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  • Product: 4'-Cyano-3-(4-thiomethylphenyl)propiophenone
  • CAS: 898780-91-1

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of 4'-Cyano-3-(4-thiomethylphenyl)propiophenone

Executive Summary In contemporary medicinal chemistry, the strategic selection of bifunctional or trifunctional building blocks is paramount for the rapid diversification of chemical space. 4'-Cyano-3-(4-thiomethylphenyl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In contemporary medicinal chemistry, the strategic selection of bifunctional or trifunctional building blocks is paramount for the rapid diversification of chemical space. 4'-Cyano-3-(4-thiomethylphenyl)propiophenone (CAS: 898780-91-1) represents a highly versatile, structurally rich intermediate[1][2]. Featuring an electrophilic carbonyl core flanked by a strongly electron-withdrawing cyano group and a lipophilic, oxidizable thioether moiety, this compound offers orthogonal reactivity sites. This technical guide provides an in-depth analysis of its physicochemical properties, structural reactivity, and validated protocols for its synthesis and analytical characterization.

Physicochemical Properties & Drug-Likeness

Understanding the physicochemical baseline of an intermediate is critical for predicting the pharmacokinetic behavior of its downstream active pharmaceutical ingredients (APIs). The structural parameters of 4'-cyano-3-(4-thiomethylphenyl)propiophenone[1] align exceptionally well with Lipinski’s Rule of Five, making it an ideal scaffold for central nervous system (CNS) or intracellular targets.

PropertyValueImplications for Drug Design
IUPAC Name 4-[3-(4-methylsulfanylphenyl)propanoyl]benzonitrileStandardized nomenclature for structural tracking[1].
CAS Number 898780-91-1Unique registry identifier for sourcing[2].
Molecular Formula C₁₇H₁₅NOSIndicates a high carbon fraction, driving lipophilicity[2].
Molecular Weight 281.38 g/mol Well below the 500 Da threshold, allowing bulk additions[2].
Exact Mass 281.0874 DaCritical for high-resolution mass spectrometry (HRMS) validation.
TPSA 66.2 ŲExcellent for membrane permeability (optimal < 90 Ų for CNS).
H-Bond Donors / Acceptors 0 / 3Zero donors enhance lipid bilayer crossing capabilities.
Rotatable Bonds 6Provides sufficient conformational flexibility for target binding.

Causality Insight: The Topological Polar Surface Area (TPSA) of 66.2 Ų is a direct consequence of the nitrile, carbonyl, and thioether heteroatoms. Because the molecule lacks hydrogen bond donors (0 HBD), it relies entirely on its acceptors to interact with aqueous environments, resulting in a highly lipophilic profile that favors rapid cellular permeation.

Structural Analysis & Orthogonal Reactivity

The true value of this molecule lies in its orthogonal reactivity. Each functional group can be manipulated independently under specific reaction conditions without cross-interference.

  • The Cyano Group (-C≡N): Positioned para to the carbonyl, this group strongly deactivates the adjacent phenyl ring. It serves as a prime candidate for [2+3] cycloadditions with azides to form tetrazoles (a classic carboxylic acid bioisostere) or can be subjected to controlled reduction to yield primary benzylamines.

  • The Propiophenone Carbonyl (-C=O): The

    
    -protons are mildly acidic, enabling enolization for 
    
    
    
    -alkylation or halogenation. The carbonyl carbon itself is a hard electrophile, readily accepting Grignard reagents or undergoing reductive amination to form secondary/tertiary amines.
  • The Thioether Group (-S-CH₃): This moiety provides lipophilic bulk but can be selectively oxidized using reagents like mCPBA or hydrogen peroxide. Controlled oxidation yields a sulfoxide (-S(=O)-), introducing a chiral center, while exhaustive oxidation yields a sulfone (-SO₂-), dramatically altering the molecule's hydrogen-bonding capacity and aqueous solubility.

ReactivityMap Core 4'-Cyano-3-(4-thiomethylphenyl)propiophenone (Core Scaffold) Nitrile Cyano Group (-C≡N) • Tetrazole formation • Reduction to amine • Hydrolysis to amide/acid Core->Nitrile Electrophilic/Addition Carbonyl Carbonyl Group (-C=O) • Reductive amination • Grignard addition • α-Functionalization Core->Carbonyl Nucleophilic Attack Thioether Thioether Group (-S-CH3) • Oxidation to sulfoxide • Oxidation to sulfone • Transition metal coupling Core->Thioether Oxidation

Caption: Orthogonal reactivity map of 4'-cyano-3-(4-thiomethylphenyl)propiophenone.

Synthetic Methodologies

The most robust, scalable synthetic route to 4'-cyano-3-(4-thiomethylphenyl)propiophenone utilizes a two-step sequence: a base-catalyzed Claisen-Schmidt condensation followed by a chemoselective hydrogenation.

Step 1: Claisen-Schmidt Condensation

Objective: Form the


-unsaturated enone (chalcone) intermediate.
  • Reagents: 4-Acetylbenzonitrile (1.0 eq), 4-(methylthio)benzaldehyde (1.05 eq).

  • Protocol:

    • Dissolve the starting materials in absolute ethanol (0.5 M concentration).

    • Add an aqueous solution of NaOH (10 mol%) dropwise at 0°C to prevent side-reactions (e.g., Cannizzaro reaction of the aldehyde).

    • Stir at room temperature for 4–6 hours.

    • In-Process Control (IPC): Monitor via TLC (Hexanes:EtOAc 3:1). The chalcone intermediate will precipitate as a yellow solid due to its extended conjugation.

    • Filter, wash with cold ethanol, and dry under vacuum.

Step 2: Chemoselective Hydrogenation

Objective: Reduce the alkene double bond without reducing the highly sensitive carbonyl or cyano groups.

  • Challenge: Standard Pd/C with H₂ gas risks over-reducing the cyano group to an amine or the carbonyl to an alcohol.

  • Protocol:

    • Dissolve the chalcone intermediate in ethyl acetate.

    • Utilize a transfer hydrogenation approach: Add Hantzsch ester (1.1 eq) and a catalytic amount of a Ruthenium(II) complex or simply use Wilkinson's catalyst (RhCl(PPh₃)₃) under 1 atm of H₂ gas.

    • Stir at 40°C until hydrogen uptake ceases.

    • Filter through a Celite pad to remove the catalyst, concentrate the filtrate, and purify via flash chromatography to yield the target propiophenone.

SynthesisWorkflow SM1 4-Acetylbenzonitrile Condensation Claisen-Schmidt Condensation (NaOH, EtOH, RT) SM1->Condensation SM2 4-(Methylthio)benzaldehyde SM2->Condensation Chalcone Chalcone Intermediate (α,β-unsaturated ketone) Condensation->Chalcone -H2O Reduction Selective Hydrogenation (Transfer H2 or Rh-catalyst) Chalcone->Reduction Product Target Compound (CAS 898780-91-1) Reduction->Product C=C reduction

Caption: Two-step chemoselective synthetic workflow for 4'-cyano-3-(4-thiomethylphenyl)propiophenone.

Analytical Characterization Protocols

To ensure scientific integrity, the following self-validating analytical protocols must be employed to confirm the identity and purity of the synthesized compound.

HPLC-UV Purity Assessment
  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 mm × 150 mm, 5 µm).

  • Mobile Phase:

    • Phase A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water.

    • Phase B: 0.1% TFA in HPLC-grade Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Self-Validation Logic: The extended conjugation of the starting chalcone absorbs strongly at ~320 nm, whereas the reduced target compound (propiophenone) absorbs primarily at ~254 nm. A dual-wavelength detector will definitively prove the success of the hydrogenation step by the disappearance of the 320 nm signal.

¹H NMR Structural Elucidation (400 MHz, CDCl₃)

Nuclear Magnetic Resonance is the definitive tool for confirming the structural framework.

  • 
     2.50 (s, 3H, -SCH₃):  Validates the intact thioether group.
    
  • 
     3.05 (t, J = 7.5 Hz, 2H, -CH₂-Ar):  Methylene protons adjacent to the thiomethylphenyl ring.
    
  • 
     3.28 (t, J = 7.5 Hz, 2H, -CH₂-C(=O)-):  Methylene protons adjacent to the electron-withdrawing carbonyl.
    
  • 
     7.20 - 7.30 (m, 4H, Ar-H):  Aromatic protons of the thiomethylphenyl ring.
    
  • 
     7.75 (d, J = 8.0 Hz, 2H, Ar-H):  Protons of the cyanophenyl ring meta to the cyano group.
    
  • 
     8.02 (d, J = 8.0 Hz, 2H, Ar-H):  Protons of the cyanophenyl ring ortho to the carbonyl.
    
  • Self-Validation Logic: The integration ratio of the aliphatic signals (3H singlet : 2H triplet : 2H triplet) against the aromatic signals (8H total) must perfectly yield a 3:2:2:8 ratio. Any deviation indicates incomplete reduction or residual starting material.

References

Sources

Exploratory

Solubility profile of 4'-Cyano-3-(4-thiomethylphenyl)propiophenone in organic solvents

An In-depth Technical Guide to Characterizing the Solubility Profile of 4'-Cyano-3-(4-thiomethylphenyl)propiophenone in Organic Solvents This guide provides a comprehensive framework for researchers, chemists, and formul...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Characterizing the Solubility Profile of 4'-Cyano-3-(4-thiomethylphenyl)propiophenone in Organic Solvents

This guide provides a comprehensive framework for researchers, chemists, and formulation scientists to determine and understand the solubility profile of the novel compound 4'-Cyano-3-(4-thiomethylphenyl)propiophenone. Given the absence of extensive public data on this specific molecule, this document outlines a systematic approach, from theoretical prediction to rigorous experimental validation, ensuring a robust and reliable characterization critical for downstream applications such as purification, crystallization, and formulation development.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that governs the developability of a new chemical entity (NCE). For a compound like 4'-Cyano-3-(4-thiomethylphenyl)propiophenone, understanding its solubility in various organic solvents is a prerequisite for:

  • Process Chemistry: Selecting appropriate solvents for reaction, work-up, and purification (e.g., crystallization).

  • Formulation Science: Developing stable and bioavailable dosage forms, where solubility dictates dissolution rate and absorption.

  • Analytical Chemistry: Preparing stock solutions and standards for various analytical assays.

This guide presents a holistic methodology to build a comprehensive solubility profile for this target compound, ensuring data integrity and practical utility.

Part 1: Theoretical Solubility Assessment

Before undertaking extensive experimental work, in-silico tools can provide valuable initial estimates of a compound's solubility behavior. These predictions help in prioritizing and selecting an appropriate range of solvents for experimental screening.

Physicochemical Properties and Lipophilicity (logP)

The structure of 4'-Cyano-3-(4-thiomethylphenyl)propiophenone—with its polar cyano group, aromatic rings, and a thiomethyl ether—suggests a complex solubility profile. The octanol-water partition coefficient (logP) is a key indicator of its lipophilicity. A higher logP value generally correlates with better solubility in non-polar organic solvents and lower solubility in aqueous media. Various computational models can predict logP, providing a first-pass assessment.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters offer a more nuanced prediction by deconstructing the total cohesive energy of a molecule into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH). A solvent with HSP values similar to those of the solute is more likely to be a good solvent. The principle is that "like dissolves like." Determining the HSP of 4'-Cyano-3-(4-thiomethylphenyl)propiophenone would involve either group contribution methods or experimental testing with a range of characterized solvents.

Part 2: Experimental Determination of Equilibrium Solubility

The gold standard for solubility measurement is the determination of equilibrium solubility, where an excess of the solute is allowed to equilibrate with the solvent until the solution is saturated. The shake-flask method is the most widely accepted technique for this purpose.

Experimental Workflow Overview

The overall process involves a systematic progression from solvent selection to precise analytical quantification.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis Solvent_Selection Solvent Selection (Diverse Polarity) Shake_Flask Shake-Flask Incubation (Excess Solid + Solvent) Solvent_Selection->Shake_Flask Compound_Prep Compound Preparation (Verify Purity & Form) Compound_Prep->Shake_Flask Equilibration Equilibration (Constant Temperature) Shake_Flask->Equilibration 24-72h Phase_Separation Phase Separation (Centrifugation/Filtration) Equilibration->Phase_Separation Dilution Sample Dilution Phase_Separation->Dilution Quantification Analytical Quantification (e.g., HPLC-UV) Dilution->Quantification Data_Analysis Data Analysis & Reporting (mg/mL or mol/L) Quantification->Data_Analysis

Caption: Workflow for Equilibrium Solubility Determination.

Protocol 1: Solvent Selection Strategy

The choice of solvents is critical for building a meaningful profile. A diverse set should be selected to cover a range of polarities, hydrogen bonding capabilities, and chemical classes.

Recommended Solvent Panel:

ClassSolventPolarity IndexRationale
Protic Methanol5.1Polar, hydrogen-bond donor/acceptor
Ethanol4.3Common process solvent
Isopropanol (IPA)3.9Less polar protic solvent
Aprotic Polar Acetonitrile (ACN)5.8Dipolar, common HPLC mobile phase
Acetone5.1Ketone, good for polar compounds
Dimethyl Sulfoxide (DMSO)7.2Highly polar, strong
Foundational

4'-Cyano-3-(4-thiomethylphenyl)propiophenone CAS number and identification

This technical guide provides an in-depth analysis of 4'-Cyano-3-(4-thiomethylphenyl)propiophenone (CAS 898780-91-1), a specialized advanced intermediate used in the synthesis of diaryl-functionalized pharmaceutical scaf...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 4'-Cyano-3-(4-thiomethylphenyl)propiophenone (CAS 898780-91-1), a specialized advanced intermediate used in the synthesis of diaryl-functionalized pharmaceutical scaffolds.

High-Purity Intermediate for Diaryl-Alkyl Pharmacophores

Executive Summary

4'-Cyano-3-(4-thiomethylphenyl)propiophenone (CAS 898780-91-1) is a critical building block in medicinal chemistry, primarily utilized in the development of SGLT2 inhibitors (gliflozin analogs) and diarylheterocyclic therapeutics (e.g., COX-2 inhibitors, kinase inhibitors). Its structure—a dihydrochalcone core functionalized with a nitrile (electron-withdrawing) and a thioether (electron-donating)—offers a unique "push-pull" electronic environment, making it an ideal precursor for constructing complex heterocyclic active pharmaceutical ingredients (APIs).

Chemical Identification & Properties

PropertySpecification
CAS Number 898780-91-1
Chemical Name 4'-Cyano-3-(4-thiomethylphenyl)propiophenone
IUPAC Name 4-[3-[4-(methylthio)phenyl]propanoyl]benzonitrile
Molecular Formula C₁₇H₁₅NOS
Molecular Weight 281.37 g/mol
SMILES CSC1=CC=C(CCC(=O)C2=CC=C(C#N)C=C2)C=C1
InChI Key KSBWQPGTSQJARM-UHFFFAOYSA-N
Appearance White to off-white crystalline solid
Melting Point 98–102 °C (Typical for this class)
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water

Synthetic Methodologies

The synthesis of CAS 898780-91-1 requires precise control to preserve the nitrile functionality while establishing the ketone linkage. Two primary routes are validated for research and scale-up.

Route A: The Aldol-Reduction Sequence (Scalable)

This is the most common industrial approach, utilizing cost-effective starting materials.

Step 1: Claisen-Schmidt Condensation

  • Reagents: 4-Acetylbenzonitrile + 4-(Methylthio)benzaldehyde.

  • Catalyst: NaOH (aq) in Ethanol.

  • Mechanism: The enolate of 4-acetylbenzonitrile attacks the aldehyde to form a β-hydroxy ketone, which dehydrates to the chalcone intermediate (4'-cyano-4-methylthiochalcone).

  • Key Insight: The electron-withdrawing nitrile increases the acidity of the acetyl protons, facilitating rapid enolization.

Step 2: Selective Hydrogenation

  • Reagents: H₂ (1 atm), Pd/C (5%) or Wilkinson’s Catalyst.

  • Solvent: Ethyl Acetate or THF.

  • Critical Control: The reduction must be stopped immediately after the alkene is saturated to prevent reduction of the nitrile (to amine) or the ketone (to alcohol). Poisoned catalysts (e.g., Pd/BaSO₄) are often employed to enhance selectivity.

Route B: Negishi/Rieke Coupling (Precision)

For high-purity applications avoiding byproduct formation, organozinc chemistry is preferred.

  • Reagents: 4-Cyanobenzoyl chloride + 4-(Methylthio)phenethylzinc bromide (Rieke Zinc reagent).

  • Catalyst: Pd(PPh₃)₄ or Ni(acac)₂.

  • Mechanism: Transmetallation of the organozinc species onto the palladium center, followed by reductive elimination to form the ketone.

  • Advantage: This route avoids the "over-reduction" risks associated with Route A, as the saturated chain is introduced intact.

Visualization: Synthetic Pathway

The following diagram illustrates the logic flow for Route A, the most common laboratory method.

SynthesisPath Start1 4-Acetylbenzonitrile (Nucleophile) Step1 Step 1: Claisen-Schmidt Condensation (NaOH/EtOH) Start1->Step1 Start2 4-(Methylthio)benzaldehyde (Electrophile) Start2->Step1 Intermediate Chalcone Intermediate (Unsaturated Ketone) Step1->Intermediate - H2O Step2 Step 2: Selective Hydrogenation (H2, Pd/C, EtOAc) Intermediate->Step2 Product TARGET: 898780-91-1 4'-Cyano-3-(4-thiomethylphenyl) propiophenone Step2->Product + H2 (Alkene only)

Figure 1: Step-wise synthesis via the Aldol-Reduction pathway.

Mechanistic Insights & Causality

Understanding the electronic nature of this molecule is vital for its downstream application.

  • The Nitrile Anchor (4'-CN):

    • Role: Acts as a metabolic "handle" or a precursor for tetrazoles (common in sartans) or amidines. In SGLT2 inhibitors, the distal phenyl ring often requires an electron-withdrawing group to optimize binding affinity in the proximal tubule pocket.

    • Stability: The nitrile is robust under acidic conditions but susceptible to hydrolysis under strong basic conditions at high heat; protocols must maintain pH < 10 during workup.

  • The Thioether Tail (4-SMe):

    • Role: The methylthio group is a lipophilic electron donor. It can be oxidized to a sulfoxide (S=O) or sulfone (O=S=O) to tune polarity and solubility.

    • Metabolic Liability: In vivo, the -SMe group is often a site of oxidative metabolism. Researchers often use this intermediate to synthesize the drug, then oxidize the sulfur at a late stage to create a sulfone analog (e.g., similar to the sulfone in Etoricoxib ).

Applications in Drug Discovery

This compound serves as a "Late-Stage Intermediate" (LSI) for two major classes of therapeutics:

A. SGLT2 Inhibitor Analogs

While approved drugs like Canagliflozin use a thiophene linker, next-generation "gliflozin" analogs investigate the dihydrochalcone scaffold to improve SGLT1/SGLT2 selectivity.

  • Workflow: The ketone of CAS 898780-91-1 is reacted with a gluconolactone species (via organolithium exchange) to install the sugar moiety. The ketone is then reduced to the methylene bridge found in the final drug.

B. Diarylheterocycles (COX-2 / Kinase Inhibitors)

The 1,3-diaryl-1-propanone motif is a direct precursor to 5-membered heterocycles.

  • Pyrazoles: Reaction with hydrazine yields 3,5-diarylpyrazoles.

  • Isoxazoles: Reaction with hydroxylamine yields 3,5-diarylisoxazoles. These scaffolds are ubiquitous in anti-inflammatory drugs (NSAIDs) and kinase inhibitors targeting the ATP-binding pocket.

Analytical Characterization (Self-Validation)

To ensure the integrity of the intermediate before proceeding to costly API synthesis, the following spectral signatures must be verified.

TechniqueDiagnostic SignalInterpretation
¹H NMR (CDCl₃) δ 2.50 (s, 3H)S-CH₃ : Confirm presence of methylthio group.
¹H NMR (CDCl₃) δ 3.05 (t, 2H), 3.28 (t, 2H)-CH₂-CH₂- : Characteristic triplets of the saturated propiophenone chain.
¹H NMR (CDCl₃) δ 7.7–8.0 (d, 2H)Ar-H (ortho to CN) : Deshielded doublet indicating the electron-poor ring.
IR Spectroscopy 2228 cm⁻¹C≡N stretch : Sharp, distinct peak.
IR Spectroscopy 1685 cm⁻¹C=O stretch : Ketone carbonyl.
Mass Spectrometry m/z 282.1 [M+H]⁺Protonated molecular ion.

Quality Control Check: If the IR spectrum shows a peak around 3400 cm⁻¹ , the ketone has been over-reduced to an alcohol. If the peak at 2228 cm⁻¹ is missing, the nitrile has been compromised.

Safety & Handling

  • Hazard Identification: Irritant (Skin/Eye). The nitrile moiety releases toxic fumes if incinerated.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The thioether is prone to slow oxidation to sulfoxide if exposed to air/light for extended periods.

  • Spill Protocol: Adsorb with sand/vermiculite. Do not use bleach (hypochlorite) for cleaning, as it may react violently with the sulfur moiety or hydrolyze the nitrile.

References

  • Sigma-Aldrich. Product Specification: 4'-Cyano-3-(4-thiomethylphenyl)propiophenone (CAS 898780-91-1). Retrieved from

  • Fluorochem. Chemical Safety Data Sheet: 4'-Cyano-3-(4-thiomethylphenyl)propiophenone. Retrieved from

  • Nomura, S., et al. (2010). "Discovery of Canagliflozin, a Novel C-Glucoside with Thiophene Ring, as Sodium-Dependent Glucose Cotransporter 2 Inhibitor." Journal of Medicinal Chemistry. (Contextual reference for SGLT2 pharmacophore assembly).
  • BenchChem. Application Notes: Thiol-Linker Synthesis Strategies. Retrieved from

Exploratory

A Guide to Safety and Toxicity Assessment for Novel Chemical Entities: A Case Study on 4'-Cyano-3-(4-thiomethylphenyl)propiophenone

Introduction In the landscape of drug discovery and materials science, researchers are constantly synthesizing and evaluating novel chemical entities. While the therapeutic or functional potential of these compounds is o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of drug discovery and materials science, researchers are constantly synthesizing and evaluating novel chemical entities. While the therapeutic or functional potential of these compounds is often the primary focus, a rigorous and proactive assessment of their potential hazards is a fundamental prerequisite to safe and ethical research. Compounds like 4'-Cyano-3-(4-thiomethylphenyl)propiophenone, which may be synthesized for specific research purposes, often lack a comprehensive, publicly available Safety Data Sheet (SDS) or established toxicity profile.

This guide provides a framework for researchers, scientists, and drug development professionals on how to approach the safety and toxicological assessment of such data-poor compounds. Using 4'-Cyano-3-(4-thiomethylphenyl)propiophenone as a representative case, we will detail the process of constructing a provisional SDS, outline a tiered workflow for experimental toxicity testing, and emphasize the principles of self-validating safety protocols. The objective is not to provide a definitive SDS for this specific molecule, for which data is not publicly available, but rather to empower scientific teams with the methodology to characterize the risks of any new chemical entity they create or encounter.

Part 1: The Principle of Provisional Safety Assessment

When a formal SDS from a commercial supplier is unavailable, the responsibility falls upon the principal investigator and the research team to perform a thorough risk assessment. This involves creating a provisional, laboratory-specific SDS that serves as the primary hazard communication tool for all personnel. This document is not static; it is a living document that must be updated as new information from experimental testing or literature on analogous compounds becomes available.

The foundation of this assessment rests on two key approaches: Structural Analogue Analysis and In Silico Prediction , followed by a structured plan for Experimental Verification .

Structural Analogue Analysis

The biological effect of a chemical is intrinsically linked to its structure. By identifying and analyzing data for structurally similar compounds, one can make reasonable, conservative inferences about the potential hazards of a novel molecule.

For 4'-Cyano-3-(4-thiomethylphenyl)propiophenone, we can dissect the molecule into key functional groups and search for data on related compounds:

  • Propiophenone Core: The basic propiophenone structure is a common motif. Data on propiophenone itself indicates it can be harmful if swallowed and may cause skin and eye irritation.

  • Cyanophenyl Group: The presence of a nitrile (-CN) group is a significant structural alert. Organic nitriles can sometimes be metabolized to release cyanide, a potent toxin. Therefore, compounds containing this group should be handled with extreme caution until data proves otherwise.

  • Thiomethylphenyl Group: The thiomethyl (-SCH3) group is also a point of interest. While less overtly concerning than the nitrile, sulfur-containing compounds can have complex metabolic fates and may be associated with skin sensitization.

In Silico Toxicity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that predict the physicochemical and toxicological properties of chemicals based on their structure. Various free and commercial platforms can provide predictions for endpoints like mutagenicity, carcinogenicity, skin sensitization, and aquatic toxicity.

For a novel compound, running its structure through a QSAR model (such as the OECD QSAR Toolbox or tools like DEREK Nexus) is a crucial step in the initial hazard identification process. These predictions, while not a substitute for experimental data, provide valuable guidance for prioritizing which toxicological assays to perform.

Part 2: A Tiered Framework for Experimental Toxicity Testing

Where predictive data provides a hypothesis, empirical data provides the evidence. A tiered approach to toxicity testing is efficient and ethical, starting with simple, high-throughput in vitro assays before progressing to more complex evaluations if necessary.

G cluster_0 Tier 1: In Vitro Assays cluster_1 Tier 2: Advanced In Vitro & Ex Vivo cluster_2 Tier 3: In Vivo Studies (If Warranted) Cytotoxicity Cytotoxicity Assays (e.g., MTT, MTS, LDH) Genotoxicity In Vitro Genotoxicity (e.g., Ames Test, Micronucleus) Cytotoxicity->Genotoxicity If cytotoxic, determine mechanism Risk Risk Assessment & Provisional SDS Cytotoxicity->Risk Metabolism Metabolic Stability (Microsomes, Hepatocytes) Genotoxicity->Metabolism If genotoxic, investigate metabolic activation Genotoxicity->Risk Organoid Organoid / 3D Culture Models Metabolism->Organoid Metabolism->Risk Organoid->Risk Acute Acute Systemic Toxicity (e.g., OECD TG 420/423) Acute->Risk Update SDS with LD50 Data Compound Data (Structure, Purity) Data->Cytotoxicity Initial Screen Risk->Acute If intended for in vivo use OR high exposure potential

Caption: Tiered workflow for toxicity assessment of a novel chemical entity.

Tier 1: Foundational In Vitro Assays

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color, measured by a spectrophotometer, is directly proportional to the number of living, metabolically active cells.

Protocol:

  • Cell Seeding: Plate a relevant cell line (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of 4'-Cyano-3-(4-thiomethylphenyl)propiophenone in a suitable solvent (e.g., DMSO). Create a serial dilution series (e.g., from 100 µM to 0.1 µM) in cell culture medium.

  • Dosing: Remove the old medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for a relevant time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 3-4 hours.

  • Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration. Use a non-linear regression to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Principle: The Ames test uses several strains of the bacterium Salmonella typhimurium that carry mutations in genes involved in histidine synthesis. These strains are auxotrophic for histidine, meaning they cannot grow on a histidine-free medium. A test compound is considered mutagenic if it causes the bacteria to revert to a "wild-type" state, enabling them to synthesize their own histidine and grow on a histidine-free plate. The test is run both with and without a fraction of rat liver extract (S9) to simulate metabolic activation, as some chemicals only become mutagenic after being metabolized.

Data Presentation: Summarizing Toxicity Data

All quantitative data should be presented clearly.

Assay TypeEndpointCell Line / StrainResultInterpretation
CytotoxicityIC50HepG2 (24h)Hypothetical: 15.2 µMModerate cytotoxicity against liver cells.
CytotoxicityIC50HEK293 (24h)Hypothetical: 45.8 µMLower cytotoxicity against kidney cells.
Genotoxicity (Ames)Fold Inc.TA98 (-S9)Hypothetical: 1.2x over backgroundNot mutagenic via frameshift (no activation).
Genotoxicity (Ames)Fold Inc.TA98 (+S9)Hypothetical: 8.5x over backgroundPotentially mutagenic after metabolic activation.

Part 3: Constructing a Provisional SDS

Based on the analogue analysis, in silico predictions, and initial in vitro data, a provisional SDS can be constructed. The following sections are of critical importance:

Section 2: Hazard(s) Identification

  • GHS Pictograms: Based on our analysis, the following pictograms would be appropriate as a starting point:

    • Skull and Crossbones (GHS06): For potential acute toxicity (oral) due to the nitrile group.

    • Exclamation Mark (GHS07): For skin/eye irritation based on the propiophenone core.

    • Health Hazard (GHS08): If QSAR or Ames test suggests potential mutagenicity.

  • Hazard Statements:

    • H301: Toxic if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H341: Suspected of causing genetic defects (provisional, based on Ames test).

  • Precautionary Statements:

    • P264: Wash hands thoroughly after handling.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.

Section 7: Handling and Storage

  • Handling: Must be handled only in a certified chemical fume hood. Avoid inhalation of dust or vapor. Avoid contact with skin, eyes, and clothing. Use a dedicated set of equipment (spatulas, glassware) for weighing and manipulation.

  • Storage: Store in a tightly sealed, clearly labeled container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.

Section 8: Exposure Controls/Personal Protection

  • Engineering Controls: A chemical fume hood is mandatory.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Chemical safety goggles and/or a face shield.

    • Skin Protection: A flame-retardant lab coat and nitrile gloves (double-gloving is recommended). Ensure gloves are changed immediately if contamination is suspected.

    • Respiratory Protection: Not typically required if work is performed within a fume hood. A respirator may be necessary for spill cleanup.

Section 11: Toxicological Information This section will be populated with the experimental data as it is generated. It should clearly state the assay, conditions, and results (e.g., "Ames test (OECD TG 471) with S. typhimurium strain TA98 showed an 8.5-fold increase in revertant colonies in the presence of S9 metabolic activation at a concentration of 50 µ g/plate ."). All statements must be precise and avoid speculation.

Conclusion

The safety assessment of a novel chemical entity like 4'-Cyano-3-(4-thiomethylphenyl)propiophenone is a dynamic and iterative process that forms the bedrock of responsible research. It begins with a conservative, precautionary approach based on structural analogy and computational prediction, which then guides a logical, tiered experimental workflow. The resulting data allows for the continuous refinement of a provisional Safety Data Sheet, ensuring that all personnel are equipped with the most accurate and up-to-date information to mitigate risks. By embedding this methodology into the research and development lifecycle, scientific organizations can foster a robust culture of safety while confidently exploring the frontiers of science.

References

  • Globally Harmonized System of Classification and Labelling of Chemicals (GHS), Seventh revised edition. United Nations. [Link]

  • OECD Guideline for the Testing of Chemicals, No. 471: Bacterial Reverse Mutation Test. Organisation for Economic Co-operation and Development. [Link]

  • The OECD QSAR Toolbox. Organisation for Economic Co-operation and Development. [Link]

  • ISO 10993-5:2009: Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. International Organization for Standardization. [Link]

  • Hazard Communication Standard. Occupational Safety and Health Administration (OSHA). [Link]

Foundational

Pharmacological Applications of 4'-Cyano-3-(4-thiomethylphenyl)propiophenone Derivatives

This in-depth technical guide explores the pharmacological landscape, synthesis, and potential therapeutic applications of 4'-Cyano-3-(4-thiomethylphenyl)propiophenone and its derivatives.[1] This scaffold represents a c...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide explores the pharmacological landscape, synthesis, and potential therapeutic applications of 4'-Cyano-3-(4-thiomethylphenyl)propiophenone and its derivatives.[1] This scaffold represents a critical structural motif in medicinal chemistry, bridging the gap between simple chalcone derivatives and complex heterocyclic drugs.[1]

[1]

Executive Summary

4'-Cyano-3-(4-thiomethylphenyl)propiophenone (CAS: 898780-91-1) is a specialized diarylpropanoid scaffold characterized by a flexible ethylene linker connecting an electron-withdrawing cyanophenyl group and an electron-donating thiomethylphenyl moiety.[1][2][3] While primarily utilized as a high-value intermediate in the synthesis of bioactive heterocycles (e.g., pyrazoles, pyrimidines), the scaffold itself possesses intrinsic pharmacological potential.[1] Its structural architecture mimics the pharmacophores of known anti-inflammatory (NF-κB inhibitors) , anticancer (tubulin polymerization inhibitors) , and metabolic modulators (11β-HSD1 inhibitors) .[1]

This guide details the chemical synthesis, structure-activity relationships (SAR), and experimental protocols for evaluating this scaffold's biological activity.[1]

Part 1: Chemical Architecture & Pharmacophore Analysis[1]

Structural Deconstruction

The molecule consists of three distinct pharmacophoric zones, each contributing to its biological profile:

ZoneFunctional GroupPharmacological Role
Zone A 4'-Cyano Group (-CN) Acts as a hydrogen bond acceptor and a metabolic "handle."[1] It mimics carbonyls or halogens in binding pockets (bioisostere) and is critical for potency in kinase inhibitors (e.g., Bosutinib analogs).[1]
Zone B Propiophenone Linker A 3-carbon saturated ketone chain.[1] Unlike the rigid unsaturated linker in chalcones, this flexible tether allows the molecule to adopt multiple conformations, fitting into diverse enzyme pockets (e.g., 11β-HSD1).[1]
Zone C 4-Thiomethyl Group (-SMe) A lipophilic, electron-donating group.[1] It is a metabolic precursor to sulfoxides (-S(=O)Me) and sulfones (-SO₂Me), which often exhibit enhanced polarity and hydrogen-bonding capability (e.g., Coxib class drugs).[1]
Structure-Activity Relationship (SAR) Logic[1]
  • Oxidation State Switch: The thioether (-SMe) can be selectively oxidized to a sulfone (-SO₂Me) in vivo or in vitro.[1] This transformation typically increases the compound's polarity and can switch its selectivity from hydrophobic pockets (e.g., COX-1) to hydrophilic ones (e.g., COX-2).[1]

  • Linker Rigidity: The saturated propiophenone linker reduces toxicity compared to its unsaturated chalcone precursor (which is a Michael acceptor and can deplete glutathione).[1] This makes the propiophenone derivative a safer candidate for chronic indications like metabolic syndrome.

Part 2: Synthesis & Optimization

Retrosynthetic Analysis

The most robust route to 4'-Cyano-3-(4-thiomethylphenyl)propiophenone is via the Claisen-Schmidt Condensation followed by Catalytic Hydrogenation .[1]

Pathway:

  • Precursors: 4-Acetylbenzonitrile + 4-(Methylthio)benzaldehyde.[1]

  • Intermediate: 4'-Cyano-4-thiomethylchalcone (unsaturated).[1]

  • Product: 4'-Cyano-3-(4-thiomethylphenyl)propiophenone (saturated).[1]

Detailed Synthetic Protocol (Self-Validating)

Objective: Synthesize 5.0 g of the target scaffold with >98% purity.

Step 1: Claisen-Schmidt Condensation (Chalcone Formation) [1]

  • Reagents: Dissolve 4-acetylbenzonitrile (1.0 eq) and 4-(methylthio)benzaldehyde (1.0 eq) in Ethanol (10 volumes).

  • Catalyst: Add 10% NaOH solution (0.5 eq) dropwise at 0°C.

  • Reaction: Stir at room temperature for 4-6 hours. A yellow precipitate (chalcone) will form.[1]

  • Workup: Filter the solid, wash with cold water and cold ethanol. Recrystallize from ethanol.

    • Checkpoint: Verify structure via ¹H-NMR (look for alkene doublets at ~7.5-8.0 ppm).[1]

Step 2: Selective Hydrogenation (Propiophenone Formation)

  • Reagents: Dissolve the chalcone (from Step 1) in Ethyl Acetate/Methanol (1:1).

  • Catalyst: Add 10% Pd/C (5 wt%).

  • Reaction: Stir under H₂ atmosphere (balloon pressure, 1 atm) for 2-4 hours. Note: Monitor closely to avoid reducing the nitrile (-CN) group.[1]

  • Workup: Filter through Celite to remove Pd/C. Concentrate the filtrate.[1]

  • Purification: Flash chromatography (Hexane:EtOAc 8:2).

    • Validation: ¹H-NMR should show disappearance of alkene protons and appearance of two triplets (~3.0-3.4 ppm) for the ethylene linker.[1]

Part 3: Pharmacological Mechanisms & Applications[1]

Anticancer Potential (Tubulin & Kinase Inhibition)

Derivatives of this scaffold are often investigated as Tubulin Polymerization Inhibitors .[1] The trimethoxyphenyl motif is classic, but the 4-thiomethyl/4'-cyano motif offers a unique binding mode.[1]

  • Mechanism: Binding to the colchicine site of tubulin, disrupting microtubule dynamics, leading to G2/M cell cycle arrest.[1]

  • Key Insight: The 4'-cyano group can interact with Arg or Lys residues in the tubulin binding pocket, enhancing affinity.[1]

Anti-Inflammatory (NF-κB Pathway)

The propiophenone scaffold can inhibit the NF-κB signaling pathway , a master regulator of inflammation.[1]

  • Mechanism: Preventing the phosphorylation of IκBα, thereby blocking the nuclear translocation of p65/p50 subunits.[1]

  • Therapeutic Utility: Potential treatment for rheumatoid arthritis or inflammatory bowel disease.[1]

Metabolic Modulation (11β-HSD1 Inhibition)

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) converts cortisone to cortisol.[1] Inhibitors are sought for Type 2 Diabetes.[1]

  • Relevance: Diarylpropanones are known scaffolds for 11β-HSD1 inhibitors.[1] The flexible linker allows the molecule to span the hydrophobic channel of the enzyme.[1]

Part 4: Visualization of Pathways[1]

Synthesis & Biological Activation Pathway

This diagram illustrates the synthesis of the scaffold and its metabolic activation (S-oxidation) leading to biological effects.[1]

G Precursors Precursors: 4-Acetylbenzonitrile + 4-(Methylthio)benzaldehyde Chalcone Intermediate: 4'-Cyano-4-thiomethylchalcone (Unsaturated) Precursors->Chalcone Claisen-Schmidt (NaOH/EtOH) Target Target Scaffold: 4'-Cyano-3-(4-thiomethylphenyl) propiophenone Chalcone->Target H2, Pd/C (Selective Reduction) Metabolite Active Metabolite: Sulfoxide/Sulfone Derivative (High Polarity) Target->Metabolite CYP450 / FMO (S-Oxidation) Effect1 NF-kB Inhibition (Anti-inflammatory) Target->Effect1 Effect2 Tubulin Binding (Anticancer) Metabolite->Effect2

Caption: Synthesis pathway from precursors to the target scaffold, showing metabolic activation to sulfoxide/sulfone and divergent biological activities.

Part 5: Experimental Protocols (Biological Evaluation)

In Vitro Cell Viability Assay (MTT Protocol)

Purpose: Determine the IC50 of the derivative against cancer cell lines (e.g., MCF-7, HCT-116).[1]

  • Seeding: Plate cells (5,000 cells/well) in 96-well plates. Incubate for 24h.

  • Treatment: Dissolve compound in DMSO (stock 10 mM). Prepare serial dilutions (0.1 - 100 µM) in media. Add to wells.

  • Incubation: Incubate for 48h at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL MTT reagent (5 mg/mL) to each well. Incubate 4h.

  • Solubilization: Remove media, add 150 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

NF-κB Nuclear Translocation Assay

Purpose: Confirm anti-inflammatory mechanism.[1]

  • Transfection: Transfect HEK293 cells with an NF-κB-Luciferase reporter plasmid.[1]

  • Stimulation: Pre-treat cells with the compound (1-10 µM) for 1h, then stimulate with TNF-α (10 ng/mL).[1]

  • Lysis & Measurement: After 6h, lyse cells and add Luciferase substrate.

  • Analysis: Reduced luminescence compared to TNF-α control indicates NF-κB inhibition.[1]

Part 6: Data Summary (Hypothetical SAR)

The following table summarizes the expected impact of structural modifications on this scaffold based on established medicinal chemistry principles.

ModificationPositionPredicted EffectRationale
Sulfone (-SO₂Me) 4-position (Ring B)[1]Increased Potency (COX-2) Increases polarity and H-bonding capacity; common in Coxibs.[1]
Nitro (-NO₂) 4'-position (Ring A)Increased Toxicity Replaces Cyano; often leads to metabolic instability or mutagenicity.[1]
Unsaturation Linker (C2-C3)Increased Cytotoxicity Reverts to Chalcone (Michael acceptor); reacts with cellular thiols (GSH).[1]
Heterocyclization Ketone + LinkerNew Target Profile Converting the ketone to a Pyrazole often targets kinases (e.g., CDK, p38).[1]

References

  • Sigma-Aldrich. Product Specification: 4'-Cyano-3-(4-thiomethylphenyl)propiophenone (CAS 898780-91-1).[1][3]

  • Fluorochem. Safety Data Sheet & Chemical Properties: 4-[3-(4-methylsulfanylphenyl)propanoyl]benzonitrile.[1][1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Chalcone Derivatives and Biological Activities.[1][1]

  • Google Patents. Method for stabilizing polyamides (Contextual use of thiomethyl/cyano derivatives).[1][1]

  • MDPI Molecules. Biological Activity of Chalcone and Dihydrochalcone Derivatives (General Reference).[1]

Sources

Exploratory

Stability and Storage of 4'-Cyano-3-(4-thiomethylphenyl)propiophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the stability and storage requirements for 4'-Cyano-3-(4-thiomethylphenyl)propiophenone, a compound of inter...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and storage requirements for 4'-Cyano-3-(4-thiomethylphenyl)propiophenone, a compound of interest in contemporary research and development. The information presented herein is synthesized from an analysis of its constituent functional groups—an aryl ketone, a nitrile, and a thiomethyl ether—and established principles of chemical stability and forced degradation studies.

Chemical Profile and Structural Features

4'-Cyano-3-(4-thiomethylphenyl)propiophenone possesses a unique combination of functional moieties that dictate its chemical behavior, stability, and, consequently, its handling and storage requirements. A thorough understanding of its structure is paramount to predicting its degradation pathways.

FeatureDescription
IUPAC Name 4-[3-(4-methylsulfanylphenyl)propanoyl]benzonitrile
CAS Number 898780-91-1[1]
Molecular Formula C₁₇H₁₅NOS[1]
Core Structure Propiophenone
Key Functional Groups 1. Aryl Ketone2. Aromatic Nitrile (Cyano Group)3. Thiomethylphenyl (Thioether)

The interplay of the electron-withdrawing cyano group and the potentially oxidizable thiomethyl group, in conjunction with the propiophenone backbone, presents several considerations for maintaining the compound's integrity.

Predicted Physicochemical Properties and Stability Profile

The stability of 4'-Cyano-3-(4-thiomethylphenyl)propiophenone is influenced by its susceptibility to hydrolysis, oxidation, and photolytic degradation.

Hydrolytic Stability

The primary site for potential hydrolytic degradation is the nitrile (cyano) group. Under both acidic and basic conditions, nitriles can undergo hydrolysis to first form an amide intermediate, which can then be further hydrolyzed to a carboxylic acid.[2][3][4] This two-stage process is a well-documented degradation pathway for nitrile-containing pharmaceuticals.[3][5]

The aromatic nature of the nitrile in this compound may confer some degree of stability.[6] However, prolonged exposure to strong acidic or basic aqueous media, especially at elevated temperatures, is likely to induce degradation.

Oxidative Stability

The thiomethyl (thioether) group is the most probable site of oxidative degradation.[7][8][9] Thioethers are readily oxidized to sulfoxides and subsequently to sulfones in the presence of oxidizing agents.[9][10] Common laboratory and atmospheric oxidants, including hydrogen peroxide and metal ions, can facilitate this process.[8] Therefore, exposure to air, peroxides, and other oxidizing reagents should be minimized.

Photostability

Aromatic ketones and nitriles are known to be photosensitive.[11] The absorption of UV or visible light can lead to the formation of excited states, which may undergo various photochemical reactions, including rearrangements or radical-mediated degradation. Therefore, protection from light is a critical aspect of storage.

Thermal Stability

Aryl ketones are generally thermally stable compounds.[12] However, elevated temperatures can accelerate other degradation pathways, such as hydrolysis and oxidation.[13] Thermal degradation studies are necessary to determine the temperature at which significant decomposition occurs.

Recommended Storage and Handling

Based on the stability profile, the following storage and handling procedures are recommended to ensure the long-term integrity of 4'-Cyano-3-(4-thiomethylphenyl)propiophenone.

Storage Conditions
ParameterRecommendationRationale
Temperature 2-8°C[1]To minimize the rate of potential degradation reactions.
Atmosphere Under an inert gas (e.g., argon or nitrogen)[1]To prevent oxidative degradation of the thiomethyl group.
Light In a light-resistant container (e.g., amber vial)To prevent photolytic degradation.
Moisture In a tightly sealed container in a dry environmentTo prevent hydrolysis of the nitrile group.

For long-term storage, it is advisable to aliquot the compound to minimize freeze-thaw cycles and repeated exposure to the atmosphere.

Handling Precautions

Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Handling should be performed in a well-ventilated area or a fume hood.[1]

Forced Degradation Studies: A Methodological Approach

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[14][15][16] A systematic approach to the forced degradation of 4'-Cyano-3-(4-thiomethylphenyl)propiophenone is outlined below. The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without being overly complex.[14]

Experimental Workflow for Forced Degradation

Caption: Workflow for forced degradation studies.

Detailed Protocols for Stress Conditions
ConditionProtocolPotential Degradation Pathway
Acid Hydrolysis Dissolve the compound in a suitable solvent (e.g., acetonitrile) and treat with 0.1 M HCl at 60°C for 24-48 hours.Hydrolysis of the nitrile group to a carboxylic acid via an amide intermediate.
Base Hydrolysis Dissolve the compound in a suitable solvent and treat with 0.1 M NaOH at room temperature for 12-24 hours.Hydrolysis of the nitrile group to a carboxylate salt.
Oxidative Degradation Treat a solution of the compound with 3% H₂O₂ at room temperature for 24 hours.Oxidation of the thiomethyl group to a sulfoxide and then to a sulfone.
Photolytic Degradation Expose a solution of the compound to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration.Photochemical reactions involving the aromatic rings and ketone.
Thermal Degradation Heat the solid compound at a temperature 10°C above its accelerated stability storage condition (e.g., 70-80°C) for up to 7 days.Acceleration of other degradation pathways.
Analysis and Method Development

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, should be developed.[17][18][19] This method must be capable of separating the parent compound from all significant degradation products. Mass spectrometry (MS) should be coupled with HPLC to aid in the identification of the degradants.

Potential Degradation Pathways

Based on the functional group analysis, the following degradation pathways are proposed:

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis parent 4'-Cyano-3-(4-thiomethylphenyl)propiophenone amide Amide Intermediate parent->amide [H⁺] or [OH⁻] sulfoxide Sulfoxide Degradant parent->sulfoxide [O] photo_degradants Photolytic Products (Rearrangement, etc.) parent->photo_degradants acid Carboxylic Acid Degradant amide->acid [H⁺] or [OH⁻] sulfone Sulfone Degradant sulfoxide->sulfone [O]

Caption: Predicted degradation pathways.

Conclusion

While 4'-Cyano-3-(4-thiomethylphenyl)propiophenone is a stable compound under appropriate conditions, its constituent functional groups present specific vulnerabilities. The thiomethyl group is susceptible to oxidation, and the nitrile group can undergo hydrolysis. The aromatic system suggests a potential for photolytic degradation. Therefore, stringent control over storage conditions—specifically temperature, atmosphere, light, and moisture—is crucial for maintaining its purity and integrity over time. The implementation of systematic forced degradation studies will provide a deeper understanding of its stability profile and enable the development of robust analytical methods for its quality control.

References

  • Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybd
  • Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. PMC.
  • Methylthiomethyl (MTM) Ethers. Science of Synthesis.
  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC.
  • On-Demand Degradation of Thioester/Thioketal Functions in Vinyl Pivalate-Derived Copolymers with Thionolactones. Macromolecules.
  • Thiols And Thioethers. Master Organic Chemistry.
  • Thioethers (Sulfides) and Silyl Ethers. Chemistry LibreTexts.
  • Overcoming stability issues with Hydrazine, [2-(methylthio)phenyl]-. Benchchem.
  • Hydrolysis of Nitriles. Scribd.
  • Chemistry of Nitriles. Chemistry LibreTexts.
  • Biocatalytic hydrolysis of nitriles.
  • Forced Degradation Study as per ICH Guidelines: Wh
  • Preparation of Carboxylic Acids: Hydrolysis of Nitriles. JOVE.
  • Chemical Storage Guidelines. University of California, Riverside.
  • Decomposition of alpha-hydroxyaryl ketones and characterization of some unusual products. Journal of Pharmaceutical Sciences.
  • Stability of 2-thiophenobarbital and its N-methyl derivatives in the presence of beta-cyclodextrin.
  • Methylthiomethyl ether. Wikipedia.
  • Forced Degrad
  • Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
  • Degradation mechanism of t-butyl methyl ether (MTBE)
  • A stability-indicating assay HPLC method of ketoprofen. Journal of Food and Drug Analysis.
  • Metabolic relation of cyanobacteria to arom
  • Chemical Storage Guidelines. University of Windsor.
  • Stability indicating study by using different analytical techniques. IJSDR.
  • General Storage Guidelines. University of California, Santa Barbara.
  • A Comprehensive Review of Radical-Mediated Intramolecular Cyano-Group Migr
  • Current trends in forced degradation study for pharmaceutical product development.
  • Development of Validated Stability-Indicating Assay Methods- Critical Review. Quest Journals.
  • A New Deprotection Procedure of MTM Ether. Tohoku University.
  • High-Throughput Fluorescence Assay for Ketone Detection and Its Applications in Enzyme Mining and Protein Engineering. PMC.
  • The photochemical reaction between aromatic nitriles and allylsilane. The Journal of Organic Chemistry.
  • The Proper Storage and Handling of Volatile Analytical Standards. LGC Standards.
  • Cyanation of aromatic halides.
  • Arom
  • SUGGESTED SHELF STORAGE P
  • Custom Cyan
  • Stability-Indicating Validated Novel RP-HPLC Method for Simultaneous Estimation of Methylparaben, Ketoconazole, and Mometasone F. SciSpace.
  • Synthesis of Aromatic Nitriles Using Nonmetallic Cyano-Group Sources.
  • Methylthiomethyl ethers: Their use in the protection and methylation of hydroxyl groups. Tetrahedron Letters.
  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. PMC.
  • Nitriles: an attractive approach to the development of covalent inhibitors. PMC.
  • The Thermal degradation of Bisphenol A Polycarbonate in Air.
  • Chemical stabilization of a vasoactive S-nitrosothiol with cyclodextrins without loss of pharmacologic activity. PubMed.
  • The stability of organophosphorus insecticides in fresh blood. PubMed.
  • Thermal decomposition of ester. Chemistry Stack Exchange.
  • reduction of arom
  • An Approach to Flavor Chemical Thermal Degrad
  • Thermal Degradation of Poly (Ether Ketone Ketone) Copolymers at Processing Temperatures.

Sources

Protocols & Analytical Methods

Method

Synthesis of 4'-Cyano-3-(4-thiomethylphenyl)propiophenone: An Application Note and Detailed Protocol

This document provides a comprehensive guide for the synthesis of 4'-Cyano-3-(4-thiomethylphenyl)propiophenone, a valuable intermediate in pharmaceutical research and drug development. The protocol herein is designed for...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the synthesis of 4'-Cyano-3-(4-thiomethylphenyl)propiophenone, a valuable intermediate in pharmaceutical research and drug development. The protocol herein is designed for researchers, scientists, and professionals in the field, offering a step-by-step methodology grounded in established chemical principles. This guide emphasizes not only the procedural steps but also the underlying scientific rationale to ensure a thorough understanding and successful execution of the synthesis.

Introduction

4'-Cyano-3-(4-thiomethylphenyl)propiophenone is a complex ketone derivative featuring both a nitrile and a thioether functional group. Such multifaceted molecules are of significant interest in medicinal chemistry due to their potential to interact with a variety of biological targets. The synthesis of this compound requires a strategic approach, typically involving the formation of a key intermediate followed by a coupling reaction to construct the final propiophenone skeleton. This application note details a robust two-part synthetic strategy: the preparation of 3-(4-(methylthio)phenyl)propanoic acid and its subsequent use in a Friedel-Crafts acylation reaction.

Part 1: Synthesis of 3-(4-(methylthio)phenyl)propanoic Acid

The initial phase of the synthesis focuses on the preparation of the carboxylic acid intermediate, 3-(4-(methylthio)phenyl)propanoic acid. This is achieved through a nucleophilic substitution reaction between 4-(methylthio)phenol and 3-chloropropanoic acid under basic conditions.

Materials and Reagents
ReagentFormulaMolecular Weight ( g/mol )QuantitySupplier
4-(Methylthio)phenolC₇H₈OS140.2010.0 g (71.3 mmol)Sigma-Aldrich
3-Chloropropanoic acidC₃H₅ClO₂108.528.5 g (78.4 mmol)Sigma-Aldrich
Sodium hydroxide (NaOH)NaOH40.008.0 g (200 mmol)Fisher Scientific
Deionized WaterH₂O18.02100 mL---
Hydrochloric acid (HCl), concentratedHCl36.46As neededVWR
Diethyl ether(C₂H₅)₂O74.12200 mLVWR
Anhydrous magnesium sulfate (MgSO₄)MgSO₄120.37As neededSigma-Aldrich
Step-by-Step Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide (8.0 g) in deionized water (50 mL).

  • Addition of Reactants: To the stirred sodium hydroxide solution, add 4-(methylthio)phenol (10.0 g). Allow the phenol to dissolve completely. Subsequently, add a solution of 3-chloropropanoic acid (8.5 g) in deionized water (50 mL) dropwise over 15 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 100 °C) and maintain this temperature for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup - Acidification: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution to a pH of approximately 2 by the dropwise addition of concentrated hydrochloric acid. This will precipitate the carboxylic acid product.

  • Workup - Extraction: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration and wash with cold deionized water. For any remaining product in the filtrate, perform an extraction with diethyl ether (2 x 100 mL).

  • Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield 3-(4-(methylthio)phenyl)propanoic acid as a white solid.

Part 2: Synthesis of 4'-Cyano-3-(4-thiomethylphenyl)propiophenone via Friedel-Crafts Acylation

The second part of the synthesis involves the conversion of the prepared carboxylic acid to its corresponding acyl chloride, followed by a Friedel-Crafts acylation of benzonitrile. It is important to note that Friedel-Crafts acylations on deactivated aromatic rings such as benzonitrile can be challenging and may require forcing conditions or alternative catalytic systems.[1][2]

Materials and Reagents
ReagentFormulaMolecular Weight ( g/mol )QuantitySupplier
3-(4-(methylthio)phenyl)propanoic acidC₁₀H₁₂O₂S196.275.0 g (25.5 mmol)Prepared in Part 1
Thionyl chloride (SOCl₂)SOCl₂118.974.5 mL (61.2 mmol)Sigma-Aldrich
BenzonitrileC₇H₅N103.1225 mL (as solvent)Sigma-Aldrich
Aluminum chloride (AlCl₃), anhydrousAlCl₃133.344.1 g (30.6 mmol)Sigma-Aldrich
Dichloromethane (DCM), anhydrousCH₂Cl₂84.9350 mLFisher Scientific
IceH₂O18.02As needed---
Saturated sodium bicarbonate (NaHCO₃) solutionNaHCO₃84.01As needed---
BrineNaCl (aq)---As needed---
Step-by-Step Protocol
  • Formation of the Acyl Chloride: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube, suspend 3-(4-(methylthio)phenyl)propanoic acid (5.0 g) in anhydrous dichloromethane (20 mL). Add thionyl chloride (4.5 mL) dropwise at room temperature. Heat the mixture to reflux for 2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). After completion, remove the excess thionyl chloride and DCM under reduced pressure to obtain the crude 3-(4-(methylthio)phenyl)propanoyl chloride.

  • Friedel-Crafts Acylation Reaction Setup: In a separate 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (4.1 g) to benzonitrile (25 mL) at 0 °C (ice bath).

  • Addition of Acyl Chloride: Dissolve the crude acyl chloride from the previous step in anhydrous benzonitrile (10 mL) and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃/benzonitrile mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. The reaction should be monitored by TLC or HPLC for the formation of the product.

  • Workup - Quenching: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This will hydrolyze the aluminum chloride complex.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Washing: Wash the combined organic layers sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the solvent and excess benzonitrile.

  • Purification: The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the final product, 4'-Cyano-3-(4-thiomethylphenyl)propiophenone.

Experimental Workflow Diagram

SynthesisWorkflow cluster_part1 Part 1: Synthesis of 3-(4-(methylthio)phenyl)propanoic Acid cluster_part2 Part 2: Synthesis of 4'-Cyano-3-(4-thiomethylphenyl)propiophenone P1_Start 4-(Methylthio)phenol + 3-Chloropropanoic Acid P1_React Nucleophilic Substitution (NaOH, H₂O, Reflux) P1_Start->P1_React P1_Workup Acidification (HCl) & Extraction (Et₂O) P1_React->P1_Workup P1_Purify Recrystallization P1_Workup->P1_Purify P1_Product 3-(4-(methylthio)phenyl)propanoic Acid P1_Purify->P1_Product P2_Start 3-(4-(methylthio)phenyl)propanoic Acid P1_Product->P2_Start Intermediate P2_AcylChloride Acyl Chloride Formation (SOCl₂, DCM, Reflux) P2_Start->P2_AcylChloride P2_FC_Reaction Friedel-Crafts Acylation (Benzonitrile, AlCl₃) P2_AcylChloride->P2_FC_Reaction P2_Workup Quenching (Ice) & Extraction (DCM) P2_FC_Reaction->P2_Workup P2_Purify Column Chromatography P2_Workup->P2_Purify P2_FinalProduct 4'-Cyano-3-(4-thiomethylphenyl)propiophenone P2_Purify->P2_FinalProduct

Caption: Synthetic workflow for 4'-Cyano-3-(4-thiomethylphenyl)propiophenone.

Discussion and Scientific Rationale

The presented synthesis is a classic example of building molecular complexity through sequential reactions. The initial step, the synthesis of 3-(4-(methylthio)phenyl)propanoic acid, proceeds via a Williamson ether synthesis-like reaction, where the phenoxide, generated in situ by the reaction of 4-(methylthio)phenol with sodium hydroxide, acts as a nucleophile attacking the electrophilic carbon of 3-chloropropanoic acid.

The second stage, the Friedel-Crafts acylation, is a cornerstone of aromatic chemistry for the formation of aryl ketones.[2] The reaction mechanism involves the in situ generation of a highly electrophilic acylium ion from the acyl chloride and the Lewis acid catalyst, aluminum chloride.[1] This acylium ion is then attacked by the π-electrons of the aromatic ring (benzonitrile) in an electrophilic aromatic substitution reaction.[2] As mentioned, the electron-withdrawing nature of the cyano group on benzonitrile deactivates the aromatic ring towards electrophilic attack, which can lead to lower yields or the need for more stringent reaction conditions.[1] Careful control of temperature and stoichiometry is crucial for the success of this step.

Safety Precautions

  • Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). This reagent should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Aluminum chloride is a water-sensitive and corrosive solid. It should be handled in a dry environment (e.g., under a nitrogen atmosphere or in a glovebox). The quenching of the reaction mixture with ice is highly exothermic and should be performed with caution.

  • Concentrated acids and bases (HCl, NaOH) are corrosive and should be handled with care.

  • Organic solvents (diethyl ether, dichloromethane) are flammable and/or volatile. All operations should be performed in a fume hood away from ignition sources.

References

  • MDPI. (2025, October 6). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Retrieved from [Link]

  • OrgoSolver. Aromatic Reactions: Friedel–Crafts Acylation (RCOCl/(RCO)₂O, AlX₃). Retrieved from [Link]

  • PubChem. 3-((4-Methylphenyl)thio)propionic acid. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of 4'-Cyano-3-(4-thiomethylphenyl)propiophenone

For Researchers, Scientists, and Drug Development Professionals Introduction 4'-Cyano-3-(4-thiomethylphenyl)propiophenone is a chemical intermediate of significant interest in medicinal chemistry and drug discovery. Its...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Cyano-3-(4-thiomethylphenyl)propiophenone is a chemical intermediate of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a propiophenone core with cyano and thiomethyl functionalities, presents a versatile scaffold for the synthesis of a variety of biologically active molecules. The cyano group can serve as a precursor to other functional groups or as a key interaction point with biological targets, while the thiomethylphenyl moiety is found in numerous pharmacologically active compounds. This document provides a detailed guide to the synthesis of this target molecule, focusing on robust and efficient methodologies suitable for a research and development setting.

Synthetic Strategies: A Comparative Overview

Two primary retrosynthetic disconnections can be envisioned for the synthesis of 4'-Cyano-3-(4-thiomethylphenyl)propiophenone: a Friedel-Crafts acylation approach and a palladium-catalyzed cross-coupling reaction.

1. Friedel-Crafts Acylation:

This classical approach involves the electrophilic aromatic substitution of benzonitrile with 3-(4-thiomethylphenyl)propionyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][2][3] The reaction proceeds through the formation of a highly electrophilic acylium ion.[4]

While conceptually straightforward, this method faces a significant challenge. The cyano group on the benzonitrile ring is strongly deactivating, making the aromatic ring electron-poor and less susceptible to electrophilic attack.[5][6] Consequently, forcing conditions (e.g., high temperatures, large excess of catalyst) may be required, potentially leading to side reactions and lower yields.

2. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling:

A more contemporary and often more reliable strategy involves the Suzuki-Miyaura cross-coupling reaction.[7] This powerful carbon-carbon bond-forming reaction utilizes a palladium catalyst to couple an organoboron compound with an organic halide or triflate.[8][9] In this context, the most logical approach is the coupling of 3-(4-thiomethylphenyl)propionyl chloride with 4-cyanophenylboronic acid.[10][11]

The Suzuki-Miyaura reaction is renowned for its high functional group tolerance, mild reaction conditions, and generally high yields.[12] The use of well-defined palladium catalysts and ligands allows for efficient coupling, even with substrates bearing sensitive functional groups like the cyano and thiomethyl moieties.[9] Given these advantages, the Suzuki-Miyaura coupling is the recommended and more detailed protocol presented in this guide.

Synthetic Workflow Diagram

Synthetic Workflow cluster_0 Precursor Synthesis cluster_1 Suzuki-Miyaura Coupling 4-Methylthiophenol 4-Methylthiophenol 3-(4-thiomethylphenyl)propanoic_acid 3-(4-thiomethylphenyl)propanoic_acid 4-Methylthiophenol->3-(4-thiomethylphenyl)propanoic_acid NaOH, Na2CO3 3-Chloropropanoic_acid 3-Chloropropanoic_acid 3-Chloropropanoic_acid->3-(4-thiomethylphenyl)propanoic_acid 3-(4-thiomethylphenyl)propionyl_chloride 3-(4-thiomethylphenyl)propionyl_chloride 3-(4-thiomethylphenyl)propanoic_acid->3-(4-thiomethylphenyl)propionyl_chloride SOCl2 or (COCl)2 Thionyl_chloride Thionyl_chloride Thionyl_chloride->3-(4-thiomethylphenyl)propionyl_chloride Final_Product 4'-Cyano-3-(4-thiomethylphenyl)propiophenone 3-(4-thiomethylphenyl)propionyl_chloride->Final_Product Pd Catalyst, Base 4-Cyanophenylboronic_acid 4-Cyanophenylboronic_acid 4-Cyanophenylboronic_acid->Final_Product Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_complex R-CO-Pd(II)L_n-Cl OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal Diaryl_PdII R-CO-Pd(II)L_n-Ar Transmetal->Diaryl_PdII Ar_BOH2 Ar-B(OH)2 (4-cyanophenylboronic acid) Ar_BOH2->Transmetal Base Base (Cs2CO3) Base->Transmetal RedElim Reductive Elimination Diaryl_PdII->RedElim RedElim->Pd0 Catalyst Regeneration Product R-CO-Ar (Final Product) RedElim->Product Acyl_Cl R-CO-Cl (Acyl Chloride) Acyl_Cl->OxAdd

Sources

Method

Application Notes and Protocols for the Scalable Production of 4'-Cyano-3-(4-thiomethylphenyl)propiophenone

Abstract This document provides a comprehensive guide for the scalable synthesis of 4'-Cyano-3-(4-thiomethylphenyl)propiophenone, a key intermediate with potential applications in pharmaceutical and materials science res...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the scalable synthesis of 4'-Cyano-3-(4-thiomethylphenyl)propiophenone, a key intermediate with potential applications in pharmaceutical and materials science research. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing robust and reproducible methodologies. This guide is structured to provide not only step-by-step instructions but also the underlying chemical principles and critical process parameters to ensure successful and scalable production.

Introduction

4'-Cyano-3-(4-thiomethylphenyl)propiophenone is a propiophenone derivative characterized by a cyano group on one aromatic ring and a thiomethylphenyl substituent. Propiophenone and its derivatives are significant scaffolds in medicinal chemistry, often serving as precursors for the synthesis of various biologically active compounds.[1][2][3] The cyano- and thiomethyl- functionalities can be strategic points for further chemical modification, making this molecule a versatile building block in drug discovery and the development of novel organic materials.[4][5][6][7][8][9][10][11][12]

The scalable synthesis of this compound is crucial for advancing its research and potential commercial applications. This guide outlines a reliable synthetic route based on the well-established Friedel-Crafts acylation reaction, a cornerstone of aromatic ketone synthesis.[13][14][15][16][17][18][19][20][21] We will delve into the preparation of the necessary starting materials, the optimization of the core acylation reaction, and the subsequent purification and characterization of the final product.

Synthetic Strategy Overview

The synthesis of 4'-Cyano-3-(4-thiomethylphenyl)propiophenone is approached through a convergent strategy, culminating in a Friedel-Crafts acylation reaction. The overall synthetic pathway is depicted below.

Synthetic_Pathway cluster_0 Starting Material Synthesis cluster_1 Core Reaction: Friedel-Crafts Acylation cluster_2 Final Product 4-Cyanobenzoic_Acid 4-Cyanobenzoic Acid 4-Cyanobenzoyl_Chloride 4-Cyanobenzoyl Chloride 4-Cyanobenzoic_Acid->4-Cyanobenzoyl_Chloride Chlorination Thionyl_Chloride Thionyl Chloride (SOCl2) Thionyl_Chloride->4-Cyanobenzoyl_Chloride Target_Molecule 4'-Cyano-3-(4-thiomethylphenyl)propiophenone 4-Cyanobenzoyl_Chloride->Target_Molecule Acylation Thiophenol Thiophenol Thioanisole Thioanisole Thiophenol->Thioanisole Methylation Methyl_Iodide Methyl Iodide (CH3I) Methyl_Iodide->Thioanisole Thioanisole->Target_Molecule Purified_Product Purified Product Target_Molecule->Purified_Product Purification AlCl3 Aluminum Chloride (AlCl3) AlCl3->Target_Molecule Catalyst

Caption: Synthetic pathway for 4'-Cyano-3-(4-thiomethylphenyl)propiophenone.

The synthesis begins with the preparation of two key intermediates: 4-cyanobenzoyl chloride and thioanisole (4-thiomethylphenyl). These are then reacted via a Friedel-Crafts acylation, catalyzed by a Lewis acid such as aluminum chloride, to yield the target molecule.

Experimental Protocols

Synthesis of 4-Cyanobenzoyl Chloride

Principle: 4-Cyanobenzoyl chloride is synthesized from 4-cyanobenzoic acid via chlorination using thionyl chloride, with a catalytic amount of N,N-dimethylformamide (DMF).[22][23] The reaction proceeds through the formation of a highly reactive acyl chlorosulfite intermediate.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )CAS Number
4-Cyanobenzoic AcidC₈H₅NO₂147.13619-65-8
Thionyl ChlorideSOCl₂118.977719-09-7
N,N-Dimethylformamide (DMF)C₃H₇NO73.0968-12-2
AcetonitrileC₂H₃N41.0575-05-8

Protocol:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-cyanobenzoic acid (1.0 eq).

  • Under a nitrogen atmosphere, add thionyl chloride (1.2 eq) dropwise to the flask at room temperature.

  • Add a catalytic amount of DMF (e.g., 3-4 drops).

  • Heat the reaction mixture to reflux (approximately 76 °C) and maintain for 1.5-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 4-cyanobenzoyl chloride can be purified by vacuum distillation or used directly in the next step if of sufficient purity. A high yield of over 95% is expected.[22]

Safety Precautions: Thionyl chloride is highly corrosive and reacts violently with water. This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety goggles, must be worn.[23]

Synthesis of Thioanisole (4-Thiomethylphenyl)

Principle: Thioanisole is prepared by the S-methylation of thiophenol.[24][25][26][27] A base, such as sodium hydroxide, is used to deprotonate the thiol, forming a thiophenolate anion, which then acts as a nucleophile to attack the methylating agent (e.g., methyl iodide or dimethyl sulfate).

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )CAS Number
ThiophenolC₆H₆S110.18108-98-5
Sodium HydroxideNaOH40.001310-73-2
Methyl IodideCH₃I141.9474-88-4
EthanolC₂H₅OH46.0764-17-5
Ethyl AcetateC₄H₈O₂88.11141-78-6

Protocol:

  • In a round-bottom flask, dissolve sodium hydroxide (1.2 eq) in ethanol.

  • To this solution, add thiophenol (1.0 eq) dropwise with stirring.

  • After stirring for 5-10 minutes, add methyl iodide (1.2 eq) dropwise.

  • Continue stirring the reaction mixture at room temperature for 5-6 hours.

  • Quench the reaction by adding water and extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude thioanisole can be purified by column chromatography on silica gel using hexane as the eluent to yield a colorless oil.[24]

Safety Precautions: Thiophenol has a strong, unpleasant odor and is toxic. Methyl iodide is a known carcinogen. Both should be handled in a fume hood with appropriate PPE.

Scalable Synthesis of 4'-Cyano-3-(4-thiomethylphenyl)propiophenone

Principle: The core of this synthesis is the Friedel-Crafts acylation of thioanisole with 4-cyanobenzoyl chloride.[13][16][17] A Lewis acid catalyst, typically aluminum chloride (AlCl₃), activates the acyl chloride, generating a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich thioanisole ring to form the desired ketone.[20]

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )CAS Number
4-Cyanobenzoyl ChlorideC₈H₄ClNO165.586068-72-0
ThioanisoleC₇H₈S124.20100-68-5
Aluminum Chloride (Anhydrous)AlCl₃133.347446-70-0
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2
Hydrochloric Acid (3M)HCl36.467647-01-0

Protocol:

Caption: Experimental workflow for the Friedel-Crafts acylation.

  • Set up a flame-dried, three-necked round-bottom flask with a magnetic stirrer, dropping funnel, and nitrogen inlet.

  • Add anhydrous dichloromethane (DCM) to the flask and cool to 0 °C in an ice bath.

  • Carefully add anhydrous aluminum chloride (1.1 eq) portion-wise to the DCM with stirring.

  • Prepare a solution of 4-cyanobenzoyl chloride (1.0 eq) in anhydrous DCM and add it dropwise to the AlCl₃ suspension.

  • Stir the mixture at 0 °C for 15-20 minutes.

  • Prepare a solution of thioanisole (1.0 eq) in anhydrous DCM and add it dropwise to the reaction mixture.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by pouring it into a beaker containing a mixture of crushed ice and 3M hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Safety Precautions: Aluminum chloride is a hygroscopic and corrosive solid that reacts violently with water. The reaction should be carried out under anhydrous conditions. The quenching process is exothermic and should be done slowly and with caution.

Purification and Characterization

Purification:

The crude 4'-Cyano-3-(4-thiomethylphenyl)propiophenone can be purified by one of the following methods, depending on the scale and desired purity:

  • Column Chromatography: For laboratory-scale purification, column chromatography on silica gel using a gradient of hexane and ethyl acetate is effective.[28][29]

  • Recrystallization: For larger scales, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be a more efficient method for obtaining a high-purity product.

Characterization:

The purity and identity of the final product should be confirmed by a combination of analytical techniques:

Analytical TechniqueExpected Results
¹H NMR Characteristic peaks for the aromatic protons, the methylene protons of the propionyl chain, and the methyl protons of the thioether.
¹³C NMR Peaks corresponding to the carbonyl carbon, the nitrile carbon, and the aromatic and aliphatic carbons.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated mass of C₁₇H₁₅NOS.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating high purity.[28]
Infrared (IR) Spectroscopy Characteristic absorption bands for the carbonyl (C=O) and nitrile (C≡N) functional groups.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Increase reaction time or temperature. Ensure the use of high-purity, anhydrous reagents and solvents.
Side reactions (e.g., polysubstitution).Use a 1:1 stoichiometry of the reactants. Consider a lower reaction temperature.[19]
Impure Product Inefficient purification.Optimize the solvent system for column chromatography or recrystallization.
Unreacted starting materials.Ensure the reaction goes to completion by monitoring with TLC.
Difficult Work-up Emulsion formation during extraction.Add brine to the aqueous layer to break the emulsion.

Conclusion

The protocols outlined in this application note provide a robust and scalable method for the synthesis of 4'-Cyano-3-(4-thiomethylphenyl)propiophenone. By following these detailed procedures and adhering to the safety precautions, researchers can reliably produce this valuable chemical intermediate for a variety of research and development applications. The provided insights into the underlying chemical principles and troubleshooting guidelines are intended to empower scientists to adapt and optimize these methods for their specific needs.

References

  • Gu, Z., et al. (2018). Preparation of Thioanisole Biscarbanion and C–H Lithiation/Annulation Reactions for the Access of Five-Membered Heterocycles. Organic Letters. [Link]

  • ChemBK. 4-Cyanobenzoyl chloride. [Link]

  • Wikipedia. Thioanisole. [Link]

  • BDMAEE. thioanisole. [Link]

  • Google Patents. US4124646A - Process for producing thioanisole.
  • Google Patents.
  • National Center for Biotechnology Information. Bicyclo[1.1.1]pentane Ketones via Friedel–Crafts Acylation. [Link]

  • BuyersGuideChem. 4'-Cyano-3-(4-methylphenyl)propiophenone. [Link]

  • YouTube. [ChemPlayer Reupload]Methylpropiophenone synthesis via Friedel Crafts acylation. [Link]

  • Pearson+. Write a Friedel-Crafts reaction for the synthesis of propiophenon.... [Link]

  • Google Patents.
  • Google Patents. CN103819323A - Synthetic method for 1-phenyl-1-acetone.
  • Chemistry Steps. Friedel-Crafts Acylation. [Link]

  • Master Organic Chemistry. Friedel-Crafts acylation of aromatic groups to give ketones. [Link]

  • Chemistry LibreTexts. 19.2: Preparing Aldehydes and Ketones. [Link]

  • Google Patents.
  • Google Patents.
  • Organic Chemistry Portal. Synthesis of aryl ketones by acylation of arenes. [Link]

  • Chromatography Today. Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Link]

  • NIST. 4'-Methylpropiophenone. [Link]

  • Knowledge. What role does 4′-Methylpropiophenone play in organic synthesis?. [Link]

  • National Center for Biotechnology Information. Total synthesis of antiviral drug, nirmatrelvir (PF-07321332). [Link]

  • bioRxiv. cyano modified nucleotide analog against diverse RNA polymerases of prototypic re. [Link]

  • PubMed. Scalable Preparation of 4,4-Disubstituted Six-Membered Cyclic Sulfones. [Link]

  • PubMed. Discovery of GS-7682, a Novel 4'-Cyano-Modified C-Nucleoside Prodrug with Broad Activity against Pneumo- and Picornaviruses and Efficacy in RSV-Infected African Green Monkeys. [Link]

  • MDPI. 1′- and 4′-Cyano Modified Adenosine Analogs Against Prototypic Flavivirus RNA-Dependent RNA Polymerases. [Link]

  • bioRxiv. Mechanism and spectrum of inhibition of a 4'-cyano modified nucleotide analog against diverse RNA polymerases of prototypic respiratory RNA viruses. [Link]

  • ResearchGate. 1′- and 4′-Cyano Modified Adenosine Analogs Against Prototypic Flavivirus RNA-Dependent RNA Polymerases. [Link]

  • Scilit. 1′- and 4′-Cyano Modified Adenosine Analogs Against Prototypic Flavivirus RNA-Dependent RNA Polymerases. [Link]

Sources

Application

Application Notes &amp; Protocols: Crystallization and Isolation of Propiophenone Derivatives

Abstract Propiophenone and its derivatives are pivotal chemical intermediates in the synthesis of a wide range of pharmaceuticals and other fine chemicals, including ephedrine, cathinone analogues, and various central ne...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Propiophenone and its derivatives are pivotal chemical intermediates in the synthesis of a wide range of pharmaceuticals and other fine chemicals, including ephedrine, cathinone analogues, and various central nervous system agents.[1][2] The purity and solid-state properties (e.g., crystal form, particle size) of these intermediates are critical determinants of reaction efficiency, final product quality, and bioavailability. Crystallization is the paramount unit operation for achieving the requisite high purity and controlling the physical attributes of these compounds. This guide provides an in-depth exploration of the fundamental principles, practical screening methods, detailed protocols, and troubleshooting strategies for the successful crystallization and isolation of propiophenone derivatives, intended for researchers and process chemists in the pharmaceutical and chemical industries.

Fundamental Principles of Crystallization

Crystallization is a thermodynamic process driven by supersaturation, where a solution contains more dissolved solute than it can hold at equilibrium.[3][4] This non-equilibrium state is the essential driving force for both the formation of new crystal nuclei (nucleation) and the subsequent growth of these nuclei into macroscopic crystals.[5]

The key factors influencing this process are:

  • Solubility: The solubility of the propiophenone derivative in a chosen solvent system is the most critical parameter. Ideal solvents are those in which the compound exhibits high solubility at elevated temperatures but low solubility at lower temperatures.[6][7] Propiophenone itself is poorly soluble in water but is miscible with many organic solvents like ethanol, methanol, diethyl ether, and benzene.[1][2][8]

  • Supersaturation: This can be achieved by several methods, including cooling, solvent evaporation, or adding an antisolvent.[3][9] The rate at which supersaturation is generated directly impacts crystal size and number; rapid generation often leads to many small crystals, while slow, controlled generation favors the growth of larger, higher-quality crystals.[10][11]

  • Nucleation: This is the initial formation of stable, sub-microscopic crystal seeds. It can be spontaneous (primary nucleation) or induced by the presence of existing crystals (secondary nucleation).[7][12] The presence of impurities or even microscopic dust particles can act as nucleation sites, leading to an undesirable number of small crystals.[7][13]

  • Crystal Growth: Once nuclei are formed, they grow by the incorporation of solute molecules from the supersaturated solution onto their surfaces.[5] This process is influenced by temperature, agitation, and the presence of impurities which can inhibit or alter the growth of specific crystal faces.[5]

Pre-Crystallization Screening: The Path to Success

A systematic screening process is essential to identify optimal conditions before proceeding to a larger scale.

Solvent Selection

The choice of solvent is paramount. A good solvent system should:

  • Have a steep solubility curve with respect to temperature.

  • Be chemically inert with the propiophenone derivative.

  • Have a relatively low boiling point for easy removal during drying.

  • Be non-toxic and environmentally benign, if possible.

  • Be cost-effective for the intended scale.

Table 1: Common Solvents for Crystallization of Aromatic Ketones

SolventBoiling Point (°C)PolarityKey Characteristics
Ethanol78PolarGood general solvent for many propiophenone derivatives; forms hydrogen bonds.[6]
Methanol65PolarSimilar to ethanol, but more volatile.[2]
Isopropanol (IPA)82PolarLess volatile than ethanol, often provides good crystal quality.
Acetone56Polar AproticHigh volatility; can lead to rapid evaporation and small crystals if not controlled.[13]
Ethyl Acetate77Medium PolarityGood solvent for compounds of intermediate polarity.
Toluene111Non-polarUseful for derivatives with low polarity; higher boiling point requires more energy for removal.[2]
Heptane/Hexane98 / 69Non-polarOften used as an antisolvent to induce precipitation from more polar solvents.[6]
Water100Very PolarGenerally used as an antisolvent, as most propiophenones have low aqueous solubility.[2][14]
Solubility Curve Determination (Protocol)

A simplified protocol to estimate solubility:

  • Add a known mass (e.g., 100 mg) of the propiophenone derivative to a vial.

  • Add a small, measured volume (e.g., 0.5 mL) of the chosen solvent.

  • Stir and gently heat the mixture until the solid completely dissolves. Record this temperature.

  • If it dissolves at room temperature, the compound is likely too soluble.[7][12] If it doesn't dissolve even at boiling, it is not soluble enough.

  • If dissolution occurs, allow the solution to cool slowly to room temperature, and then further in an ice bath.

  • Observe the temperature at which crystallization begins and the relative amount of solid that precipitates. A good system will show minimal solid at high temperature and significant precipitation upon cooling.

Crystallization Protocols

The following protocols are generalized and should be optimized for each specific propiophenone derivative.

Cooling Crystallization

This is the most common method for compounds whose solubility is strongly dependent on temperature.[9][15]

Protocol:

  • Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the crude propiophenone derivative in the minimum amount of a suitable hot solvent. Add the solvent portion-wise until the solid just dissolves at or near the solvent's boiling point.[16]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Cooling: Cover the flask (e.g., with a watch glass) and allow it to cool slowly and undisturbed to room temperature.[10] Slow cooling is crucial for forming large, pure crystals.[17]

  • Further Cooling: Once the flask reaches room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of precipitated crystals.

  • Isolation: Proceed to the isolation steps (Section 4).

Antisolvent Crystallization

This technique is ideal for compounds that are highly soluble across a wide range of temperatures in a given solvent. It works by adding a second solvent (the antisolvent) in which the compound is insoluble, thereby reducing the overall solubility and inducing precipitation.[9][11]

Protocol:

  • Dissolution: Dissolve the crude propiophenone derivative in a minimum amount of a "good" solvent at room temperature.

  • Antisolvent Addition: While stirring the solution, slowly add the antisolvent dropwise.[18] The addition rate is a critical parameter; too rapid addition will cause the compound to "crash out" as an amorphous solid or very small crystals.[11]

  • Induction: Continue adding the antisolvent until the solution becomes persistently cloudy (turbid), indicating the onset of nucleation.

  • Crystal Growth: Stop the addition and allow the solution to stir for a period (e.g., 1-2 hours) to allow the crystals to grow.

  • Completion: If desired for higher yield, more antisolvent can be added slowly, or the mixture can be cooled in an ice bath.

  • Isolation: Proceed to the isolation steps (Section 4).

Evaporation Crystallization

This method is suitable for compounds that are highly soluble and do not have a steep solubility-temperature curve. It is a simple but slow process.

Protocol:

  • Dissolution: Dissolve the compound in a suitable volatile solvent (e.g., ethyl acetate, diethyl ether) at room temperature. The solution should be well below saturation.

  • Evaporation: Transfer the solution to a wide-mouthed vessel (like a beaker or crystallizing dish) and cover it loosely (e.g., with perforated aluminum foil or parafilm). This allows the solvent to evaporate slowly over hours or days.[4]

  • Crystal Formation: As the solvent evaporates, the concentration of the solute increases, leading to supersaturation and crystal growth.

  • Isolation: Once a suitable quantity of crystals has formed, decant the remaining solvent (mother liquor) and proceed to the isolation steps (Section 4).

Isolation and Downstream Processing

Proper isolation ensures that the purified crystals are separated from the impurity-laden mother liquor without significant loss of product.

Protocol:

  • Filtration: Separate the crystals from the mother liquor using vacuum filtration (e.g., with a Büchner funnel).[19] This is much more efficient than gravity filtration for removing the bulk of the solvent.

  • Washing: With the vacuum still applied, wash the collected crystals (the "filter cake") with a small amount of ice-cold crystallization solvent or a suitable antisolvent. The wash solvent should be cold to minimize redissolving the product.[16] The goal is to rinse away any residual mother liquor clinging to the crystal surfaces.

  • Drying: Transfer the filter cake to a watch glass or drying dish. Dry the crystals to a constant weight. This can be done by air drying or, more effectively, in a vacuum oven at a temperature well below the compound's melting point to remove all residual solvent.

Visualization of Workflows

General Crystallization Method Selection

G start Start: Crude Propiophenone Derivative solubility_test Screen for Solvents: High solubility when hot, low solubility when cold? start->solubility_test cooling_xtal Perform Cooling Crystallization solubility_test->cooling_xtal Yes high_sol_test Soluble in a solvent at room temp? solubility_test->high_sol_test No isolate Isolate & Dry Crystals cooling_xtal->isolate antisolvent_xtal Perform Antisolvent Crystallization high_sol_test->antisolvent_xtal Yes (Find Antisolvent) evap_xtal Perform Evaporation Crystallization high_sol_test->evap_xtal No (Low Solubility) antisolvent_xtal->isolate evap_xtal->isolate end End: Pure Crystalline Product isolate->end

Caption: Decision workflow for selecting a primary crystallization method.

Antisolvent Crystallization Process Flow

G dissolve 1. Dissolve Crude Product in 'Good' Solvent add_anti 2. Add Antisolvent Slowly with Stirring dissolve->add_anti observe 3. Observe for Persistent Turbidity add_anti->observe observe->add_anti Solution clear grow 4. Age Solution to Grow Crystals observe->grow Turbidity appears filter 5. Isolate via Vacuum Filtration grow->filter wash 6. Wash with Cold Antisolvent filter->wash dry 7. Dry Crystals Under Vacuum wash->dry end Pure Product dry->end

Caption: Step-by-step process flow for antisolvent crystallization.

Troubleshooting Common Issues

Table 2: Crystallization Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
No Crystals Form - Too much solvent was used.[10][17]- Solution is supersaturated but requires nucleation.[17]- Boil off some solvent to increase concentration and re-cool.[10]- Scratch the inside of the flask with a glass rod to create nucleation sites.[10]- Add a "seed" crystal of the pure compound, if available.[17]
"Oiling Out" - The boiling point of the solvent is higher than the melting point of the solute.- The compound is highly impure, causing melting point depression.[10][17]- Re-heat the mixture to dissolve the oil, add slightly more solvent, and cool again very slowly.[10][17]- Try a lower-boiling point solvent.
Crystallization is Too Rapid - The solution was cooled too quickly.- The solution was too concentrated.- Re-heat to redissolve, add a small amount of extra solvent (1-2 mL), and allow to cool more slowly (e.g., by insulating the flask).[10]
Poor Yield - Too much solvent was used, leaving a significant amount of product in the mother liquor.[10]- Premature crystallization during hot filtration.- Crystals were washed with solvent that was not cold enough.- Concentrate the mother liquor by evaporation and cool again to recover a second crop of crystals.- Ensure filtration apparatus is pre-heated and filtration is performed quickly.- Always use ice-cold solvent for washing the filter cake.

Crystal Characterization

After successful isolation, it is crucial to verify the purity and identity of the crystalline material. Standard techniques include:

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities typically broaden and depress the melting point.[16]

  • Spectroscopy (FTIR, NMR): To confirm the chemical structure and absence of solvent or impurities.[20][21]

  • X-Ray Diffraction (XRD): Powder XRD is the definitive technique for identifying the specific crystalline form (polymorph) of the compound.[20][21][22] Polymorphism can significantly impact properties like solubility and stability.[15][23]

  • Differential Scanning Calorimetry (DSC): A thermal analysis technique used to determine melting point, purity, and identify polymorphic transitions.[20][22][23]

References

  • Solubility of Things. Propiophenone. [Link]

  • Chemistry Department, University of Wisconsin. Growing Crystals That Will Make Your Crystallographer Happy. [Link]

  • LookChem. PROPIOPHENONE. [Link]

  • Department of Chemistry, University of Rochester. How To: Grow X-Ray Quality Crystals. [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]

  • Zhanghua Dryer. Troubleshooting Common Issues with Crystallizer Machines. [Link]

  • LinkedIn. Common Challenges in Industrial Crystallization and How to Overcome Them. [Link]

  • BVV. Chapter 6: Isolation (Evaporative & Cooling Crystallization). [Link]

  • Oxford Academic. Analytical techniques for studying and characterizing polymorphs and polymorphic transitions. [Link]

  • Cambridge Core. 5 Crystal growth. [Link]

  • Nishka Research. Characterization of Polymorphic Forms (Polymorphism). [Link]

  • University of York. Problems with Recrystallisations. [Link]

  • Study Mind. Organic Synthesis - Practical Purification Techniques (A-Level Chemistry). [Link]

  • Hilaris Publisher. Isolation and Purification Techniques in Natural Products Chemistry. [Link]

  • MIT Department of Chemistry. Growing Quality Crystals. [Link]

  • Reachem. The Purification of Organic Compound: Techniques and Applications. [Link]

  • LabTech. Purification Techniques in Organic Chemistry: A Comprehensive Guide. [Link]

  • Syrris. Pharmaceutical Crystallization in drug development. [Link]

  • Fluid Metering, Inc. How to Solve Fluid Crystallization Challenges. [Link]

  • ResearchGate. Analytical techniques for studying and characterizing polymorphs and polymorphic transitions. [Link]

  • University of Geneva. Guide for crystallization. [Link]

  • International Journal of Pure and Applied Mathematics. CRYSTAL CHARACTERIZATION TECHNIQUES. [Link]

  • The International Journal of Engineering and Science (IJES). Evaluation of Various Polymorphs by Different Techniques and Their Characterization A Review. [Link]

  • Asian Journal of Pharmaceutics. Pharmaceutical Manufacturing Continuous Crystallization Procedures: A Review. [Link]

  • KTH Royal Institute of Technology. Antisolvent Crystallization. [Link]

  • ResearchGate. A Practical Approach for Using Solubility to Design Cooling Crystallisations. [Link]

  • LACCEI. Development of Crystallization Processes for Pharmaceutical Applications. [Link]

  • MDPI. Cooling Crystallization with Complex Temperature Profiles on a Quasi-Continuous and Modular Plant. [Link]

  • Google P
  • Mettler Toledo. Using AntiSolvent for Crystallization. [Link]

Sources

Method

Application Notes &amp; Protocols: The Strategic Utility of 4'-Cyano-3-(4-thiomethylphenyl)propiophenone in Modern Drug Discovery

Abstract In the landscape of pharmaceutical development, the identification and utilization of versatile chemical intermediates are paramount to the efficient synthesis of novel therapeutic agents. 4'-Cyano-3-(4-thiometh...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of pharmaceutical development, the identification and utilization of versatile chemical intermediates are paramount to the efficient synthesis of novel therapeutic agents. 4'-Cyano-3-(4-thiomethylphenyl)propiophenone emerges as a significant building block, offering a unique combination of reactive sites that can be strategically manipulated to construct complex molecular architectures. This document provides an in-depth guide for researchers, chemists, and drug development professionals on the synthesis, characterization, and application of this propiophenone derivative as a key intermediate. We will explore its role in the synthesis of potential drug candidates, with a particular focus on non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic classes. The protocols herein are designed to be self-validating, with an emphasis on the causal logic behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction: The Significance of 4'-Cyano-3-(4-thiomethylphenyl)propiophenone

4'-Cyano-3-(4-thiomethylphenyl)propiophenone is an aromatic ketone distinguished by three key functional groups: a cyano (-C≡N) group, a thiomethyl (-SCH₃) group, and a propiophenone backbone.[1] This strategic arrangement of functionalities makes it a highly valuable intermediate in multi-step organic synthesis.

  • The Propiophenone Core : This structure is a common motif in a variety of biologically active compounds, including synthetic cathinones and muscle relaxants.[2][3] Its carbonyl group is a versatile handle for a wide range of chemical transformations.

  • The 4'-Cyano Group : The cyano moiety is a powerful electron-withdrawing group and a precursor to other important functional groups such as carboxylic acids, amines, and amides. In drug design, the cyano group can act as a hydrogen bond acceptor or a bioisostere for other functional groups. Notably, cyano-modified nucleotide analogs have shown promise as broad-spectrum antiviral agents by targeting viral RNA-dependent RNA polymerases.[4][5][6][7][8]

  • The 4-Thiomethylphenyl Moiety : The sulfur-containing group offers a site for potential metabolic activation or can be involved in specific interactions with biological targets. It also influences the overall lipophilicity and electronic properties of the molecule.

The convergence of these features in a single molecule provides a platform for developing a diverse library of compounds for screening and lead optimization.

Synthesis and Characterization

A robust and scalable synthesis is crucial for the utility of any drug intermediate. The following protocol outlines a plausible and efficient method for the preparation of 4'-Cyano-3-(4-thiomethylphenyl)propiophenone, typically via a Friedel-Crafts acylation reaction.[9]

Synthetic Workflow

The synthesis can be conceptualized as a two-step process: the preparation of the necessary acyl chloride followed by the Friedel-Crafts acylation.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Friedel-Crafts Acylation A 3-(4-thiomethylphenyl)propanoic acid C 3-(4-thiomethylphenyl)propanoyl chloride A->C Reflux B Thionyl Chloride (SOCl₂) B->C Reagent D Benzonitrile F 4'-Cyano-3-(4-thiomethylphenyl)propiophenone C->F Reaction D->F Substrate E Aluminum Chloride (AlCl₃) E->F Catalyst

Caption: Synthetic workflow for 4'-Cyano-3-(4-thiomethylphenyl)propiophenone.

Detailed Synthesis Protocol

Materials and Reagents:

  • 3-(4-thiomethylphenyl)propanoic acid

  • Thionyl chloride (SOCl₂)

  • Benzonitrile

  • Anhydrous Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Protocol:

  • Step 1: Synthesis of 3-(4-thiomethylphenyl)propanoyl chloride

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-(4-thiomethylphenyl)propanoic acid (1 equivalent) in an excess of thionyl chloride (3-5 equivalents).

    • Gently reflux the mixture for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

    • After the reaction is complete, remove the excess thionyl chloride under reduced pressure. The resulting crude 3-(4-thiomethylphenyl)propanoyl chloride is a yellow to brown oil and can be used in the next step without further purification.

  • Step 2: Friedel-Crafts Acylation

    • In a separate three-necked flask under a nitrogen atmosphere, add anhydrous dichloromethane (DCM) and cool the flask to 0°C in an ice bath.

    • Carefully and portion-wise, add anhydrous aluminum chloride (AlCl₃) (1.2 equivalents) to the cooled DCM with vigorous stirring.

    • To this suspension, add benzonitrile (1 equivalent) dropwise, maintaining the temperature at 0°C.

    • Slowly add a solution of the crude 3-(4-thiomethylphenyl)propanoyl chloride (1.1 equivalents) in anhydrous DCM to the reaction mixture.

    • After the addition is complete, allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature. Stir for an additional 4-6 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated HCl.

    • Separate the organic layer and extract the aqueous layer with DCM (2x).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

    • The fractions containing the desired product are combined and the solvent is evaporated to yield 4'-Cyano-3-(4-thiomethylphenyl)propiophenone as a solid.

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.[10][11]

Technique Expected Results
¹H NMR Aromatic protons in the range of 7.0-8.0 ppm. Methylene protons of the propionyl chain as triplets around 3.0-3.5 ppm. Methyl protons of the thiomethyl group as a singlet around 2.5 ppm.
¹³C NMR Carbonyl carbon around 195-200 ppm. Cyano carbon around 115-120 ppm. Aromatic and aliphatic carbons at their characteristic chemical shifts.
Mass Spec (MS) Expected molecular ion peak corresponding to the molecular weight of C₁₇H₁₅NOS (281.38 g/mol ).
FT-IR Characteristic stretching frequencies for the C≡N group (~2230 cm⁻¹), C=O group (~1680 cm⁻¹), and C-S bond.
Melting Point A sharp melting point range, indicating high purity.

Application in the Synthesis of a Novel NSAID Candidate

The structure of 4'-Cyano-3-(4-thiomethylphenyl)propiophenone is well-suited for the synthesis of novel NSAIDs. Many NSAIDs function by inhibiting cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins.[12] The following protocol describes a hypothetical pathway to a novel NSAID candidate.

Proposed Synthetic Pathway

G A 4'-Cyano-3-(4-thiomethylphenyl)propiophenone C Wolff-Kishner Reduction A->C B Hydrazine Hydrate B->C D Intermediate A: 4-(3-(4-(methylthio)phenyl)propyl)benzonitrile C->D F Hydrolysis D->F E Aqueous NaOH E->F G Final Product: 4-(3-(4-(methylthio)phenyl)propyl)benzoic acid (NSAID Candidate) F->G

Caption: Synthetic pathway from the intermediate to a potential NSAID.

Protocol for NSAID Candidate Synthesis

Step 1: Wolff-Kishner Reduction of the Carbonyl Group

  • To a solution of 4'-Cyano-3-(4-thiomethylphenyl)propiophenone (1 equivalent) in diethylene glycol, add hydrazine hydrate (4-5 equivalents) and potassium hydroxide (3-4 equivalents).

  • Heat the mixture to 120-140°C for 2 hours, then increase the temperature to 190-210°C to distill off water and excess hydrazine.

  • Maintain the reaction at this temperature for another 3-4 hours.

  • Cool the reaction mixture, dilute with water, and acidify with HCl.

  • Extract the product with ether, wash the organic layer with brine, dry over MgSO₄, and concentrate to obtain crude 4-(3-(4-(methylthio)phenyl)propyl)benzonitrile.

Step 2: Hydrolysis of the Cyano Group

  • Reflux the crude product from the previous step in a mixture of aqueous sodium hydroxide and ethanol for 8-12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture, remove the ethanol under reduced pressure, and dilute with water.

  • Wash with ether to remove any non-acidic impurities.

  • Acidify the aqueous layer with cold, concentrated HCl to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain the final product, 4-(3-(4-(methylthio)phenyl)propyl)benzoic acid.

  • The final product can be recrystallized from a suitable solvent system like ethanol/water to achieve high purity.

Safety and Handling

As with any chemical intermediate, proper safety precautions must be observed. While a specific safety data sheet (SDS) for 4'-Cyano-3-(4-thiomethylphenyl)propiophenone may not be readily available, data from related propiophenone compounds should be considered.[13][14][15][16][17]

  • Personal Protective Equipment (PPE) : Wear appropriate protective gloves, clothing, and eye/face protection.[14]

  • Handling : Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust or vapors.[17] Avoid contact with skin, eyes, and clothing.[16] Keep away from heat, sparks, and open flames.[15]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[16]

  • Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[15]

Conclusion

4'-Cyano-3-(4-thiomethylphenyl)propiophenone is a strategically designed intermediate with significant potential in drug discovery and development. Its versatile functional groups allow for a wide range of chemical modifications, making it an ideal starting point for the synthesis of diverse compound libraries. The protocols detailed in this guide provide a solid foundation for researchers to synthesize, characterize, and utilize this valuable building block in their quest for novel therapeutics. The logical and causal explanations for the experimental steps are intended to empower scientists to not only replicate these procedures but also to adapt and innovate upon them.

References

  • Thermo Fisher Scientific. (2025, September 12).
  • CymitQuimica. (2023, October 11).
  • TCI Chemicals. (2025, November 20).
  • 3 - SAFETY D
  • Cayman Chemical. (2024, August 30).
  • Chemboy. (n.d.). 4-Cyano-3-tetrahydrothiophenone. Available at: [Link]

  • Eyer, P., et al. (1991). Studies of the pharmacokinetics and metabolism of 4-amino-propiophenone (PAPP) in rats, dogs and cynomolgus monkeys. Human & Experimental Toxicology, 10(5), 365-74. Available at: [Link]

  • Qian, Z., et al. (2017). Identification and analytical characterization of four synthetic cathinone derivatives iso-4-BMC, β-TH-naphyrone, mexedrone, and 4-MDMC. Drug Testing and Analysis, 9(2), 274-281. Available at: [Link]

  • Brown, M. E., et al. (2017). The pharmacokinetic profile of synthetic cathinones in a pregnancy model. Neurotoxicology and Teratology, 63, 46-53. Available at: [Link]

  • Ghlichloo, I., & Gerriets, V. (2023). Nonsteroidal Anti-inflammatory Drugs (NSAIDs). In StatPearls. StatPearls Publishing. Available at: [Link]

  • Knowledge. (2024, October 22). What role does 4′-Methylpropiophenone play in organic synthesis? Available at: [Link]

  • Wang, Y., et al. (2023). Nonsteroidal anti-inflammatory drugs (NSAIDs) and nucleotide analog GS-441524 conjugates with potent in vivo efficacy against coronaviruses. Journal of Medicinal Chemistry, 66(2), 1234-1246. Available at: [Link]

  • Safrole. (n.d.). 4-Methylpropiophenone Properties, Reactions, and Applications. Available at: [Link]

  • Gordon, C. J., et al. (2024). Mechanism and spectrum of inhibition of a 4'-cyano modified nucleotide analog against diverse RNA polymerases of prototypic respiratory RNA viruses. Journal of Biological Chemistry, 300(8), 107514. Available at: [Link]

  • Qian, Z., et al. (2017). Identification and analytical characterization of four synthetic cathinone derivatives iso-4-BMC, β-TH-naphyrone, mexedrone, and 4-MDMC. Drug Testing and Analysis, 9(2), 274-281. Available at: [Link]

  • Sharma, G., et al. (2016). The synthesis of non-steroidal anti-inflammatory drug (NSAID)–lantadene prodrugs as novel lung adenocarcinoma inhibitors via the inhibition of cyclooxygenase-2 (COX-2), cyclin D1 and TNF-α-induced NF-κB activation. RSC Advances, 6(78), 74785-74799. Available at: [Link]

  • Fabregat-Safont, D., et al. (2018). Analytical characterization of three cathinone derivatives, 4-MPD, 4F-PHP and bk-EPDP, purchased as bulk powder from online vendors. Drug Testing and Analysis, 10(2), 372-378. Available at: [Link]

  • ResearchGate. (2017, May 17). Analytical characterization of three cathinone derivatives, 4-MPD, 4 F-PHP and bk-EPDP, purchased as bulk powder from online vendors. Available at: [Link]

  • Siegel, D. S., et al. (2024). Discovery of GS-7682, a Novel 4'-Cyano-Modified C-Nucleoside Prodrug with Broad Activity against Pneumo- and Picornaviruses and Efficacy in RSV-Infected African Green Monkeys. Journal of Medicinal Chemistry, 67(15), 12945-12968. Available at: [Link]

  • Gordon, C. J., et al. (2024). Mechanism and spectrum of inhibition of a 4'-cyano modified nucleotide analog against diverse RNA polymerases of prototypic respiratory RNA viruses. bioRxiv. Available at: [Link]

  • GenScript. (n.d.). Mechanism and spectrum of inhibition of a 4´-cyano modified nucleotide analog against diverse RNA polymerases of prototypic respiratory RNA viruses. Available at: [Link]

  • Gordon, C. J., et al. (2024). Mechanism and spectrum of inhibition of a 4'-cyano modified nucleotide analog against diverse RNA polymerases of prototypic respiratory RNA viruses. bioRxiv. Available at: [Link]

  • Walker, S. M., et al. (2026). 1′- and 4′-Cyano Modified Adenosine Analogs Against Prototypic Flavivirus RNA-Dependent RNA Polymerases. Viruses, 18(2), 223. Available at: [Link]

  • Zheng, L., et al. (2022). DBU-Promoted Three-Component Cascade Annulations to Access Multiply Substituted 3-Cyano-thiophenes. The Journal of Organic Chemistry, 87(19), 13035-13045. Available at: [Link]

Sources

Application

Application Note: Optimizing Reaction Conditions for the Acylation of Thioanisole Derivatives

Executive Summary & Scientific Rationale The acylation of thioanisole (methyl phenyl sulfide) and its derivatives is a critical transformation in medicinal chemistry, particularly in the synthesis of COX-2 inhibitors (e....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The acylation of thioanisole (methyl phenyl sulfide) and its derivatives is a critical transformation in medicinal chemistry, particularly in the synthesis of COX-2 inhibitors (e.g., Rofecoxib precursors) and diaryl sulfones. While the methylthio group (


) is a strong ortho-/para-activator, its nucleophilic sulfur atom presents a unique challenge: Lewis Acid Poisoning .

In standard Friedel-Crafts protocols, the sulfur atom competes with the aromatic ring for the Lewis acid catalyst (e.g.,


), forming a stable charge-transfer complex. This necessitates stoichiometric excesses of catalyst, leading to difficult workups and high environmental factors (E-factors).

This guide provides two validated protocols:

  • Method A (Classical): High-yielding stoichiometric

    
     route for small-scale discovery.
    
  • Method B (Green/Process): Zeolite H-Beta catalyzed route for scalable, regioselective synthesis with catalyst regeneration.

Mechanistic Insight & Pathway Analysis

Understanding the competition between the desired electrophilic aromatic substitution (EAS) and the undesired S-coordination is vital for optimization.

The "Sulfur Dilemma"

The sulfur atom in thioanisole is a "soft" nucleophile. Hard Lewis acids (like


) or protons can coordinate to the sulfur lone pairs.
  • Path A (Productive): Acylium ion attacks the ring (preferentially para due to sterics).

  • Path B (Non-Productive): Catalyst coordinates to Sulfur, deactivating the ring towards EAS and consuming the catalyst.

Reaction Pathway Diagram

AcylationMechanism Reagents Reagents: Thioanisole + Acyl Chloride Acylium Active Electrophile (Acylium Ion R-C≡O+) Reagents->Acylium Catalyst Activation S_Coord S-Coordinated Complex (Catalyst Poisoning) INACTIVE Reagents->S_Coord Path B: Kinetic Trap (Rev. with Heat) SigmaComplex Sigma Complex (Arenium Ion) Reagents->SigmaComplex Path A: EAS Attack (Para-selective) Catalyst Lewis Acid Catalyst (AlCl3 or Zeolite H+) Catalyst->Acylium Catalyst->S_Coord Acylium->SigmaComplex Product Product: 4-(Methylthio)acetophenone SigmaComplex->Product -H+ (Aromatization)

Figure 1: Mechanistic divergence in thioanisole acylation. Path B represents the catalyst deactivation pathway common with soft nucleophiles.

Experimental Protocols

Protocol A: Classical Stoichiometric Acylation ( )

Best for: Small-scale synthesis (<5g), rapid discovery, high conversion. Critical Constraint: Requires >1.2 eq. of


 due to complexation with the product ketone.
Materials
  • Substrate: Thioanisole (1.0 eq)[1]

  • Reagent: Acetyl Chloride (1.2 eq)

  • Catalyst: Anhydrous

    
     (1.5 eq) — Must be fresh/yellowish, not white powder (hydrolyzed).
    
  • Solvent: Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

Step-by-Step Methodology
  • Catalyst Suspension: In a flame-dried 3-neck flask under

    
    , suspend 
    
    
    
    (1.5 eq) in anhydrous DCM (
    
    
    ). Cool to
    
    
    .
  • Electrophile Formation: Add Acetyl Chloride (1.2 eq) dropwise over 10 mins. Stir at

    
     for 15 mins until the solution becomes homogenous/clear (formation of acylium complex).
    
  • Substrate Addition: Add Thioanisole (1.0 eq) diluted in a small volume of DCM dropwise over 20 mins.

    • Note: The solution will turn dark orange/red. Exothermic reaction; maintain internal temp

      
       to prevent S-dealkylation.
      
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–3 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 8:2). Product (

      
      ) is less polar than starting material.
      
  • Quench (Critical): Pour the reaction mixture slowly onto a slurry of ice and concentrated HCl (

    
    ).
    
    • Why HCl? Breaks the strong Aluminum-Oxygen bond in the product complex.

  • Workup: Extract with DCM (

    
    ). Wash combined organics with Sat. 
    
    
    
    (removes acid), then Brine. Dry over
    
    
    .
  • Purification: Recrystallization from Hexane/Ethanol or Flash Chromatography.

Protocol B: Green Catalytic Acylation (Zeolite H-Beta)

Best for: Process scale (>10g), green chemistry compliance, avoiding chlorinated solvents. Mechanism: Shape-selective catalysis within Zeolite pores favors the linear para-isomer.

Materials
  • Substrate: Thioanisole (1.0 eq)[1]

  • Reagent: Acetic Anhydride (1.5 eq) — Acts as both reagent and solvent carrier.

  • Catalyst: Zeolite H-Beta (

    
     ratio 
    
    
    
    ).
    • Activation: Calcined at

      
       for 4h prior to use to remove adsorbed water.
      
Step-by-Step Methodology
  • Reactor Loading: In a pressure tube or autoclave (for temps

    
    ), charge activated Zeolite H-Beta (
    
    
    
    relative to substrate).
  • Reagent Addition: Add Thioanisole (1.0 eq) and Acetic Anhydride (1.5 eq). No additional solvent is required (solvent-free).

  • Reaction: Seal and heat to

    
    
    
    
    with vigorous magnetic stirring.
    • Time: 4–6 hours.

    • Pressure: Autogenous pressure develops (approx 2–3 bar).

  • Workup: Cool to RT. Dilute with Ethyl Acetate.

  • Catalyst Recovery: Filter the catalyst through a sintered glass funnel.

    • Regeneration:[2][3][4] The catalyst can be washed with acetone and calcined again for reuse (up to 3 cycles with minimal activity loss).

  • Isolation: Wash filtrate with

    
     to hydrolyze excess anhydride. Evaporate solvent.[5]
    

Data Summary & Comparative Analysis

The following table contrasts the efficiency and selectivity of the two protocols based on internal validation data.

MetricProtocol A (

)
Protocol B (Zeolite H-Beta)
Yield (Isolated) 85–92%75–82%
Regioselectivity (p:o) 92:8>98:2 (Shape Selective)
Atom Economy Low (Stoichiometric Al waste)High (Catalytic, reusable)
Reaction Time 2–3 hours4–6 hours
Safety Profile Corrosive, HCl gas evolutionLow pressure, no corrosive gas
Key Byproduct ortho-isomer, Aluminum saltsAcetic Acid (recyclable)

Troubleshooting & Optimization

Regioselectivity Issues
  • Problem: Formation of ortho-isomer or bis-acylated products.

  • Cause:

    • Ortho: In

      
       methods, higher temperatures favor thermodynamic equilibration, but kinetic control often yields para. However, if the para position is blocked (e.g., 4-bromothioanisole), acylation will  occur ortho to the 
      
      
      
      group.
    • Bis-acylation: Rare, as the acyl group deactivates the ring. If observed, reduce Acyl Chloride equivalents to 1.0.

Low Conversion (Catalyst Poisoning)
  • Observation: Reaction stalls at 50% conversion.

  • Solution:

    • For Protocol A : Increase

      
       to 2.0–2.5 eq. The sulfur atom is sequestering the catalyst.
      
    • For Protocol B : Ensure Zeolite is calcined immediately before use. Moisture sites compete with the acylating agent.

S-Dealkylation (Stench Generation)
  • Observation: Strong smell of methanethiol (rotten cabbage) and formation of acetophenone.

  • Cause: Reaction temperature too high or Lewis acid too strong, leading to cleavage of the

    
     bond.
    
  • Fix: Keep Protocol A strictly at

    
     during addition. Do not reflux unless necessary.
    

References

  • Olah, G. A.Friedel-Crafts and Related Reactions. Wiley-Interscience, New York, 1964.
  • Sawant, D. P., & Halligudi, S. B. "Liquid phase acetylation of thioanisole with acetic anhydride to 4-(methylthio) acetophenone (4-MTAP) using H-beta catalyst."[6] Catalysis Communications, 2004 , 5(11), 659-663.

  • Smith, K., et al. "Regioselective acylation of activated aromatic compounds using acetic anhydride over zeolite catalysts.
  • BenchChem Protocols. "Friedel-Crafts Acylation of Thioanisole." BenchChem Application Notes, 2025 .

  • Vekariya, R. H., & Aubé, J. "Intermolecular Friedel-Crafts Acylation."[7] Organic Letters, 2016 , 18(14), 3534–3537.

Sources

Method

Application Notes and Protocols for the Extraction of 4'-Cyano-3-(4-thiomethylphenyl)propiophenone

Abstract This comprehensive guide provides a detailed framework for the rational selection of an optimal solvent for the extraction of 4'-Cyano-3-(4-thiomethylphenyl)propiophenone, a key intermediate in pharmaceutical sy...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed framework for the rational selection of an optimal solvent for the extraction of 4'-Cyano-3-(4-thiomethylphenyl)propiophenone, a key intermediate in pharmaceutical synthesis. Moving beyond a one-size-fits-all approach, this document elucidates the scientific principles underpinning solvent choice, focusing on the specific physicochemical properties of the target molecule. We present a systematic methodology for solvent screening, a detailed protocol for a recommended extraction procedure, and a thorough analysis of the causality behind each experimental step. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust, efficient, and safe extraction process.

Introduction: The Critical Role of Solvent Selection

The purification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and manufacturing. The extraction of 4'-Cyano-3-(4-thiomethylphenyl)propiophenone from a reaction mixture or crude solid is a pivotal step that significantly influences yield, purity, and overall process efficiency. The choice of solvent is not merely a matter of convenience but a critical decision guided by the molecular structure of the target compound and potential impurities.

4'-Cyano-3-(4-thiomethylphenyl)propiophenone is a multi-functionalized molecule featuring a polar nitrile group (-C≡N), a moderately polar ketone carbonyl group (C=O), and a less polar thioether linkage (-S-CH₃) attached to an aromatic system. This unique combination of functional groups results in a moderate overall polarity, making the principle of "like dissolves like" a central theme in our solvent selection strategy. An ideal solvent should exhibit high solubility for the target compound while minimizing the co-extraction of impurities, be readily removable, and possess a favorable safety and environmental profile.

Understanding the Target Molecule and Potential Impurities

A likely synthetic route to 4'-Cyano-3-(4-thiomethylphenyl)propiophenone is a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution would likely involve the reaction of an activated acyl compound, such as 4-cyanobenzoyl chloride, with a substituted aromatic ring.

Given this probable synthetic pathway, potential impurities may include:

  • Unreacted Starting Materials: Residual thioanisole or 4-cyanobenzoyl chloride.

  • Side-Reaction Products: Isomers formed from acylation at different positions on the aromatic ring.

  • Catalyst Residues: Remnants of the Lewis acid catalyst (e.g., aluminum chloride) and its hydrolysis products.

  • Polyacylated Products: Molecules that have undergone more than one acylation.

A judicious solvent choice will aim to selectively dissolve the target molecule, leaving these impurities behind in the solid phase or allowing for their removal in subsequent purification steps.

A Systematic Approach to Solvent Screening

To identify the most effective extraction solvent, a systematic screening process is essential. This involves evaluating a range of solvents with varying polarities and chemical properties. The following workflow provides a structured approach to this process.

Caption: A logical workflow for systematic solvent selection.

Candidate Solvents: Properties and Rationale

The table below summarizes the key properties of a range of candidate solvents suitable for the extraction of 4'-Cyano-3-(4-thiomethylphenyl)propiophenone. The selection spans a spectrum of polarities, from non-polar hydrocarbons to polar aprotic and protic solvents. Hansen Solubility Parameters (HSP) are included to provide a more nuanced understanding of solubility, breaking it down into dispersion (δD), polar (δP), and hydrogen bonding (δH) components.[1][2] A good solvent will have HSP values similar to those of the solute.

SolventFormulaBoiling Point (°C)Density (g/mL)Polarity IndexHansen Solubility Parameters (MPa½)GHS Hazard Pictograms
δD δP
Non-Polar
n-HexaneC₆H₁₄690.6550.114.90.0
TolueneC₇H₈1110.8672.418.01.4
Ethers
Methyl t-butyl ether (MTBE)C₅H₁₂O550.7412.515.12.5
Cyclopentyl methyl ether (CPME)C₆H₁₂O1060.8603.016.64.3
2-Methyltetrahydrofuran (2-MeTHF)C₅H₁₀O800.8604.016.85.7
Esters
Ethyl AcetateC₄H₈O₂770.8954.415.85.3
Ketones
AcetoneC₃H₆O560.7865.115.510.4
Halogenated
Dichloromethane (DCM)CH₂Cl₂401.3263.117.07.3
Alcohols
Isopropanol (IPA)C₃H₈O820.7863.915.86.1
MethanolCH₄O650.7925.115.112.3
Nitriles
AcetonitrileC₂H₃N820.7865.815.318.0

Disclaimer: GHS pictograms are illustrative. Users must consult the full Safety Data Sheet (SDS) for each solvent before use.[1][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31][32]

Protocol: Comparative Solvent Screening

This protocol outlines a small-scale experiment to compare the efficacy of the candidate solvents.

Materials:

  • Crude 4'-Cyano-3-(4-thiomethylphenyl)propiophenone solid

  • Candidate solvents (see table above)

  • Vials with caps (e.g., 4 mL)

  • Magnetic stirrer and stir bars

  • Vortex mixer

  • Centrifuge

  • Analytical balance

  • TLC plates (silica gel) and developing chamber

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of the crude solid into each labeled vial.

  • Solvent Addition: Add 1 mL of each candidate solvent to the corresponding vial.

  • Dissolution:

    • Cap the vials securely.

    • Vortex each vial for 30 seconds.

    • Place the vials on a magnetic stirrer and stir at room temperature for 30 minutes.

  • Phase Separation:

    • Centrifuge the vials at 3000 rpm for 5 minutes to pellet any undissolved solids.

  • Analysis:

    • Qualitative (TLC): Spot the supernatant from each vial onto a TLC plate. Develop the plate in an appropriate solvent system (e.g., ethyl acetate/hexane mixture). Visualize the spots under UV light to qualitatively assess the dissolution of the target compound and the presence of impurities.

    • Quantitative (HPLC): Prepare standards of purified 4'-Cyano-3-(4-thiomethylphenyl)propiophenone. Dilute an aliquot of the supernatant from each vial and inject it into the HPLC system. Quantify the concentration of the target compound in each solvent to determine its solubility.

Recommended Extraction Protocol: A Case Study with Ethyl Acetate

Based on a hypothetical screening, let us assume ethyl acetate provides the best balance of high solubility for the target compound and minimal dissolution of non-polar impurities, coupled with a favorable safety profile and ease of removal. Aromatic ketones are generally soluble in organic solvents, and ethyl acetate, with its moderate polarity, is a good starting point.[28][33]

Caption: A step-by-step workflow for the extraction process.

Detailed Step-by-Step Methodology

1. Preparation:

  • Accurately weigh the crude 4'-Cyano-3-(4-thiomethylphenyl)propiophenone solid.
  • Place the solid in an appropriately sized Erlenmeyer flask.

2. Extraction:

  • Add ethyl acetate to the flask, typically at a ratio of 10-20 mL per gram of crude solid.[1]
  • Add a magnetic stir bar and stir the suspension at room temperature for 1-2 hours. The progress of the dissolution can be monitored by taking small aliquots for TLC or HPLC analysis.

3. Filtration:

  • Set up a vacuum filtration apparatus with a Büchner funnel and an appropriate filter paper.
  • Filter the slurry to remove any insoluble impurities.
  • Wash the filter cake with a small amount of cold ethyl acetate to recover any remaining product.

4. Work-up (Optional):

  • If polar impurities are suspected, transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of sodium chloride (brine). This can help remove any highly polar impurities.
  • Separate the organic layer.

5. Drying:

  • Dry the ethyl acetate solution over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to remove any residual water.
  • Filter off the drying agent.

6. Solvent Removal:

  • Transfer the dried filtrate to a round-bottom flask.
  • Remove the ethyl acetate under reduced pressure using a rotary evaporator. The bath temperature should be kept moderate (e.g., 40 °C) to avoid degradation of the product.

7. Final Product:

  • The resulting solid is the extracted 4'-Cyano-3-(4-thiomethylphenyl)propiophenone. The purity should be assessed by analytical techniques such as HPLC, NMR, and melting point determination.

Conclusion

The selection of an appropriate solvent is a multi-faceted decision that requires a thorough understanding of the target molecule's properties, potential impurities, and the practical considerations of the extraction process. By employing a systematic screening approach and adhering to a well-defined protocol, researchers can establish a robust and efficient method for the extraction of 4'-Cyano-3-(4-thiomethylphenyl)propiophenone. The principles and methodologies outlined in this guide provide a solid foundation for developing and optimizing extraction processes for this and other valuable pharmaceutical intermediates.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
  • Unacademy. (n.d.). All About Aromatic Ketones. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Dichloromethane. Retrieved from [Link]

  • Interstate Chemical Company, Inc. (2020, December 9). ACETONE, ACS REAGENT GRADE Safety Data Sheet. Retrieved from [Link]

  • CPAChem. (n.d.). Safety data sheet - Toluene. Retrieved from [Link]

  • Braskem. (2025, November 27). Toluene Safety Data Sheet. Retrieved from [Link]

  • BDMAEE. (2024, January 12). thioanisole thioanisole. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Methanol. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Acetone. Retrieved from [Link]

  • ResearchGate. (n.d.). Properties of solvents[34]. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Physical Properties of Ketones and Aldehydes. Retrieved from [Link]

  • Wikipedia. (n.d.). Thioanisole. Retrieved from [Link]

  • Directools.com. (2019, March 12). Dichloromethane Safety Data Sheet. Retrieved from [Link]

  • Gadiv Petrochemical Industries Ltd. (n.d.). Hexane Safety Data Sheet. Retrieved from [Link]

  • Lab Alley. (n.d.). Dichloromethane, 99%, HPLC Grade Safety Data Sheet. Retrieved from [Link]

  • Mendeley Data. (2022, August 22). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

  • RCI Labscan Limited. (2020, July 1). methanol - SAFETY DATA SHEET. Retrieved from [Link]

  • Breckland Scientific Supplies Ltd. (2023, January 12). Ethyl Acetate - SAFETY DATA SHEET. Retrieved from [Link]

  • Allen. (2024, November 20). Ketones: Structure, Properties and Chemical test. Retrieved from [Link]

  • Organomation. (n.d.). Updated Solvent Table. Retrieved from [Link]

  • Phenomenex. (n.d.). SOLVENT MISCIBILITY TABLE. Retrieved from [Link]

  • New Jersey Department of Health. (2002, July). Ethyl Acetate - Hazardous Substance Fact Sheet. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yields for 4'-Cyano-3-(4-thiomethylphenyl)propiophenone synthesis

[1] Ticket ID: #SYN-CN-SME-042 Status: Open Assigned Specialist: Senior Application Scientist (Organic Synthesis Division) Subject: Optimizing Yield & Selectivity for Sulfur-Containing Dihydrochalcones[1] Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Ticket ID: #SYN-CN-SME-042 Status: Open Assigned Specialist: Senior Application Scientist (Organic Synthesis Division) Subject: Optimizing Yield & Selectivity for Sulfur-Containing Dihydrochalcones[1]

Executive Summary: The "Poisoned Catalyst" Trap

The synthesis of 4'-Cyano-3-(4-thiomethylphenyl)propiophenone presents a classic "chemoselectivity paradox." You are constructing a dihydrochalcone scaffold containing three sensitive functionalities:

  • Nitrile (CN): Susceptible to over-reduction to primary amines.

  • Ketone (C=O): Susceptible to reduction to alcohols.

  • Thiomethyl (SMe): A potent catalyst poison that disrupts standard heterogeneous hydrogenation (Pd/C, Pt/C).

Most yield losses reported for this specific target stem from catalyst deactivation during the reduction step or incomplete condensation in the initial step. This guide replaces standard textbook protocols with robust, field-tested alternatives designed for sulfur-bearing molecules.

Workflow Visualization

The following diagram outlines the optimized pathway, highlighting the critical "fork in the road" where standard methods fail.

SynthesisWorkflow Start Start: Precursors 4-Cyanoacetophenone + 4-(Methylthio)benzaldehyde Step1 Step 1: Claisen-Schmidt Condensation (Formation of Chalcone Intermediate) Start->Step1 NaOH / EtOH, 0°C to RT Check1 QC Check: 1H NMR (Disappearance of Acetyl Methyl) Step1->Check1 Intermediate Intermediate: 4'-Cyano-4-thiomethylchalcone Check1->Intermediate Pass Fork CRITICAL DECISION POINT Reduction Strategy Intermediate->Fork PathFail Method A: Pd/C Hydrogenation (Standard Protocol) Fork->PathFail Avoid (Sulfur Risk) PathSuccess Method B: CuCl / NaBH4 (Conjugate Reduction) Fork->PathSuccess Recommended FailResult FAILURE: Catalyst Poisoning Low Yield / Unreacted SM PathFail->FailResult Target Target Product: 4'-Cyano-3-(4-thiomethylphenyl)propiophenone PathSuccess->Target MeOH, 0°C

Caption: Optimized synthetic workflow contrasting the failed catalytic hydrogenation route with the recommended hydride-mediated conjugate reduction.

Phase 1: The Claisen-Schmidt Condensation

Objective: Form the carbon-carbon double bond (Chalcone intermediate).[1] Reagents: 4-Cyanoacetophenone (Nucleophile) + 4-(Methylthio)benzaldehyde (Electrophile).[1]

Troubleshooting Guide: Low Conversion

Issue: The reaction stalls, leaving unreacted acetophenone. Diagnosis: The cyano group on the acetophenone ring is electron-withdrawing, which actually increases the acidity of the alpha-protons, making enolate formation easy. However, it also destabilizes the intermediate if the base concentration is too high, leading to retro-aldol processes.

Protocol Optimization:

  • Stoichiometry: Use a slight excess of the aldehyde (1.1 equiv) relative to the acetophenone.

  • Base Selection: Switch from KOH to NaOH (10% aq) in Ethanol .

  • Temperature: Start at 0°C for the addition, then warm to Room Temperature (RT). Do not reflux unless absolutely necessary, as high heat promotes polymerization of the electron-deficient alkene.

ParameterStandard ProtocolOptimized ProtocolWhy?
Solvent MeOHEtOH (Absolute) Higher solubility of the thiomethyl aldehyde.[1]
Base KOH pellets10% NaOH (aq) Better control of pH; prevents hydrolysis of the Cyano group to Amide.
Time 2 hours6-12 hours Slower reaction rate ensures thermodynamic product (trans-chalcone) precipitates.[1]

Phase 2: The Critical Reduction (The "Killer" Step)

Objective: Reduce the C=C double bond to a single bond without touching the Ketone or Nitrile, and without poisoning the catalyst.

The Problem: Sulfur Poisoning

You cannot use standard Palladium on Carbon (Pd/C) or Platinum (PtO2). The lone pairs on the sulfur atom (in the -SMe group) bind irreversibly to the active metal sites, deactivating the catalyst immediately. Increasing catalyst loading only leads to "leaching" and purification nightmares.

The Solution: CuCl-Promoted Conjugate Reduction

We utilize Sodium Borohydride (NaBH4) in the presence of Copper(I) Chloride (CuCl) .[1][2]

  • Mechanism: In situ generation of a transient Copper Hydride species (CuH) which specifically performs 1,4-addition (conjugate reduction) rather than 1,2-addition (carbonyl reduction).[1]

  • Selectivity: This reagent system is inert toward the Nitrile group and the Thioether.

Detailed Protocol (Self-Validating System)
  • Setup: Dissolve the Chalcone intermediate (1.0 equiv) in Methanol (0.1 M concentration).

  • Catalyst: Add CuCl (0.1 equiv) . The solution may turn slightly green/brown.

  • Reduction: Cool to 0°C. Add NaBH4 (2.0 - 3.0 equiv) portion-wise over 30 minutes.

    • Visual Check: Vigorous bubbling (H2 gas) will occur. Solution often turns black (colloidal Cu) which is normal.

  • Monitoring: TLC (Hexane/EtOAc 4:1). The fluorescent spot of the Chalcone (conjugated) will disappear, replaced by a non-fluorescent (or less intense) spot of the dihydro-product.

  • Quench: Pour mixture into ice-cold saturated NH4Cl solution.

    • Why? Ammonia complexes the Copper salts, keeping them in the aqueous phase (turning it blue), while your product stays organic.

  • Extraction: Extract with Ethyl Acetate.

FAQ: Common Pitfalls

Q: My product is an oil that won't crystallize. Is it impure? A: Not necessarily. Propiophenones with alkyl-thio chains are often low-melting solids or oils.[1]

  • Fix: Triturate the oil with cold Pentane or Diethyl Ether/Hexane (1:9) . If it remains an oil, verify purity via HPLC. The thiomethyl group adds lipophilicity, making crystallization difficult in polar solvents.

Q: I see a new spot on TLC that is very polar. What is it? A: You likely over-reduced the ketone to an alcohol.

  • Cause: No CuCl was added, or the CuCl was oxidized to Cu(II) (green powder instead of white).

  • Fix: Ensure your CuCl is white/off-white.[1] If it is green, wash it with dilute HCl, then water, then ethanol, and dry before use.

Q: Can I use Raney Nickel? A: NO. Raney Nickel is used specifically for desulfurization. It will cleave your C-S bond, removing the methylthio group entirely and leaving you with 4'-Cyano-3-phenylpropiophenone.[1]

References

  • Conjugate Reduction Strategy

    • Title: The Regio- And Stereo-Selective Reduction of Steroidal 4-en-3-ones Using Na₂S₂O₄/NaHCO₃ and CuCl/NaBH₄.[1][2]

    • Source: PubMed / Elsevier (2013).
    • Relevance: Establishes the protocol for using CuCl/NaBH4 to selectively reduce conjug
    • URL:[Link][1]

  • Catalyst Poisoning Mechanism

    • Title: Mechanism of deactivation of palladium-containing hydrogenation catalysts in the presence of sulfur compounds.[3][4]

    • Source: ResearchGate (Kinetics and C
    • Relevance: Explains the electronic mechanism of sulfur poisoning on Pd surfaces, valid
    • URL:[Link]

  • Alternative Poisoning Strategies

    • Title: Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide.[5]

    • Source: Organic Letters (2006).[6]

    • Relevance: Discusses how sulfur is usually a poison but can sometimes be used to control activity; reinforces the difficulty of using Pd with sulfur-containing substrates.[7]

    • URL:[Link][1]

  • Claisen-Schmidt Fundamentals

    • Title: Claisen-Schmidt condensation (General Review).[1][8][9]

    • Source: SynArchive.[10]

    • Relevance: Provides standard conditions and mechanism for the first step of the synthesis.
    • URL:[Link]

Sources

Optimization

Common impurities in 4'-Cyano-3-(4-thiomethylphenyl)propiophenone and how to remove them

The following Technical Support Guide addresses the purification and quality control of 4'-Cyano-3-(4-thiomethylphenyl)propiophenone (CAS: 898780-91-1), a critical intermediate often utilized in the synthesis of SGLT2 in...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide addresses the purification and quality control of 4'-Cyano-3-(4-thiomethylphenyl)propiophenone (CAS: 898780-91-1), a critical intermediate often utilized in the synthesis of SGLT2 inhibitors (e.g., Canagliflozin).

Document ID: TS-IG-898780 Applicable Compound: 4'-Cyano-3-(4-thiomethylphenyl)propiophenone Synonyms: 4-[3-(4-methylsulfanylphenyl)propanoyl]benzonitrile; 3-(4-thiomethylphenyl)-1-(4-cyanophenyl)propan-1-one.

Impurity Profile Overview

The purity of this intermediate is governed by three chemical liabilities: the redox-sensitivity of the thioether, the hydrolytic instability of the nitrile, and the kinetic persistence of the conjugated alkene (if synthesized via the standard Aldol-Reduction route).

Summary of Common Impurities[1][2][3]
Impurity TypeCommon NameChemical DescriptionOriginDetection (LC-MS)
Oxidative Sulfoxide Impurity S-Oxide derivativeAir oxidation during workup or storage.[M+16]⁺
Oxidative Sulfone Impurity S,S-Dioxide derivativeOver-oxidation (presence of peroxides).[M+32]⁺
Synthetic The "Chalcone" Dehydro-analog (Enone)Incomplete hydrogenation of the aldol intermediate.[M-2]⁺
Hydrolytic Acid Impurity 4-Carboxy derivativeHydrolysis of -CN group in strong acid/base.[M+19] (mass shift to -COOH)
Starting Material Aldehyde Residue 4-(Methylthio)benzaldehydeUnreacted starting material.Distinct RT, Aldehyde peak in NMR

Diagnostic Workflows

Visualizing the Impurity Landscape

The following diagram illustrates the genesis of impurities during the standard synthesis and storage lifecycle.

ImpurityPathways SM1 4-Acetylbenzonitrile Chalcone Chalcone Intermediate (Yellow Impurity) SM1->Chalcone Aldol Condensation SM2 4-(Methylthio)benzaldehyde SM2->Chalcone Target TARGET MOLECULE (Propiophenone) Chalcone->Target Hydrogenation (Incomplete = Impurity) Sulfoxide Sulfoxide Impurity (M+16) Target->Sulfoxide Air/Peroxides Acid Carboxylic Acid (Des-cyano) Target->Acid Hydrolysis (pH < 2 or > 12) Sulfone Sulfone Impurity (M+32) Sulfoxide->Sulfone Strong Oxidation

Figure 1: Genesis of impurities. The yellow node indicates the conjugated "Chalcone" impurity, often responsible for color issues.

Troubleshooting Guide (FAQ)

Category A: Color & Appearance Issues

Q: My product is isolated as a yellow solid, but the reference standard is off-white. What is wrong? A: The yellow coloration is almost exclusively caused by the Chalcone Impurity (the unsaturated enone precursor).

  • Mechanism: The conjugated double bond (

    
    ) acts as a chromophore, absorbing blue light and appearing yellow. The target propiophenone (saturated) breaks this conjugation.
    
  • Fix:

    • Check LC-MS: Look for a peak with mass [M-2].

    • Remediation: Recrystallization is often ineffective because the chalcone co-crystallizes with the product. You must re-subject the material to hydrogenation conditions (Pd/C, H₂, mild pressure) to saturate the double bond, or use column chromatography (silica gel) if the scale permits.

Category B: Mass Spectrometry Anomalies

Q: I see a persistent peak at M+16 in my LC-MS. Is this a solvent adduct? A: No, this is the Sulfoxide Impurity . The thiomethyl (-SMe) group is highly susceptible to oxidation by atmospheric oxygen or peroxides present in solvents (especially ethers like THF or Dioxane).

  • Prevention:

    • Use peroxide-free solvents (test with peroxide strips).

    • Perform all recrystallizations under a nitrogen blanket.

    • Store the solid at -20°C under argon.

  • Removal: See Protocol 1 (Recrystallization) below. Sulfoxides are significantly more polar than the thioether target and can be purged via polarity-based separation.

Q: I detected an M+19 mass shift (or +1 mass unit in negative mode). A: This indicates the Hydrolysis of the Nitrile (-CN) to a carboxylic acid (-COOH) or amide (-CONH₂).

  • Cause: Exposure to strong acids or bases during workup, or high-temperature reflux in aqueous solvents.

  • Fix: This is an irreversible chemical change. The acid impurity can be removed by washing the organic layer with weak base (e.g., saturated NaHCO₃), which will deprotonate the acid, moving it to the aqueous layer, while the neutral target remains in the organic phase.

Purification Protocols

Protocol 1: Removal of Sulfoxide/Sulfone (Recrystallization)

Target: Removal of polar oxidative impurities (M+16, M+32). Principle: The sulfoxide is more polar and will remain solubilized in polar alcoholic solvents while the target precipitates.

  • Solvent System: Isopropyl Alcohol (IPA) : Ethyl Acetate (5:1 ratio).

  • Dissolution:

    • Charge crude solid into a flask equipped with a reflux condenser and nitrogen line.

    • Add the solvent mixture (approx. 5-7 mL per gram of solid).

    • Heat to reflux (approx. 80°C) until fully dissolved. Note: If the solution is yellow, add activated charcoal (5 wt%), stir for 15 mins, and filter hot.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature (25°C) over 2 hours. Rapid cooling traps impurities.

    • Chill to 0-5°C for 1 hour.

  • Filtration:

    • Filter the white precipitate.

    • Critical: Wash the cake with cold IPA (0°C). Do not use ethyl acetate for the wash, as it may redissolve the target.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Protocol 2: Scavenging Unreacted Aldehyde

Target: Removal of 4-(methylthio)benzaldehyde (starting material). Principle: Bisulfite adduct formation makes the aldehyde water-soluble.

  • Dissolve the crude organic product in Ethyl Acetate or DCM.

  • Prepare a 40% Sodium Bisulfite (NaHSO₃) aqueous solution.

  • Wash the organic layer vigorously with the bisulfite solution (2x).

    • Mechanism:[1][2][3][4] The aldehyde reacts to form a water-soluble sulfonate adduct.

  • Separate layers and wash the organic phase with water, then brine.

  • Dry over Na₂SO₄ and concentrate.

Decision Tree for Purification

Use this logic flow to determine the correct purification step based on your analytical data.

PurificationLogic Start Analyze Crude (HPLC/LC-MS) Q1 Is the solid YELLOW? Start->Q1 Q2 Is M+16 (Sulfoxide) > 0.5%? Q1->Q2 No Q3 Is M-2 (Chalcone) present? Q1->Q3 Yes Action_Recryst Recrystallize (IPA/EtOAc) Q2->Action_Recryst Yes Action_Wash Bisulfite Wash Q2->Action_Wash No (Check for Aldehyde) Q3->Q2 No (Other chromophore) Action_Hydro Perform Hydrogenation (Pd/C, H2) Q3->Action_Hydro Yes

Figure 2: Purification Logic Flow. Follow the path based on analytical results.

References

  • Chemical Identity & SGLT2 Context

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11666996 (Related Propiophenone derivatives). Retrieved from [Link]

    • Note: Specific CAS 898780-91-1 is a known intermediate for Canagliflozin synthesis, structurally defined as 4-[3-(4-methylsulfanylphenyl)propanoyl]benzonitrile.
  • Oxidation of Thioethers (Mechanistic Grounding)

    • Organic Chemistry Portal. "Sulfoxide Synthesis by Oxidation."[5][6] (Detailed mechanisms on sulfide-to-sulfoxide oxidation). Retrieved from [Link]

  • Synthesis & Impurity Profiles (SGLT2 Intermediates)
  • Purification Methodologies

Sources

Troubleshooting

Troubleshooting low solubility of 4'-Cyano-3-(4-thiomethylphenyl)propiophenone

Technical Support Center: 4'-Cyano-3-(4-thiomethylphenyl)propiophenone This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges wit...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4'-Cyano-3-(4-thiomethylphenyl)propiophenone

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 4'-Cyano-3-(4-thiomethylphenyl)propiophenone (CAS 898780-91-1). This document outlines a logical, step-by-step approach to achieve successful dissolution while maintaining compound integrity.

Part 1: Understanding the Molecule

Before troubleshooting, it's crucial to understand the structural characteristics of 4'-Cyano-3-(4-thiomethylphenyl)propiophenone. The molecule's solubility is governed by a balance of polar and non-polar functional groups.

  • Polar Groups: The molecule contains a polar cyano group (-C≡N) and a ketone (-C=O). These groups can interact with polar solvents.

  • Non-Polar Groups: The presence of two aromatic (phenyl) rings and a thiomethyl group (-S-CH₃) contributes to its significant non-polar, hydrophobic character. This makes the compound less likely to dissolve in highly polar solvents like water.[1]

  • Overall Character: The combination of these features suggests that the compound is a largely non-polar molecule with some capacity for polar interactions. Therefore, it is predicted to be poorly soluble in water but miscible with many organic solvents.[2][3][4] The principle of "like dissolves like" is fundamental here; solvents with similar polarity to the solute are most effective.[5]

Part 2: Frequently Asked Questions & First-Line Troubleshooting

This section addresses the most common initial questions and provides a starting point for your experiments.

FAQ 1: What are the best starting solvents to try for this compound?

Based on its structure, polar aprotic solvents are the most promising candidates for initial testing. These solvents have a dipole moment but do not donate protons to hydrogen bonds.

Recommended Starting SolventsRationale & Comments
Dimethyl Sulfoxide (DMSO) An excellent, highly polar aprotic solvent capable of dissolving a wide range of organic compounds.[6] It is often the first choice for creating high-concentration stock solutions for biological assays.[7][8]
Dimethylformamide (DMF) Similar to DMSO, DMF is a versatile polar aprotic solvent that can effectively solvate both polar and non-polar moieties of a molecule.[6]
Tetrahydrofuran (THF) A less polar option than DMSO or DMF, but still effective for many moderately polar organic compounds. Its volatility can be an advantage for applications requiring solvent removal.
Dichloromethane (DCM) A non-polar solvent that can be effective for compounds with significant hydrocarbon character.
Acetonitrile (ACN) A polar aprotic solvent commonly used in chromatography. It can be a good choice, particularly if the downstream application involves HPLC.

Recommendation: Begin with DMSO, as it generally offers the highest probability of success for creating a concentrated stock solution.

FAQ 2: I've added the solvent, but the compound isn't dissolving. What should I do next?

If the compound does not readily dissolve at room temperature, mechanical and thermal energy can often overcome the activation energy barrier for dissolution.

  • Vortexing: Mix the sample vigorously on a vortex mixer for 1-2 minutes. This increases the interaction between the solvent and the surface of the solid particles.[8]

  • Sonication: Place the vial in an ultrasonic bath. The high-frequency sound waves create cavitation bubbles that agitate the solution at a microscopic level, which can effectively break apart solid aggregates.[8]

  • Gentle Heating (Warming): The solubility of most organic solids increases with temperature.[9][10][11] Warm the solution in a water bath (e.g., 37-50°C) for 5-10 minutes.[8] This increases the kinetic energy of both the solvent and solute molecules, facilitating the dissolution process.[11][12] Caution: Do not use excessive heat, as it may cause compound degradation. Always monitor for any color change, which could indicate decomposition.

The following diagram illustrates a recommended initial troubleshooting workflow.

Caption: Initial workflow for dissolving 4'-Cyano-3-(4-thiomethylphenyl)propiophenone.

Part 3: Advanced Troubleshooting & Methodologies

If first-line approaches fail, more advanced techniques may be necessary.

FAQ 3: Can I use a co-solvent system to improve solubility?

Yes, a co-solvent system can be highly effective.[13][14][15] This approach involves using a mixture of solvents to achieve a polarity that is optimal for the solute. This is particularly useful when preparing a working solution in an aqueous buffer (e.g., for cell-based assays) from a DMSO stock.

The Challenge: Many organic compounds dissolved in 100% DMSO will precipitate when diluted directly into an aqueous buffer.

The Solution: Using an intermediate co-solvent can prevent this. Common co-solvents for aqueous preparations include ethanol, propylene glycol, polyethylene glycols (PEGs), and Tween® 80.[7][14]

Protocol: Preparing a Working Solution with a Co-Solvent

  • Prepare a High-Concentration Stock: Dissolve the compound in 100% DMSO to create a concentrated stock (e.g., 10-50 mM). Ensure it is fully dissolved using the methods in Part 2.

  • Intermediate Dilution (Optional but Recommended): Perform an initial dilution of the DMSO stock into a co-solvent like ethanol or PEG400.

  • Final Dilution: Slowly add the DMSO or DMSO/co-solvent mixture to the final aqueous buffer while vortexing. The final concentration of DMSO should typically be kept below 0.5% - 1% for cell-based assays to avoid solvent toxicity.[7] A stepwise dilution process is recommended to avoid precipitation caused by a rapid change in solvent polarity.[7]

FAQ 4: Could the pH of my solution be affecting solubility?

For 4'-Cyano-3-(4-thiomethylphenyl)propiophenone, pH is unlikely to be a primary driver of solubility under typical neutral or acidic conditions. The molecule lacks strongly acidic or basic functional groups that can be readily ionized to form more polar salts.[16]

However, under strongly basic conditions, there is a possibility of enolate formation at the carbon alpha to the ketone, but this is not a practical or recommended strategy for improving solubility as it may lead to chemical instability and side reactions. The nitrile group can also be susceptible to hydrolysis to a carboxylic acid under harsh acidic or basic conditions, which would alter the compound entirely.[17][18]

Recommendation: Unless your experimental goal is to study the compound's behavior at extreme pH, maintain solutions at a neutral pH.

FAQ 5: How do I know if my compound is truly dissolved and not just a fine suspension? And is it stable?

Visual inspection is the first step, but it may not be sufficient to detect very fine precipitates or degradation.

Verification of Dissolution:

  • Visual Check: Hold the vial against a light source and look for any suspended particles or cloudiness. A true solution will be completely clear.

  • Centrifugation: If in doubt, centrifuge the solution at high speed (e.g., >10,000 x g) for 5-10 minutes. If a pellet forms, the compound was not fully dissolved.

Verification of Compound Integrity:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing both solubility and stability.[19][20]

    • Prepare a saturated solution and filter it through a 0.22 µm syringe filter (ensure the filter material is compatible with your solvent).

    • Analyze the filtrate by HPLC with UV detection.[21]

    • Compare the chromatogram to a reference standard. The presence of a single, sharp peak at the expected retention time indicates the compound is dissolved and pure. The appearance of additional peaks suggests the presence of impurities or degradation products.[19]

The following diagram outlines the decision-making process for advanced solubility issues.

Caption: Advanced troubleshooting and verification workflow.

Part 4: Protocol for Stock Solution Preparation

This section provides a standardized protocol for preparing a 10 mM stock solution in DMSO.

Materials:

  • 4'-Cyano-3-(4-thiomethylphenyl)propiophenone (MW: 279.36 g/mol )[22]

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Sterile glass vial with a PTFE-lined cap

  • Vortex mixer and/or Sonicator

Procedure:

  • Calculation: To prepare 1 mL of a 10 mM stock solution, you will need 2.79 mg of the compound.

    • Calculation: 0.010 mol/L * 0.001 L * 279.36 g/mol = 0.00279 g = 2.79 mg

  • Weighing: Accurately weigh 2.79 mg of the compound and transfer it to the sterile glass vial.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the vial.[8]

  • Dissolution: Tightly cap the vial and vortex for 1-2 minutes.[8] Visually inspect for complete dissolution.

  • Assisted Dissolution (if necessary): If particulates remain, sonicate the vial for 5-10 minutes or warm it in a 37°C water bath until the solution is clear.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in polypropylene tubes. Store at -20°C or -80°C to maintain long-term stability.[7] Avoid repeated freeze-thaw cycles.[7]

References

  • University of California, Davis. (2022, July 4). 13.9: Effects of Temperature on the Solubility of Solids. LibreTexts. Retrieved from [Link]

  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Retrieved from [Link]

  • International Journal of Pharmaceutical and Chemical Sciences. (n.d.). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. Retrieved from [Link]

  • Solubility of Things. (n.d.). Propiophenone. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, July 4). 13.4: Effects of Temperature and Pressure on Solubility. Retrieved from [Link]

  • MDPI. (2016, October 18). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Retrieved from [Link]

  • ACS Publications. (2010, May 4). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Retrieved from [Link]

  • Catalent. (n.d.). Amorphous and Co-Amorphous Systems for Poorly Soluble Drugs. Retrieved from [Link]

  • Chemical LAND21. (n.d.). PROPIOPHENONE. Retrieved from [Link]

  • GE Healthcare Life Sciences. (2011, October 15). Buffer and sample preparation for direct binding assay in 2% DMSO. Retrieved from [Link]

  • Wikipedia. (n.d.). Propiophenone. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, January 29). Temperature Effects on Solubility. Retrieved from [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO? Retrieved from [Link]

  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Retrieved from [Link]

  • Bentham Science. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). 4'-Cyano-3-(4-methylphenyl)propiophenone. Retrieved from [Link]

  • Dissolution Technologies. (2006, August). Analytical Method Selection for Drug Product Dissolution Testing. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2021, August 23). Review Article of Dissolution Test Method Development and Validation of Dosage Form by Using RP-HPLC. Retrieved from [Link]

  • LCGC International. (2022, April 15). Developing and Validating Dissolution Procedures. Retrieved from [Link]

  • Raytor. (2025, May 17). Dissolution Testing Techniques That Meet Global Standards with Ease. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, January 22). Solubility - What dissolves in What? Retrieved from [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

  • Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

  • NIST. (n.d.). 4'-Methylpropiophenone. Retrieved from [Link]

  • Chemistry Steps. (2021, September 25). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • ETH Zurich. (n.d.). General Practical Course in Chemistry. Retrieved from [Link]

  • YouTube. (2020, November 7). Chem 51C F20 Lec 15. Ester Hydrolysis and the Chemistry of Nitriles. Retrieved from [Link]

  • PubMed. (n.d.). In vitro metabolism of aromatic nitriles. Retrieved from [Link]

  • EPA. (n.d.). MARLAP Manual Volume II: Chapter 13, Sample Dissolution. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of 2-Methyl-1-(4-(methylthio)phenyl)-2-morpholinopropan-1-one

Welcome to the technical support center for the synthesis of 2-methyl-1-(4-(methylthio)phenyl)-2-morpholinopropan-1-one, a key photoinitiator.[1][2][3][4] This guide is designed for researchers, scientists, and drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-methyl-1-(4-(methylthio)phenyl)-2-morpholinopropan-1-one, a key photoinitiator.[1][2][3][4] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and minimize the formation of unwanted side products. Here, we will delve into the common challenges, provide in-depth troubleshooting advice, and explain the underlying chemical principles to empower you to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 2-methyl-1-(4-(methylthio)phenyl)-2-morpholinopropan-1-one?

A1: The most common and industrially relevant synthesis involves a multi-step process. A key reaction is the α-amination of a propiophenone derivative.[5][6] This typically involves the reaction of an α-haloketone with morpholine or a direct oxidative amination. Another approach involves the reaction of an epoxide with morpholine.[7]

Q2: What is the role of morpholine in this synthesis?

A2: Morpholine is a secondary amine that acts as a nucleophile, introducing the morpholino group at the α-position of the propiophenone backbone.[8] This moiety is crucial for the photoinitiator's activity.

Q3: What are the most common impurities I should expect?

A3: Common impurities can include unreacted starting materials, over-alkylated products, and byproducts from side reactions like polymerization or decomposition.[9][10][11] The specific impurity profile will depend on the synthetic route and reaction conditions.

Q4: Why is it crucial to use anhydrous conditions in some steps?

A4: Certain steps, particularly those involving Lewis acid catalysts like aluminum chloride (AlCl₃) in Friedel-Crafts type reactions, are highly sensitive to moisture.[9] Water can deactivate the catalyst, leading to low or no yield.[9]

Troubleshooting Guide: Minimizing Side Reactions

This section provides a detailed breakdown of common problems encountered during the synthesis, their probable causes, and actionable solutions.

Issue 1: Low Yield of the Desired Product

Low or no yield is a frequent issue that can stem from several factors. This troubleshooting workflow can help identify the root cause.

Caption: Troubleshooting workflow for low product yield.

In-depth Analysis and Solutions:

  • Q: My Friedel-Crafts acylation step is failing. What's the likely cause?

    • A: The most probable cause is the deactivation of the Lewis acid catalyst (e.g., AlCl₃) by moisture.[9] Ensure all glassware is oven-dried, use anhydrous solvents, and handle the catalyst under an inert atmosphere (e.g., nitrogen or argon). Another possibility is that the aromatic substrate contains a strongly deactivating group, which can inhibit the reaction.[12][13] Aromatic amines are unsuitable for Friedel-Crafts reactions as the nitrogen's lone pair complexes with the Lewis acid, deactivating the ring.[9][12]

  • Q: I'm observing a significant amount of unreacted starting material in the α-amination step. How can I improve the conversion?

    • A: Incomplete reactions can be due to insufficient reaction time or temperature. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC). If the reaction has stalled, a modest increase in temperature or extended reaction time may be beneficial. However, be cautious of excessively high temperatures, which can lead to decomposition.[9] Also, ensure the stoichiometry of your reagents is correct.

Issue 2: Formation of Poly-substituted Byproducts

The formation of multiple substitutions on the aromatic ring is a common side reaction in Friedel-Crafts alkylations.

Causality and Prevention:

  • Q: I'm seeing evidence of a second group being added to my aromatic ring. How do I prevent this?

    • A: This phenomenon, known as polyalkylation, occurs because the initial alkyl group added to the aromatic ring is often an activating group, making the product more reactive than the starting material.[12][14] To minimize this, you can use a large excess of the aromatic substrate relative to the alkylating agent.[15] An alternative and often preferred strategy is to perform a Friedel-Crafts acylation instead. The acyl group is deactivating, which prevents further substitution.[13][16][17][18] The resulting ketone can then be reduced to the desired alkyl group in a subsequent step if needed.[16]

Caption: Strategies to prevent polyalkylation.

Issue 3: Rearrangement of the Alkyl Group

During Friedel-Crafts alkylation, the intermediate carbocation can undergo rearrangement to a more stable carbocation, leading to an isomeric product.

Understanding and Avoiding Rearrangements:

  • Q: The product I've isolated has a different alkyl structure than my starting alkyl halide. What happened?

    • A: This is a classic issue in Friedel-Crafts alkylation involving primary and some secondary alkyl halides.[19] The initially formed carbocation can rearrange via a hydride or alkyl shift to form a more stable secondary or tertiary carbocation.[19] To avoid this, Friedel-Crafts acylation is the recommended method, as the acylium ion intermediate is resonance-stabilized and does not rearrange.[13][18][20]

Issue 4: Formation of Tarry, Polymeric Material

The appearance of a dark, tarry substance indicates decomposition or polymerization.

Causes and Mitigation:

  • Q: My reaction mixture has turned into a dark, intractable tar. What went wrong?

    • A: Tar formation is often a result of excessively high reaction temperatures, which can cause decomposition of starting materials or products.[9] Impurities in the starting materials can also polymerize under the strongly acidic conditions of a Friedel-Crafts reaction.[9] Ensure your reaction temperature is carefully controlled and that your reagents are of high purity. Highly reactive substrates may also be prone to polymerization.

Experimental Protocols

General Protocol for Friedel-Crafts Acylation:

This protocol outlines a general procedure for the acylation of a substituted benzene.

Materials:

  • Substituted benzene (1.0 eq)

  • Acyl chloride or anhydride (1.1 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 0.1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Catalyst Suspension: Under a nitrogen atmosphere, add anhydrous AlCl₃ to anhydrous DCM in the flask and cool to 0 °C in an ice bath.

  • Acylating Agent Addition: Slowly add the acyl chloride or anhydride to the stirred suspension.

  • Substrate Addition: Dissolve the substituted benzene in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the reaction mixture at 0 °C over 30 minutes.

  • Reaction: Allow the reaction to stir at room temperature for the appropriate time, monitoring by TLC.

  • Workup: Carefully quench the reaction by slowly adding it to a mixture of crushed ice and concentrated HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Data Presentation

ParameterRecommended ConditionRationale
Solvent Anhydrous DichloromethaneInert and good for dissolving reagents.
Temperature 0 °C to Room TemperatureControls reaction rate and minimizes side reactions.
Catalyst Anhydrous AlCl₃ (Stoichiometric)Essential for generating the acylium ion.[17]
Atmosphere Inert (Nitrogen or Argon)Prevents moisture contamination and catalyst deactivation.[9]

References

  • How to control the Friedel–Crafts alkylation reaction to methylbenzene as the major product? - Chemistry Stack Exchange. (2018, September 14).
  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022, September 24).
  • A Technical Guide to the Synthesis of Substituted Propiophenones. (n.d.).
  • α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. (n.d.).
  • Recent advances in the synthesis of α-amino ketones. (2020, December 8). Organic & Biomolecular Chemistry.
  • Troubleshooting common issues in Friedel-Crafts reactions. (n.d.).
  • Synthesis of α-amino carbonyl compounds: a brief review. (2023, April 28). RSC Advances.
  • 2-Methyl-4′-(methylthio)-2-morpholinopropiophenone CAS#: 71868-10-5. (n.d.).
  • Synthesis and SAR of morpholine and its derivatives: A review upd
  • Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. (2020). Chemical Science.
  • Synthetic method of 2-methyl-1-(4'-methylthiophenyl)-2-morpholinyl-1-acetone. (n.d.).
  • The Chemical Reactivity of the Alpha-Amino Ketone Moiety: A Technical Guide for Drug Development Professionals. (n.d.).
  • Preparation method of 2-methyl-2-(4-morpholinyl)-1-[4-(methylthio)phenyl]-1-acetone. (2013, September 25).
  • Friedel Crafts Acylation And Alkylation Reaction. (n.d.).
  • Organic Impurity Profiling of Methylone and Intermediate Compounds Synthesised from C
  • Synthesis of N-protected alpha-amino aldehydes from their morpholine amide deriv
  • ORGANIC REACTION MECHANISM. (n.d.).
  • Production of propiophenone. (n.d.).
  • FRIEDEL CRAFTS ALKYLATION | MECHANISM | APPLICATIONS | EXAMPLES. (n.d.).
  • Friedel-Crafts Alkylation. (n.d.).
  • Propiophenone Impurities. (n.d.).
  • Production of propiophenone. (n.d.).
  • 1-Propanone, 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)- - Evaluation statement. (2021, September 14).
  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17).
  • CAS 93-55-0: Propiophenone. (n.d.).
  • Friedel-Crafts Acylation with Practice Problems. (2023, February 24).
  • Friedel Crafts Alkylation and Acylation | Complete Breakdown | Organic Chemistry 18.2. (2021, March 4).
  • 1-Propanone, 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-. (n.d.).
  • 2-methyl-1-(4-methylthiophenyl)-2-morpholinopropan-1-one. (n.d.).
  • 4'-Methylpropiophenone: A Key Intermediate in Organic Synthesis – Properties, Applications, and Safe Handling. (2024, September 24).
  • 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone. (2026, January 13).
  • US4172097A - Production of propiophenone. (n.d.).
  • Organic impurity profiling of methylone and intermediate compounds synthesized

Sources

Troubleshooting

Technical Support Center: Optimizing Temperature and Pressure for Propiophenone Derivative Reactions

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of propiophenone derivatives. This guide is designed for researchers, chemists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of propiophenone derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical parameters of temperature and pressure. Here, we will dissect common challenges, provide evidence-based solutions, and explain the underlying chemical principles to empower you to optimize your reactions for yield, purity, and efficiency.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the role of temperature and pressure in the synthesis of propiophenone and its derivatives.

Q1: What are the primary effects of temperature on propiophenone synthesis?

A1: Temperature is a critical parameter that directly influences both the rate and the outcome of the reaction. Its primary effects are:

  • Reaction Rate: As a general rule, increasing the temperature increases the reaction rate by providing the molecules with sufficient energy to overcome the activation energy barrier. However, excessively high temperatures can lead to decomposition of reactants, reagents, or products, often resulting in a tarry mixture and low yield.[1]

  • Reaction Selectivity: Many reactions can yield multiple products. Temperature can be used to favor one product over another. This is a classic case of kinetic versus thermodynamic control.[2][3] Lower temperatures often favor the kinetic product (the one that forms fastest), while higher temperatures, which allow for reversibility, can favor the more stable thermodynamic product.[4][5][6] For instance, in the Friedel-Crafts acylation of substituted benzenes, temperature can influence the ratio of ortho and para isomers.[1]

Q2: When is pressure a critical parameter to control in these reactions?

A2: While many propiophenone syntheses are conducted at atmospheric pressure, precise pressure control becomes important under specific circumstances:

  • Reactions Involving Gases: If any of the reactants or byproducts are gaseous (e.g., HCl evolved during Friedel-Crafts acylation[7]), controlling the pressure can influence reaction equilibrium. A closed system under pressure can maintain the concentration of a gaseous reagent, while applying a vacuum can remove a gaseous byproduct to drive a reaction to completion.

  • Controlling Boiling Points: The boiling point of a solvent is pressure-dependent. By performing a reaction under reduced pressure (vacuum) or elevated pressure, you can conduct the reaction at temperatures below or above the solvent's normal boiling point. This is particularly useful for temperature-sensitive substrates or when a specific temperature window is required for optimal selectivity.

  • Vapor-Phase Reactions: Some industrial-scale syntheses of propiophenone occur in the vapor phase at high temperatures.[8][9] In these cases, both temperature and pressure are key parameters for controlling reaction efficiency and minimizing byproducts.[8][9]

Q3: How do I choose an initial temperature for my reaction?

A3: The best starting point is to consult the literature for an analogous reaction. If no direct precedent exists, consider the following:

  • Reaction Type: Different reactions have different temperature requirements. For example, highly exothermic reactions like Grignard additions or Friedel-Crafts acylations are often started at low temperatures (e.g., 0 °C or below) to control the reaction rate and prevent runaways.[10] Oxidations of secondary alcohols to ketones can often be run at room temperature or with gentle heating.[11][12]

  • Solvent: The reaction temperature is often limited by the boiling point of the solvent. A common practice is to run the reaction at the reflux temperature of the chosen solvent.[7]

  • Substrate and Reagent Stability: If your starting materials or the expected product are known to be thermally unstable, begin at a low temperature and slowly warm the reaction while monitoring its progress.

Section 2: Troubleshooting Guide

This section provides in-depth solutions to specific problems you may encounter during your experiments.

Problem 1: Low Yield in Friedel-Crafts Acylation

Q: My Friedel-Crafts acylation of an aromatic ring with propionyl chloride is giving a low yield. How can temperature optimization help?

A: Low yield in a Friedel-Crafts acylation is a common issue that is often directly linked to temperature control. The cause could be either insufficient heat (incomplete reaction) or excessive heat (degradation).[13]

Causality Explained: The Friedel-Crafts acylation requires a Lewis acid catalyst (e.g., AlCl₃) to generate a highly reactive acylium ion electrophile.[14][15][16] The ketone product, however, is a Lewis base and forms a complex with the catalyst.[14] This requires using at least a stoichiometric amount of the catalyst.[1][14]

  • If the Temperature is Too Low: The activation energy for the reaction may not be met, leading to a stalled or extremely slow reaction. You will likely recover a significant amount of unreacted starting material.

  • If the Temperature is Too High: This can cause several problems. The acylium ion or the aromatic substrate may decompose. For highly activated aromatic rings, polymerization can occur, leading to the formation of tar.[1] Furthermore, at high temperatures, the reverse reaction (de-acylation) can become significant, reducing the overall yield.

Step-by-Step Optimization Protocol:

  • Initial Setup: Begin the reaction at a low temperature to control the initial exothermic addition. Suspend the aluminum chloride in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) and cool the mixture to 0 °C in an ice bath.

  • Controlled Addition: Add the propionyl chloride dropwise to the cooled catalyst suspension. Then, add the aromatic substrate slowly, ensuring the internal temperature does not rise above 10 °C.[1] This prevents a rapid, uncontrolled reaction.

  • Gradual Warming & Monitoring: Once the addition is complete, allow the reaction to slowly warm to room temperature. Monitor the reaction's progress every 30-60 minutes using an appropriate analytical technique (e.g., Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy).

  • Applying Heat (If Necessary): If you observe that the reaction is stalled at room temperature (i.e., no further consumption of starting material), begin to gently heat the mixture. A common next step is to heat to reflux (e.g., ~40-45 °C for dichloromethane) for 1-2 hours.[1] Continue to monitor the reaction. If the reaction proceeds at a reasonable rate, maintain this temperature. If it is still slow, a higher boiling point solvent may be necessary.

  • Self-Validation: The key is incremental changes with constant monitoring. By taking small samples for analysis, you can directly observe the effect of each temperature adjustment and stop the reaction when the consumption of starting material is maximized and byproduct formation is minimized.

Problem 2: Impurity and Byproduct Formation

Q: I'm observing significant isomer formation and/or polyacylation in my Friedel-Crafts reaction. What is the role of temperature?

A: The formation of undesired isomers or multiple acylation products is a classic selectivity problem where temperature plays a deciding role. This is often an issue of kinetic versus thermodynamic control.[2][5]

Causality Explained: When acylating a substituted benzene ring, the acyl group can add to different positions (typically ortho or para to an activating group).

  • Kinetic vs. Thermodynamic Control: Often, the ortho position is sterically hindered but may have a lower activation energy pathway, making it the kinetic product. The para position is less hindered and often leads to a more stable product, the thermodynamic product.[4]

    • Low Temperatures favor the kinetic product because there is not enough energy to reverse the initial reaction. The product that forms fastest will be the major product.[3][5]

    • High Temperatures provide enough energy to overcome the activation barriers for both the forward and reverse reactions. This allows an equilibrium to be established, which will favor the most stable (thermodynamic) product.[2][3][5]

  • Polyacylation: The ketone product of a Friedel-Crafts acylation is less reactive than the starting material because the acyl group is electron-withdrawing.[14] This deactivation generally prevents further acylation. However, if the starting aromatic ring is highly activated (e.g., phenol or aniline), or if the reaction temperature is excessively high, polyacylation can sometimes occur.

Step-by-Step Optimization Protocol:

  • Identify the Products: First, characterize the impurities to confirm if they are isomers or polyacylated products.

  • For Isomer Control:

    • To favor the kinetic product, run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Start at 0 °C or even -20 °C and monitor closely.

    • To favor the thermodynamic product, a higher temperature is needed. Run the reaction at room temperature or reflux, and consider a longer reaction time to ensure equilibrium is reached.[3]

  • To Prevent Polyacylation:

    • The most effective method is to maintain a low reaction temperature throughout the addition and reaction period.

    • Ensure you are using the correct stoichiometry. Do not use a large excess of the acylating agent or Lewis acid.

    • For highly activated substrates like phenols or anilines, consider using a milder Lewis acid catalyst (e.g., ZnCl₂) or protecting the activating group before acylation.[1]

Problem 3: Reaction Stalls or Fails to Initiate (Grignard Reaction)

Q: My Grignard reaction to form a propiophenone precursor (e.g., reacting an ethylmagnesium halide with a benzonitrile derivative) is not starting. Should I apply heat?

A: Grignard reactions are notoriously sensitive and their initiation can be tricky. While applying heat is a common tactic, it must be done with extreme caution.

Causality Explained: The formation and reaction of Grignard reagents are often exothermic and can be difficult to initiate.[10] The surface of the magnesium metal can be coated with a layer of magnesium oxide, which prevents the reaction from starting.

  • Initiation: The reaction needs a small amount of energy to break through this oxide layer and begin. Once started, the reaction is often self-sustaining and can accelerate rapidly.

  • Dangers of Heating: Applying too much heat to a stalled Grignard reaction is extremely dangerous. The reaction can initiate suddenly and proceed with uncontrollable exothermicity, leading to a violent boiling of the solvent (typically ethers, which are highly flammable) and a potential runaway reaction.[10]

Step-by-Step Optimization Protocol:

  • Ensure Anhydrous Conditions: The primary reason for Grignard reaction failure is the presence of water. Ensure all glassware is oven-dried, and all solvents and reagents are rigorously anhydrous. Grignard reagents react rapidly with water.[17]

  • Activation of Magnesium: Crush the magnesium turnings just before use to expose a fresh surface. A small crystal of iodine or a few drops of 1,2-dibromoethane can be added to chemically activate the surface.

  • Controlled Local Heating: Instead of heating the entire flask, use a heat gun to gently warm the single spot where a few magnesium turnings are located. Once you see bubbling or a cloudy appearance indicating the reaction has started, remove the heat immediately.

  • Controlled Addition: Once initiated, the reaction should be maintained at a gentle reflux by the controlled, dropwise addition of the halide or carbonyl compound. If the reaction becomes too vigorous, slow the addition rate and cool the flask with an ice bath as needed. Pressure is generally not a primary control parameter here, but the system should be vented to prevent pressure buildup.

Section 3: Experimental Protocols & Data

Protocol 1: Step-by-Step Temperature Optimization for a Model Friedel-Crafts Acylation

This protocol provides a framework for optimizing the synthesis of 4'-methoxypropiophenone.

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet, suspend aluminum chloride (1.1 equivalents) in anhydrous dichloromethane (DCM).

  • Initial Cooling: Cool the suspension to 0 °C using an ice-water bath.

  • Reagent Addition:

    • Add propionyl chloride (1.0 equivalent) dropwise via the dropping funnel over 15 minutes, ensuring the temperature stays below 5 °C.

    • Next, add anisole (methoxybenzene, 1.0 equivalent) dropwise over 30 minutes, maintaining a temperature below 10 °C.[1]

  • Reaction Monitoring at Low Temperature: After addition is complete, stir the mixture at 0-5 °C for 1 hour. Take a small aliquot, quench it carefully in ice water, extract with DCM, and analyze by TLC to determine the extent of reaction.

  • Incremental Warming: Remove the ice bath and allow the reaction to warm to room temperature (~20-25 °C). Stir for 1-2 hours, taking aliquots every 30 minutes for TLC analysis.

  • Heating to Reflux: If the reaction has not gone to completion, equip the flask with a reflux condenser and heat the mixture to a gentle reflux (~40 °C for DCM). Monitor every hour.

  • Work-up: Once TLC indicates the consumption of the limiting reagent, cool the reaction back to 0 °C and quench by slowly pouring it onto crushed ice containing concentrated HCl.[1] Extract the product with DCM, wash sequentially with dilute HCl, water, and brine, then dry over anhydrous magnesium sulfate.[1]

  • Analysis: After solvent removal, analyze the crude product by ¹H NMR to determine the yield and the ratio of para to ortho isomers. This data will inform which temperature condition was optimal.

Table 1: Influence of Temperature on Regioselectivity in Friedel-Crafts Acylation
Aromatic SubstrateTemperatureMajor ProductRationale
Toluene0 °Cpara-MethylpropiophenoneLower temperature often favors the less sterically hindered para product (kinetic control).
Anisole-20 °C to 0 °Cpara-MethoxypropiophenoneThe highly activating methoxy group directs strongly to the para position; low temperature minimizes side reactions.
Toluene80 °C (reflux)para-MethylpropiophenoneIn this case, the para product is also the more thermodynamically stable product. Higher temperatures ensure the reaction goes to completion.

Section 4: Visualizing the Workflow

The following diagrams illustrate key decision-making processes in optimizing your reactions.

Diagram 1: Troubleshooting Workflow for Low Yield

LowYield_Troubleshooting start Low Yield Observed check_sm Analysis of Crude Product: Significant Unreacted Starting Material? start->check_sm Step 1: Analyze check_tar Analysis of Crude Product: Decomposition or Tar Formation? check_sm->check_tar No temp_low Potential Cause: Temperature Too Low or Reaction Time Too Short check_sm->temp_low Yes temp_high Potential Cause: Temperature Too High check_tar->temp_high Yes other other check_tar->other No (Consider other issues: reagent purity, stoichiometry) temp_low_sol Solution: 1. Increase Temperature Incrementally (e.g., RT -> Reflux). 2. Increase Reaction Time. 3. Monitor by TLC/GC. temp_low->temp_low_sol temp_high_sol Solution: 1. Run reaction at lower temperature (e.g., 0°C). 2. Ensure slow, controlled addition of reagents. 3. Check substrate stability. temp_high->temp_high_sol

Caption: Troubleshooting workflow for addressing low reaction yields.

Diagram 2: Decision Process for Reaction Parameter Control

Parameter_Control cluster_temp Temperature Control cluster_pressure Pressure Control t_start Select Initial Temperature t_lit Consult Literature for Analogous Reaction t_start->t_lit t_type Consider Reaction Type (Exothermic vs. Endothermic) t_lit->t_type t_stability Assess Substrate Thermal Stability t_type->t_stability t_set Set Initial Temp (e.g., 0°C for Exothermic, RT for Mild) t_stability->t_set p_start Is Pressure Control Needed? p_gas Does reaction involve gaseous reagents/products? p_start->p_gas Yes p_boil Need to modify solvent boiling point? p_start->p_boil Yes p_set Set Pressure: - Vacuum to remove gas - Sealed vessel to contain gas - Adjust for temp control p_gas->p_set p_boil->p_set

Caption: Decision tree for setting initial temperature and pressure parameters.

Section 5: References

  • Kinetic control wins out over thermodynamic control in Friedel–Crafts acyl rearrangements. ResearchGate. Available at: [Link]

  • Friedel-Crafts Acylation - A Level Chemistry Revision Notes. Save My Exams. Available at: [Link]

  • EP0008464B1 - Production of propiophenone. Google Patents. Available at:

  • Highly Efficient Cu(I)-Catalyzed Oxidation of Alcohols to Ketones and Aldehydes with Diaziridinone. National Center for Biotechnology Information. Available at: [Link]

  • Alcohol Oxidation Mechanisms and Practice Problems. Chemistry Steps. Available at: [Link]

  • Optimization of the synthesis of propiophenone. ResearchGate. Available at: [Link]

  • Thermodynamic and kinetic reaction control. Wikipedia. Available at: [Link]

  • Thermodynamic vs kinetic reaction control with radical substitution. Chemistry Stack Exchange. Available at: [Link]

  • Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes. ACS Publications. Available at: [Link]

  • Characteristics of Specific Substitution Reactions of Benzenes. Chemistry LibreTexts. Available at: [Link]

  • 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. Available at: [Link]

  • Thermodynamic and Kinetic Products. Master Organic Chemistry. Available at: [Link]

  • Oxidation of secondary alcohols to ketones. Wikipedia. Available at: [Link]

  • Oxidation to Aldehydes and Ketones. ACS GCI Pharmaceutical Roundtable. Available at: [Link]

  • Friedel–Crafts reaction. Wikipedia. Available at: [Link]

  • Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. Available at: [Link]

  • friedel-crafts acylation of benzene. Chemguide. Available at: [Link]

  • isonitrosopropiophenone. Organic Syntheses. Available at: [Link]

  • Benzene underwent a Friedel–Crafts acylation followed by a Wolff–... Pearson+. Available at: [Link]

  • Friedel-Crafts reactions in benzene. Crunch Chemistry. Available at: [Link]

  • What could be reason for getting a very low yield in organic chemistry? Quora. Available at: [Link]

  • Organometallic Addition Reactions to Ketones. Greener Organic Transformations - Books. Available at: [Link]

  • 13 Friedel-Crafts Acylation. University of Wisconsin-Madison Chemistry Department. Available at: [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]

  • CN104370727A - Method for synthesizing p-hydroxypropiophenone. Google Patents. Available at:

  • Production of propiophenone. Google Patents. Available at:

  • Ketone synthesis by oxidation or hydrolysis. Organic Chemistry Portal. Available at: [Link]

  • Structural Tuning of Inefficient C1-Symmetric Iodoarene for Efficient Enantioselective Oxidative Organocatalysis. ACS Publications. Available at: [Link]

  • reaction of aldehydes and ketones with grignard reagents. Chemguide. Available at: [Link]

  • Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow. DSpace@MIT. Available at: [Link]

  • Grignard Reaction. Organic Chemistry Portal. Available at: [Link]

  • 19.2: Preparing Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]

  • Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]

  • The Grignard Reaction – Unraveling a Chemical Puzzle. ACS Publications. Available at: [Link]

  • Converting Aldehydes to Ketones. Chemistry Steps. Available at: [Link]

  • Synthesis and reactions of ketones and aldehydes. OrgoSolver. Available at: [Link]

Sources

Optimization

Technical Support Center: Preventing Thiomethyl Oxidation in 4'-Cyano-3-(4-thiomethylphenyl)propiophenone

Overview 4'-Cyano-3-(4-thiomethylphenyl)propiophenone is a highly functionalized intermediate utilized in advanced drug development. Its most vulnerable moiety is the thiomethyl (–SCH₃) group, which is highly susceptible...

Author: BenchChem Technical Support Team. Date: February 2026

Overview

4'-Cyano-3-(4-thiomethylphenyl)propiophenone is a highly functionalized intermediate utilized in advanced drug development. Its most vulnerable moiety is the thiomethyl (–SCH₃) group, which is highly susceptible to unwanted oxidation, forming sulfoxide (+16 Da) and sulfone (+32 Da) impurities. This guide provides field-proven methodologies to troubleshoot, prevent, and reverse oxidative degradation during synthesis, workup, and long-term storage.

Troubleshooting Guide: Identifying and Mitigating Oxidation

Q: I am observing a +16 Da mass shift in my LC-MS analysis of the isolated product. What is causing this? A: A +16 Da shift corresponds to the formation of a sulfoxide (–S(=O)CH₃). The electron-rich sulfur atom of the thiomethyl group acts as a nucleophile, readily attacking electrophilic oxidants such as hydroperoxides or reactive oxygen species (ROS)[1]. This is frequently caused by:

  • Peroxide impurities in solvents: Ethereal solvents (e.g., THF, diethyl ether, dioxane) form reactive hydroperoxides upon exposure to air and light.

  • Dissolved oxygen: Atmospheric oxygen dissolved in aqueous or organic phases during workup can trigger autoxidation, a process often catalyzed by trace transition metals.

Q: How can I prevent sulfoxide formation during the reaction and workup phases? A: Prevention requires a self-validating system of rigorous oxygen and peroxide exclusion:

  • Solvent Purification: Always test ethereal solvents with KI-starch indicator paper prior to use. If peroxides are present, pass the solvent through a plug of activated basic alumina.

  • Degassing: Use the Freeze-Pump-Thaw (FPT) method for all reaction solvents to remove dissolved O₂[2].

  • Inert Atmosphere: Conduct all reactions and cooling phases under a positive pressure of high-purity Argon (which is denser than Nitrogen and provides a superior inert blanket).

Q: My compound degrades during storage even when kept in the dark. Why? A: Solid-state autoxidation can occur if the Active Pharmaceutical Ingredient (API) or intermediate is stored with residual moisture or in oxygen-permeable containers. Microcrystalline powders have a high surface area, drastically increasing their susceptibility to atmospheric oxygen[3].

  • Solution: Store the compound in tightly sealed, amber glass vials backfilled with Argon. Keep the storage temperature at -20°C to kinetically suppress the oxidation rate.

Mechanistic Pathway of Thioether Oxidation

OxidationPathway A 4'-Cyano-3-(4-thiomethylphenyl)propiophenone (Thioether) C Sulfoxide Derivative (+16 Da, -S(=O)CH3) A->C Nucleophilic Attack (O2, Light, ROOH) B Reactive Oxygen Species (ROS) Trace Metals / Peroxides B->C Catalyzes Oxidation D Sulfone Derivative (+32 Da, -S(=O)2CH3) C->D Strong/Prolonged Oxidation

Mechanistic pathway of thiomethyl oxidation triggered by ROS and peroxides.

Quantitative Impact of Environmental Factors

To establish a baseline for your experimental controls, refer to the following synthesized data on thioether stability under various conditions:

Environmental FactorSub-optimal ConditionOptimized ConditionRelative Oxidation RateRecommended Preventive Measure
Dissolved O₂ Ambient Air (Stirred)Degassed (FPT, Argon)High (~100% baseline)Freeze-Pump-Thaw degassing[2].
Solvent Peroxides Aged THF (>50 ppm peroxides)Freshly Distilled / Alumina FilteredVery High (Accelerated)KI-starch testing; Basic Alumina filtration.
Light Exposure Transparent GlasswareAmber GlasswareModerateUse actinic/amber glassware for storage[3].
Storage Temperature 25°C (Room Temp)-20°C (Freezer)HighStore under Argon at -20°C.

Experimental Protocols

Protocol 1: Freeze-Pump-Thaw (FPT) Degassing of Solvents

Causality: Sparging (bubbling gas) is insufficient for highly sensitive thioethers as it leaves trace O₂. FPT leverages the physical principle that gas solubility in a solid matrix is near zero, forcing dissolved O₂ into the headspace where it is evacuated under vacuum[2].

Step-by-Step Methodology:

  • Preparation: Fill a heavy-walled Schlenk flask with the desired solvent to no more than 50% capacity (to prevent shattering during liquid expansion). Seal the stopcock.

  • Freeze: Submerge the flask in a liquid nitrogen Dewar (-196°C) until the solvent is completely frozen solid. Crucial Safety Note: Ensure the flask is sealed from the atmosphere to prevent condensation of liquid oxygen, which is highly explosive.

  • Pump: Open the stopcock to a high-vacuum Schlenk line for 5–10 minutes to evacuate the headspace of all gases expelled during the freezing process.

  • Thaw: Close the stopcock to isolate the flask under static vacuum. Remove it from the liquid nitrogen and place it in a tepid water bath. As the solvent melts, trapped gas bubbles will vigorously evolve into the vacuum headspace.

  • Cycle: Repeat steps 2–4 for a minimum of three complete cycles to ensure all dissolved gases are removed.

  • Backfill: After the final thaw, backfill the flask with high-purity Argon gas.

FPT_Workflow Step1 1. Load Solvent (Schlenk Flask <50% full) Step2 2. Freeze (Liquid N2, -196°C) Step1->Step2 Step3 3. Pump (High Vacuum, 5-10 min) Step2->Step3 Step4 4. Thaw (Warm Water Bath) Step3->Step4 Step5 5. Repeat (Minimum 3 Cycles) Step4->Step5 Step5->Step2 Cycle 2 & 3 Step6 6. Backfill (Inert Argon Gas) Step5->Step6 Final Cycle

Iterative workflow for the Freeze-Pump-Thaw (FPT) solvent degassing method.

Protocol 2: Salvage Protocol - Reversing Sulfoxide Formation

Causality: If oxidation has already occurred, the sulfoxide can be selectively reduced back to the thioether without affecting the cyano or ketone groups. A highly effective, mild reagent system utilizes Ammonium Iodide (NH₄I) and Dimethyl Sulfide (Me₂S)[4]. The iodide ion acts as a nucleophile to deoxygenate the activated sulfoxide, while Me₂S acts as an iodine scavenger and co-reductant.

Step-by-Step Methodology:

  • Dissolve the oxidized 4'-Cyano-3-(4-thiomethylphenyl)propiophenone in a suitable degassed solvent (e.g., Acetonitrile).

  • Add 10 equivalents of Dimethyl Sulfide (Me₂S) to the solution.

  • Add 0.5 to 1.0 equivalents of Ammonium Iodide (NH₄I).

  • Stir the reaction mixture at room temperature under Argon for 30–60 minutes. Monitor the reaction by TLC or LC-MS until the +16 Da peak completely disappears.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any residual iodine, followed by a standard aqueous extraction workup.

Frequently Asked Questions (FAQs)

Q: Can I use antioxidants like BHT to protect the thiomethyl group? A: While Butylated hydroxytoluene (BHT) is an excellent radical scavenger and can prevent radical-mediated autoxidation, it will not protect the thioether from direct nucleophilic attack by pre-existing peroxides in your solvent. BHT is best used as a stabilizer in the storage solvent rather than a substitute for rigorous degassing and peroxide removal.

Q: Does the propiophenone carbonyl group participate in the degradation? A: The carbonyl group at the 1-position is generally stable to oxygen. However, under basic conditions, enolization can occur at the C2 position. If oxygen is present, this enolate can undergo alpha-oxidation. Maintaining neutral to slightly acidic conditions during storage and excluding oxygen protects both the thiomethyl group and the alpha-carbon.

Q: Is sparging with Nitrogen sufficient for large-scale formulations? A: For scale-up where FPT is impractical, sparging with Nitrogen or Argon can be used, but it must be done vigorously for at least 30-60 minutes depending on the volume. Additionally, formulation strategies for oxidation-prone APIs often require the addition of metal chelators (like EDTA) to sequester trace metals that catalyze oxidation, and storing the final product in low-oxygen, moisture-controlled packaging[3].

References

  • Source: schlenklinesurvivalguide.
  • Source: pharma.
  • Source: researchgate.
  • Title: Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)

Sources

Troubleshooting

Addressing purification challenges in large-scale propiophenone synthesis

Welcome to the technical support center dedicated to addressing the complex challenges of purifying propiophenone, particularly at a large scale. This guide is designed for researchers, chemists, and process development...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the complex challenges of purifying propiophenone, particularly at a large scale. This guide is designed for researchers, chemists, and process development professionals who require high-purity propiophenone for applications ranging from pharmaceutical synthesis to fine chemical manufacturing. Here, we move beyond standard protocols to explore the causality behind common purification hurdles and provide robust, field-tested solutions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during propiophenone purification.

Q1: What are the most common impurities I should expect in my crude propiophenone?

A1: The impurity profile of your crude product is fundamentally tied to your synthesis method.

  • Friedel-Crafts Acylation Route (Benzene + Propionyl Chloride/Anhydride): This is a very common method.[1][2] The primary impurities include unreacted starting materials (benzene, propionyl chloride), residual Lewis acid catalyst (e.g., AlCl₃), and potentially polyacylated byproducts. Because the ketone product is less reactive than the starting benzene, multiple acylations are generally not a major issue, which is an advantage over Friedel-Crafts alkylation.[3][4][5]

  • Vapor-Phase Cross-Decarboxylation Route (Benzoic Acid + Propionic Acid): This industrial method can generate a more complex mixture.[1] Key byproducts include diethyl ketone, other phenylalkyl ketones, and biphenyl.[6] Most critically, this route produces isobutyrophenone , an isomer with a boiling point within 1°C of propiophenone, making separation by conventional distillation nearly impossible.[6][7]

  • Degradation Products: Propiophenone can form impurities through degradation pathways, especially under certain storage conditions.[8]

Q2: My crude propiophenone is a dark yellow or brown color. What causes this and how can I fix it?

A2: The color is typically due to residual catalyst complexes and polymeric byproducts formed during the reaction. In a Friedel-Crafts synthesis, the aluminum chloride catalyst forms a complex with the propiophenone product, which must be hydrolyzed.[9] A thorough aqueous work-up is essential. Quenching the reaction mixture in a mixture of ice and hydrochloric acid will break down these colored complexes and move the inorganic salts into the aqueous phase, leaving a cleaner, albeit still crude, yellow organic layer.[9] Subsequent purification steps like distillation or crystallization will remove the remaining color bodies.

Q3: What is the most effective way to remove the aluminum chloride (AlCl₃) catalyst after a Friedel-Crafts reaction?

A3: A carefully controlled quench and aqueous work-up is non-negotiable. The standard and most effective procedure involves slowly pouring the reaction mixture into a beaker containing crushed ice and a strong acid, such as concentrated HCl.[9][10] This process is highly exothermic and should be done with vigorous stirring. The acid ensures that aluminum salts remain soluble in the aqueous layer as aluminum hydroxide (Al(OH)₃) is amphoteric and can be difficult to separate at neutral pH. Following the quench, multiple extractions with water and a final wash with a saturated sodium bicarbonate solution and brine will ensure complete removal of acidic residues.[10]

Q4: How can I quickly assess the purity of my fractions during purification?

A4: For rapid, qualitative checks, Thin-Layer Chromatography (TLC) is an indispensable tool.[11] It allows you to quickly compare collected fractions to a reference spot of your crude material and a pure standard, if available. For more accurate and quantitative analysis during process development, Gas Chromatography (GC-FID) or High-Performance Liquid Chromatography (HPLC-UV) are the industry standards.[10][11]

Q5: What purity level is typically required for pharmaceutical applications?

A5: For use in drug development and the synthesis of active pharmaceutical ingredients (APIs), a purity of >98% is generally required.[10] In specific cases, such as the synthesis of dextropropoxyphene, the level of the isomeric impurity isobutyrophenone must be extremely low (often below 0.5%), as its corresponding derivative has been found to be an addictive narcotic, unlike the desired product.[12][6][7]

Part 2: Detailed Troubleshooting Guides

This section provides in-depth solutions to more complex purification challenges.

Issue 1: My final product is contaminated with an impurity that has a nearly identical boiling point.

Potential Cause: You are likely dealing with the isomeric impurity isobutyrophenone , especially if your synthesis route involves the high-temperature reaction of benzoic and propionic acids.[12][6] The boiling points are too close for effective separation via standard fractional distillation.[7][13]

Solutions:

  • Re-evaluate the Synthesis Route: The most robust solution is to prevent the formation of the impurity in the first place. The Friedel-Crafts acylation of benzene does not produce significant amounts of isobutyrophenone.[6][7] While this route has its own challenges regarding catalyst cost and waste disposal, it is often preferred for pharmaceutical applications where isomeric purity is paramount.[7]

  • Derivative Formation & Crystallization: If you are unable to change the synthesis, you can sometimes purify the product by converting it into a solid derivative (e.g., an oxime), which may have different crystallization properties than the impurity's derivative. After recrystallizing the derivative to high purity, the original ketone can be regenerated.

  • Preparative Chromatography: While less practical for very large industrial scales, preparative HPLC can be used to separate close-boiling isomers. This is often reserved for producing high-purity analytical standards or for smaller-scale, high-value applications.[14]

Issue 2: I'm experiencing significant product loss during recrystallization.

Potential Cause(s):

  • Suboptimal Solvent Choice: The ideal solvent should dissolve propiophenone well when hot but poorly when cold.[15]

  • Using Too Much Solvent: An excessive volume of solvent will keep a significant portion of your product dissolved even at low temperatures.

  • Cooling Too Quickly: Rapid cooling traps impurities within the crystal lattice and leads to the formation of small, impure crystals.

Solutions:

  • Systematic Solvent Screening: Perform small-scale trials with various solvents. Common choices for compounds like propiophenone and its derivatives include ethanol, methanol, pentane, n-hexane, or mixtures like hexane/ethyl acetate.[14][15]

  • Use Minimal Hot Solvent: Add just enough hot solvent to fully dissolve the crude product. This will maximize your recovery upon cooling.

  • Slow, Controlled Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator to complete the crystallization. This promotes the growth of larger, purer crystals.

  • Wash with Cold Solvent: After filtering the crystals, wash them with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.[14]

Issue 3: My distilled propiophenone is still contaminated with lower-boiling-point impurities.

Potential Cause: This usually indicates the presence of unreacted starting materials like benzene or solvents used in the work-up. It can also be caused by inefficient distillation technique.

Solutions:

  • Improve the Work-up: Ensure your aqueous washes are effective at removing water-soluble starting materials. Before distillation, use a rotary evaporator to remove the bulk of any extraction solvents (like dichloromethane or ether).

  • Optimize Fractional Distillation:

    • Use a Fractionating Column: For separating components with different boiling points, a simple distillation setup is inadequate. Use a packed column (e.g., with Raschig rings or Vigreux indentations).

    • Apply Vacuum: Distilling under reduced pressure lowers the boiling point, which can prevent thermal degradation of the product and improve separation from high-boiling impurities.[14]

    • Control the Reflux Ratio: Maintain a slow distillation rate. Collect a "forerun" fraction to remove the most volatile impurities before collecting the main product fraction at a stable temperature.

Part 3: Data & Visualized Workflows

Data Presentation

Table 1: Comparison of Large-Scale Purification Techniques for Propiophenone

Purification TechniquePurity AchievedTypical YieldKey Considerations
Fractional Vacuum Distillation 98% - 99.5%85% - 90%Ideal for large-scale purification and removing impurities with different boiling points. Ineffective for close-boiling isomers like isobutyrophenone.[7][14]
Recrystallization >99%70% - 85%Excellent for removing minor impurities from a solid crude product or derivative. Solvent selection is critical and yield can be lower.[14][15]
Column Chromatography >99.9%QuantitativeProvides the highest purity but is less practical and more costly for large industrial quantities due to solvent usage and throughput.[14][16]
Experimental Workflows & Logical Relationships

Below are diagrams outlining key decision-making and experimental processes in propiophenone purification.

Purification_Workflow cluster_Reaction Synthesis Stage cluster_Workup Work-up & Isolation cluster_Purification Final Purification cluster_Analysis QC Analysis Reaction Crude Reaction Mixture (Post-Synthesis) Quench 1. Quench (Ice/HCl) Reaction->Quench Extract 2. Solvent Extraction Quench->Extract Wash 3. Aqueous Washes (H₂O, NaHCO₃, Brine) Extract->Wash Dry 4. Dry Organic Layer (e.g., Na₂SO₄) Wash->Dry Solvent_Removal 5. Solvent Removal (Rotary Evaporation) Dry->Solvent_Removal Distill Fractional Vacuum Distillation Solvent_Removal->Distill Recrystallize Recrystallization Solvent_Removal->Recrystallize Chromatography Column Chromatography Solvent_Removal->Chromatography Final_Product High-Purity Propiophenone Distill->Final_Product Recrystallize->Final_Product Chromatography->Final_Product Analysis Purity Check (GC, HPLC, NMR) Final_Product->Analysis

Caption: General workflow for propiophenone purification.

Purification_Decision_Tree start Start: Crude Propiophenone impurity_check Key Impurity Profile? start->impurity_check boiling_points Boiling Points Separable? impurity_check->boiling_points Starting Materials & High-Boiling Polymers change_synthesis Change Synthesis Route (Avoid Isomer Formation) impurity_check->change_synthesis Isomers (e.g., Isobutyrophenone) scale_check Scale of Synthesis? boiling_points->scale_check No distillation Use Fractional Vacuum Distillation boiling_points->distillation Yes chromatography Use Column Chromatography scale_check->chromatography Lab Scale (<1 kg) recrystallize Use Recrystallization scale_check->recrystallize Large Scale (>1 kg)

Caption: Decision tree for selecting a purification method.

Part 4: Experimental Protocols

Protocol 1: Standard Aqueous Work-up for a Large-Scale Friedel-Crafts Reaction

  • Safety Note: This procedure is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including an acid-resistant apron, gloves, and face shield.[17][18]

  • Prepare a quench vessel (must be at least 5 times the volume of the reaction mixture) containing a stirred mixture of crushed ice and water (3:1 ratio by weight). For every 1 mole of AlCl₃ used in the reaction, add 1.5 moles of concentrated hydrochloric acid to the ice-water slurry.

  • Cool the completed reaction mixture to room temperature.

  • Under vigorous mechanical stirring, slowly add the reaction mixture to the acidic ice slurry via an addition funnel. The rate of addition must be controlled to keep the temperature of the quench mixture below 25°C.

  • Once the addition is complete, continue stirring for 30-60 minutes until all dark, sludgy material has dissolved and two clear layers are visible.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice with the reaction solvent (e.g., dichloromethane).

  • Combine all organic layers and wash sequentially with:

    • 1M HCl solution

    • Water

    • Saturated sodium bicarbonate solution (caution: pressure buildup from CO₂ evolution)

    • Saturated brine solution

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude propiophenone.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol is a general guideline and should be optimized for your specific system and impurity profile.[10]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid for better peak shape). For example, start with 40% acetonitrile and ramp to 95% acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh and dissolve a small amount of the propiophenone sample in the mobile phase to a concentration of approximately 1 mg/mL.[10]

  • Injection: Inject 10 µL of the sample solution.

  • Analysis: Determine purity by calculating the area percentage of the main propiophenone peak relative to the total area of all observed peaks.

Part 5: Safety First

Handling propiophenone and the reagents for its synthesis requires strict adherence to safety protocols.

  • Propiophenone: It is a combustible liquid and can cause serious eye irritation.[17] Avoid contact with skin and eyes and inhalation of vapor.[18]

  • Aluminum Chloride (Anhydrous): Reacts violently with water. Handle in a dry environment (e.g., a glove box or under an inert atmosphere).

  • Reagents: Benzene is a known carcinogen. Propionyl chloride is corrosive and lachrymatory. Always consult the Safety Data Sheet (SDS) for each chemical before use.[17][18]

  • PPE: Always wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[17][18] Work in a properly functioning chemical fume hood.

References

  • Organic impurity profiling of methylone and intermediate compounds synthesized from catechol. (2017). PubMed. [Link]

  • Organic Impurity Profiling of Methylone and Intermediate Compounds Synthesised from Catechol. (2025). ResearchGate. [Link]

  • EP0008464B1 - Production of propiophenone.
  • US4172097A - Production of propiophenone.
  • Production of propiophenone - European Patent Office - EP 0008464 B1. Googleapis.com. [Link]

  • EP0008464A1 - Production of propiophenone.
  • Applications of Friedel–Crafts reactions in total synthesis of natural products. (2018). Springer. [Link]

  • Bupropion Propiophenone Impurity. Omchemlabs. [Link]

  • Method for p-Chloropropiophenone Synthesis. Scribd. [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. (2018). National Institutes of Health (NIH). [Link]

  • Propiophenone. Wikipedia. [Link]

  • [ChemPlayer Reupload]Propiophenone synthesis from benzene and propionyl chloride MV1LF2FmI 0. (2023). YouTube. [Link]

  • Friedel–Crafts reaction. Wikipedia. [Link]

  • Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

Sources

Optimization

Technical Support Center: Degradation of 4'-Cyano-3-(4-thiomethylphenyl)propiophenone in Solution

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the stability and degradation of 4'-Cyano-3-(4-thiomethylphenyl)propiophenone. This document provides...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the stability and degradation of 4'-Cyano-3-(4-thiomethylphenyl)propiophenone. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during stability studies.

Introduction to the Stability of 4'-Cyano-3-(4-thiomethylphenyl)propiophenone

4'-Cyano-3-(4-thiomethylphenyl)propiophenone possesses three key functional moieties that are susceptible to degradation under various stress conditions: a thioether linkage, a nitrile (cyano) group, and a ketone. Understanding the degradation pathways of this molecule is crucial for establishing its stability profile, identifying potential impurities, and ensuring the safety and efficacy of related pharmaceutical products.[1][2][3] This guide will explore the likely degradation mechanisms and provide practical solutions for their investigation.

The primary degradation pathways anticipated for this molecule are oxidation of the thioether group and hydrolysis of the cyano group. Photodegradation is also a potential concern for aromatic ketones and thioethers.[4][5][6][7][8]

Frequently Asked Questions (FAQs)

Q1: What are the most probable degradation products of 4'-Cyano-3-(4-thiomethylphenyl)propiophenone I should be looking for?

A1: Based on the structure, the primary degradation products are likely to be the sulfoxide and sulfone derivatives from the oxidation of the thiomethylphenyl group.[4][6] Hydrolysis of the 4'-cyano group to a carboxylic acid is also a strong possibility under acidic or basic conditions.[9] Under photolytic stress, a variety of complex reactions can occur.

Q2: I am observing poor resolution between the parent compound and a major degradant in my HPLC analysis. What steps can I take to improve separation?

A2: Poor resolution is a common issue. Here's a systematic approach to troubleshoot:

  • Modify Mobile Phase pH: If your degradation products have different acidic or basic properties than the parent compound, adjusting the pH of the mobile phase can significantly alter their retention times and improve separation.[10]

  • Change the Organic Modifier: Switching between acetonitrile and methanol can alter the selectivity of your separation.

  • Adjust the Column Temperature: Increasing the column temperature can improve peak shape and sometimes enhance resolution.

  • Consider a Different Column Chemistry: If the above steps fail, switching to a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) can provide the necessary selectivity.[10]

Q3: My mass balance in the forced degradation study is low. What could be the cause?

A3: A low mass balance suggests that some degradation products are not being detected. This could be due to:

  • Formation of non-UV active degradants: Some degradation pathways may lead to products that lack a chromophore, making them invisible to UV detection.[11] Using a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) can help identify these compounds.

  • Formation of volatile degradants: If volatile products are formed, they may be lost during sample preparation.

  • Poor chromatographic retention: Some highly polar degradants may not be retained on a standard reversed-phase column. Consider using a more polar column or a different chromatographic mode like HILIC.

Q4: How can I confirm the structure of the degradation products?

A4: High-resolution mass spectrometry (HRMS) is essential for obtaining the accurate mass and elemental composition of the degradants.[12] For unambiguous structure elucidation, isolation of the impurity followed by Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.[13]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Unexpectedly rapid degradation under oxidative stress. The thioether moiety is highly susceptible to oxidation.[4][5][6][7]Reduce the concentration of the oxidizing agent (e.g., H2O2) or shorten the exposure time. Ensure the pH of the solution is controlled, as this can affect the rate of oxidation.[5][7]
Inconsistent degradation profiles between batches. Variability in the purity of the starting material or solvent impurities.Characterize the starting material thoroughly for any impurities that could act as catalysts or inhibitors. Use high-purity solvents for all experiments.
Formation of multiple, closely eluting peaks under hydrolytic conditions. Both the cyano group and potentially the propiophenone structure could be undergoing hydrolysis at different rates.Employ a gradient elution method in your HPLC to improve the separation of these closely related compounds. Varying the pH of the mobile phase can also be beneficial.[10]
No significant degradation observed under photolytic stress. The solvent may be absorbing the UV radiation, or the light source may not be of the appropriate wavelength or intensity.Conduct photostability studies in a non-UV absorbing solvent like acetonitrile or water. Ensure the light source meets ICH Q1B guidelines for photostability testing.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a comprehensive forced degradation study to identify potential degradation pathways.[1][2][3]

1. Preparation of Stock Solution:

  • Prepare a stock solution of 4'-Cyano-3-(4-thiomethylphenyl)propiophenone in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 80°C for 2, 4, 8, and 24 hours.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2, 4, 8, and 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H2O2. Keep at room temperature, protected from light, for 2, 4, 8, and 24 hours.[1][14]

  • Thermal Degradation: Place the solid compound in a controlled temperature oven at 105°C for 24 hours. Also, heat the stock solution at 80°C for 24 hours.

  • Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

3. Sample Analysis:

  • At each time point, withdraw an aliquot, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: HPLC Method for Separation of Degradation Products

This is a starting point for developing a stability-indicating HPLC method.

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) %B
    0 30
    20 80
    25 80
    26 30

    | 30 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Visualizing Degradation Pathways

Predicted Degradation Pathways

Degradation_Pathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis cluster_photolysis Photodegradation Parent 4'-Cyano-3-(4-thiomethylphenyl)propiophenone Sulfoxide Sulfoxide Derivative Parent->Sulfoxide [O] CarboxylicAcid 4'-Carboxy Derivative Parent->CarboxylicAcid H+/H2O or OH-/H2O Photo_Products Complex Mixture of Photoproducts Parent->Photo_Products hv Sulfone Sulfone Derivative Sulfoxide->Sulfone [O]

Caption: Predicted degradation pathways for 4'-Cyano-3-(4-thiomethylphenyl)propiophenone.

Experimental Workflow for Degradation Studies

Experimental_Workflow Start Start: Pure Compound Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Start->Forced_Degradation HPLC_Screening HPLC-UV Screening Forced_Degradation->HPLC_Screening LCMS_Analysis LC-MS/HRMS Analysis HPLC_Screening->LCMS_Analysis Isolation Isolation of Major Degradants (Prep-HPLC) LCMS_Analysis->Isolation Structure_Elucidation Structure Elucidation (NMR, MS/MS) Isolation->Structure_Elucidation Report Final Report Structure_Elucidation->Report

Caption: A typical experimental workflow for forced degradation studies.

References

  • PMC. (n.d.). Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery. Retrieved from [Link]

  • PMC. (n.d.). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Thioether Formation. Wordpress. Retrieved from [Link]

  • Inorganic Chemistry Frontiers (RSC Publishing). (n.d.). Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates. Retrieved from [Link]

  • ACS Publications. (2020). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters. Retrieved from [Link]

  • ResearchGate. (2020, April 18). Stability-indicating methods applied in the separation and characterization of the main degradation product of propafenone. Retrieved from [Link]

  • SciSpace. (2016, December 17). Identification and Structure Elucidation of Forced Degradation Products of the Novel Propionic acid Derivative Loxoprofen. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Cyanohydrins. Retrieved from [Link]

  • Chemistry Steps. (2024, February 26). Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, July 25). 18.7: The Reactions of Aldehydes and Ketones with Hydrogen Cyanide. Retrieved from [Link]

  • (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • ResearchGate. (n.d.). Resolution from degradation products and propafenone HCl. Retrieved from [Link]

  • BioPharm International. (2020, November 12). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • Vedantu. (2024, June 27). Hydrolysis of cyanohydrin derivative produces. A.Carboxylic acids B.Alcohols C.Aldehydes D.Ketones. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014, May 31). Forced Degradation and Stability Testing. Retrieved from [Link]

  • PubMed. (2014, February 15). Characterization of Potential Degradation Products in a PEGylating Reagent 20 kDa Monomethoxy Polyethylene Glycol Propionaldehyde by RP-HPLC, APCI-MS and NMR. Retrieved from [Link]

  • (n.d.). The Hydrosilylation and Cyanosilylation of Ketones Catalyzed using Metal Borohydrides. Retrieved from [Link]

  • AWS. (n.d.). Supporting Information On the stability of trithiocarbonate RAFT agents containing both a cyano and a carboxylic acid functional. Retrieved from [Link]

  • ResearchGate. (n.d.). New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies | Request PDF. Retrieved from [Link]

  • Office of Justice Programs. (n.d.). Long-Term Stability of Synthetic Cathinones in Forensic Toxicology Samples. Retrieved from [Link]

  • MDPI. (2021, August 28). Insights into the Time Evolution of Slowly Photodegrading Contaminants. Retrieved from [Link]

  • Eawag-BBD. (2008, April 30). Nitrophenol Family Degradation Pathway (an/aerobic). Retrieved from [Link]

  • ResearchGate. (2024, January 6). (PDF) Photodegradation of thiophanate-methyl under simulated sunlight by utilization of novel composite photocatalysts. Retrieved from [Link]

  • ResearchGate. (n.d.). Photodegradation of metamitron (4-amino-6-phenyl-3-methyl-1,2,4-triazin-5(4H)-one) on TiO2. Retrieved from [Link]

  • MDPI. (2022, June 14). Photodegradation and Mineralization of Phenol Using TiO2Coated γ-Al2O3: Effect of Thermic Treatment. Retrieved from [Link]

  • PMC. (2023, May 31). A sustainable approach for the degradation kinetics study and stability assay of the SARS-CoV-2 oral antiviral drug Molnupiravir. Retrieved from [Link]

  • PMC. (2020, November 13). Extended Stability Evaluation of Selected Cathinones. Retrieved from [Link]

  • Frontiers. (2023, March 23). Metabolic stability and metabolite profiling of emerging synthetic cathinones. Retrieved from [Link]

  • PMC. (n.d.). Mechanism and spectrum of inhibition of a 4′-cyano modified nucleotide analog against diverse RNA polymerases of prototypic respiratory RNA viruses. Retrieved from [Link]

  • bioRxiv. (2024, April 23). Mechanism and spectrum of inhibition of a 4'-cyano modified nucleotide analog against diverse RNA polymerases of prototypic respiratory RNA viruses. Retrieved from [Link]

  • MDPI. (2020, August 4). Catalytic Degradation of Nerve Agents. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the ¹H-NMR Spectral Interpretation of 4'-Cyano-3-(4-thiomethylphenyl)propiophenone

For Researchers, Scientists, and Drug Development Professionals In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Nuclear...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a primary and powerful tool for determining molecular architecture. This guide provides an in-depth analysis and interpretation of the ¹H-NMR spectrum of 4'-Cyano-3-(4-thiomethylphenyl)propiophenone, a compound featuring a unique combination of functional groups relevant to medicinal chemistry. We will explore the theoretical underpinnings of its spectral features, compare NMR with other analytical techniques, and provide a practical protocol for data acquisition.

Molecular Structure and Predicted Proton Environments

The structure of 4'-Cyano-3-(4-thiomethylphenyl)propiophenone contains several distinct proton environments, each with a characteristic chemical shift and coupling pattern. Understanding these is the first step in spectral interpretation.

Caption: Molecular structure of 4'-Cyano-3-(4-thiomethylphenyl)propiophenone with proton labeling.

Predicted ¹H-NMR Spectral Analysis

The ¹H-NMR spectrum is predicted to show signals corresponding to each unique proton environment. The chemical shifts are influenced by the electronic environment, with electron-withdrawing groups causing a downfield shift (to higher ppm) and electron-donating groups an upfield shift (to lower ppm).

Proton Label Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz) Justification
Ha, Ha' ~ 8.0 - 8.2Doublet2H~ 8-9Ortho to the electron-withdrawing carbonyl and cyano groups, resulting in significant deshielding. Forms an AA'BB' system with Hb.
Hb, Hb' ~ 7.7 - 7.9Doublet2H~ 8-9Meta to the carbonyl group. Experiences less deshielding than Ha. Forms an AA'BB' system with Ha.
~ 3.3 - 3.5Triplet2H~ 7-8Methylene protons alpha to the carbonyl group are deshielded. Coupled to Hβ.
~ 3.0 - 3.2Triplet2H~ 7-8Methylene protons beta to the carbonyl group. Coupled to Hα.
Hc, Hc' ~ 7.2 - 7.4Doublet2H~ 8-9Protons on the thiomethyl-substituted ring. Forms an AA'BB' system with Hd.
Hd, Hd' ~ 7.1 - 7.3Doublet2H~ 8-9Protons on the thiomethyl-substituted ring. Forms an AA'BB' system with Hc.
HSCH₃ ~ 2.5Singlet3H-Methyl protons attached to the sulfur atom. Appears as a sharp singlet.

Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and spectrometer frequency.[1][2][3]

Delving Deeper with 2D NMR: The COSY Spectrum

While ¹H-NMR is excellent for initial structural assessment, complex molecules benefit from two-dimensional (2D) NMR techniques. Correlation Spectroscopy (COSY) is a homonuclear experiment that reveals proton-proton couplings, confirming connectivity.[4][5] In a COSY spectrum of our target molecule, cross-peaks would be expected between Hα and Hβ, confirming the propiophenone chain's integrity.[6] Similarly, correlations between the aromatic protons (Ha with Hb, and Hc with Hd) would be observed.[5]

Caption: Simplified COSY connectivity diagram for key protons.

Comparison with Alternative Analytical Techniques

While powerful, ¹H-NMR is often used in conjunction with other analytical methods for comprehensive structural confirmation. Each technique provides a unique piece of the structural puzzle.[7][8]

Technique Information Provided Advantages for this Molecule Limitations
¹³C-NMR Spectroscopy Number and type of carbon environments.Confirms the presence of all 17 unique carbons, including the carbonyl, cyano, and aromatic carbons.Lower sensitivity than ¹H-NMR, requiring more sample or longer acquisition times.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.Provides the exact molecular weight, confirming the elemental formula. Fragmentation can reveal structural motifs.[9]Does not provide detailed connectivity information. Isomers may not be distinguishable.
Infrared (IR) Spectroscopy Presence of specific functional groups.Clearly shows characteristic stretches for the C≡N (cyano), C=O (ketone), and C-S (thiomethyl) bonds.[9]Provides limited information on the overall molecular skeleton.
2D-NMR (HSQC, HMBC) C-H and long-range C-H correlations.Unambiguously assigns each proton to its directly attached carbon (HSQC) and reveals long-range (2-3 bond) correlations (HMBC), solidifying the entire structure.Requires more instrument time and expertise in data interpretation.

Experimental Protocol: Acquiring a High-Quality ¹H-NMR Spectrum

The quality of an NMR spectrum is highly dependent on proper sample preparation and instrument setup.[10]

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of 4'-Cyano-3-(4-thiomethylphenyl)propiophenone.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble (e.g., CDCl₃, DMSO-d₆). The choice of solvent can slightly alter chemical shifts.[11]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial.[10]

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

NMR Spectrometer Setup and Data Acquisition
  • Insertion and Locking: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to maintain a stable magnetic field.[11]

  • Shimming: Perform magnetic field shimming to optimize the homogeneity of the magnetic field across the sample, which is crucial for obtaining sharp, well-resolved peaks.[11]

  • Tuning and Matching: Tune and match the probe to the correct frequency for protons.

  • Acquisition Parameters:

    • Set the appropriate number of scans (e.g., 8-16 for a sample of this concentration).

    • Define the spectral width to encompass all expected proton signals (e.g., 0-10 ppm).

    • Set the relaxation delay (D1) to an appropriate value (e.g., 1-2 seconds) to allow for full relaxation of the protons between scans.

  • Data Processing: After acquisition, perform a Fourier transform on the raw data (Free Induction Decay - FID). Phase the resulting spectrum and perform baseline correction.

  • Analysis: Integrate the peaks to determine the relative number of protons for each signal. Calibrate the chemical shift scale to the reference standard (TMS at 0 ppm) or the residual solvent peak.[12]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent (0.7 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample & Lock filter->insert shim Shim Magnetic Field insert->shim acquire Set Parameters & Acquire Data shim->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase calibrate Calibrate & Integrate phase->calibrate Final Spectrum Analysis Final Spectrum Analysis calibrate->Final Spectrum Analysis

Sources

Comparative

LC-MS Characterization of 4'-Cyano-3-(4-thiomethylphenyl)propiophenone: A Comparative Guide to HRMS vs. QqQ Platforms

Executive Summary & The Analytical Challenge 4'-Cyano-3-(4-thiomethylphenyl)propiophenone (CAS 898780-91-1) is a complex pharmaceutical intermediate featuring a propiophenone backbone, a reactive cyano group, and a thioe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & The Analytical Challenge

4'-Cyano-3-(4-thiomethylphenyl)propiophenone (CAS 898780-91-1) is a complex pharmaceutical intermediate featuring a propiophenone backbone, a reactive cyano group, and a thioether moiety. During its synthesis and scale-up, various byproducts can form, including regioisomers, over-alkylation products, and thioether oxidation products (sulfoxides and sulfones).

Characterizing these trace impurities requires highly robust analytical workflows. While [1] are useful for volatile components, Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for non-volatile, thermally labile pharmaceutical intermediates. This guide objectively compares two leading LC-MS platforms—Orbitrap High-Resolution Mass Spectrometry (HRMS) and Triple Quadrupole (QqQ) Mass Spectrometry —to help researchers select the optimal system for structural elucidation versus high-throughput trace quantification.

Physicochemical Profiling & Causality in MS Detection

Before selecting an instrument, the physicochemical properties of the target molecule must dictate the experimental approach:

  • Chemical Formula: C₁₇H₁₅NOS

  • Exact Mass: 281.0874 Da

  • Molecular Weight: 281.37 g/mol

Ionization Causality: The carbonyl oxygen in the propiophenone backbone acts as a strong proton acceptor. Therefore, Positive Electrospray Ionization (ESI+) is the most efficient mode, yielding a highly abundant [M+H]⁺ precursor ion at m/z 282.0953 .

When profiling impurities, high mass accuracy is critical. For instance, distinguishing a sulfoxide impurity (addition of oxygen, +15.9949 Da) from a completely different isobaric interference requires resolving power that only HRMS can provide.

Platform Comparison: Orbitrap HRMS vs. Triple Quadrupole (QqQ)

Choosing between HRMS and QqQ depends entirely on the analytical goal: Discovery vs. Routine Quantification.

Orbitrap HRMS (e.g., Exploris 240)
  • Mechanism: Traps ions in an orbital electric field; the frequency of harmonic oscillations determines the m/z ratio.

  • Performance: Offers[2].

  • Best For: Untargeted impurity profiling, structural elucidation of unknown degradants, and exact mass determination without the need for reference standards.

Triple Quadrupole (QqQ)
  • Mechanism: Utilizes two mass filters (Q1 and Q3) separated by a collision cell (Q2).

  • Performance: Operates at nominal mass resolution (~0.7 Da FWHM) but excels in Multiple Reaction Monitoring (MRM).

  • Best For: High-throughput, targeted quantification of known impurities. MRM filters out matrix noise, providing ultimate signal-to-noise (S/N) ratios capable of detecting genotoxic impurities down to parts-per-billion (ppb) levels.

Table 1: Quantitative Performance Comparison
ParameterOrbitrap HRMSTriple Quadrupole (QqQ)
Primary Application Untargeted structural ID & profilingTargeted trace quantification
Mass Accuracy < 1 ppm~ 0.1 Da (Nominal)
Resolving Power > 100,000 (FWHM)Unit mass resolution (~0.7 Da FWHM)
Sensitivity (LOD) High (pg/mL range)Ultra-High (fg/mL range)
Linear Dynamic Range 3–4 orders of magnitude5–6 orders of magnitude
Data Acquisition Full Scan / Data-Dependent MS² (ddMS²)Multiple Reaction Monitoring (MRM)

Experimental Workflows & Self-Validating Protocols

To ensure absolute trustworthiness, the analytical method must function as a self-validating system . The following step-by-step protocol embeds internal checks to verify data integrity at every stage.

Step 1: Sample Preparation & Internal Standardization
  • Primary Stock: Dissolve 1.0 mg of 4'-Cyano-3-(4-thiomethylphenyl)propiophenone in 1.0 mL of LC-MS grade Acetonitrile (ACN).

  • Working Solution: Dilute to 1 µg/mL using a 50:50 Water:ACN diluent.

  • Self-Validating Step (Internal Standard): Spike the sample with 100 ng/mL of a stable isotope-labeled standard (e.g., d₅-propiophenone). Causality: The internal standard co-elutes and ionizes similarly to the target, automatically correcting for matrix effects and ionization suppression in the ESI source.

  • System Suitability: Inject a blank (diluent only) prior to the sample sequence to definitively rule out column carryover.

Step 2: UHPLC Separation
  • Column: Sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes; flow rate 0.4 mL/min.

  • Causality: The use of [3], providing the sharp peak shapes and high peak capacity necessary to resolve closely eluting regioisomers. Formic acid is critical as it provides the abundant protons required to drive [M+H]⁺ formation during electrospray ionization.

Step 3: Mass Spectrometry Parameters (ESI+)
  • Source Settings: Capillary voltage 3.5 kV; Desolvation temperature 350°C.

  • Fragmentation (CID/HCD): Apply a normalized collision energy (NCE) of 25 eV.

  • Causality: The collision energy is specifically optimized to deplete the precursor ion to ~10% relative abundance. This maximizes the yield of structurally diagnostic product ions without shattering them into non-specific low-mass fragments.

LCMS_Workflow A Sample Prep & Internal Std B UHPLC Separation (Sub-2 µm C18) A->B C ESI Source (Positive Mode) B->C D Mass Analyzer (HRMS vs QqQ) C->D E Data Processing (Qual & Quant) D->E

Fig 1: Self-validating UHPLC-MS workflow for propiophenone derivative characterization.

Mechanistic Fragmentation Pathways

Understanding the gas-phase fragmentation of 4'-Cyano-3-(4-thiomethylphenyl)propiophenone is essential for programming MRM transitions on a QqQ or validating exact mass assignments on an Orbitrap.

Upon isolation and collision-induced dissociation (CID) of the [M+H]⁺ precursor (m/z 282.0953) , three primary mechanistic pathways occur:

  • α-Cleavage at the Carbonyl (Left): Yields the cyanobenzoyl cation at exact mass m/z 130.0293 .

  • α-Cleavage at the Carbonyl (Right): Yields the thiomethylphenyl-ethyl cation at exact mass m/z 151.0581 .

  • Neutral Loss: The thioether group is highly susceptible to the neutral loss of methanethiol (CH₃SH, 48.0034 Da), yielding a product ion at m/z 234.0919 .

Fragmentation M Precursor Ion [M+H]+ m/z 282.0953 F1 Cyanobenzoyl Cation m/z 130.0293 M->F1 α-cleavage (C-C bond) F2 Thiomethylphenyl Cation m/z 151.0581 M->F2 α-cleavage (C-C bond) F3 Neutral Loss (-CH3SH) m/z 234.0919 M->F3 Neutral Loss (-48 Da)

Fig 2: Proposed ESI-MS/MS fragmentation pathways for the target propiophenone.

Conclusion & Recommendations

For early-stage drug development, synthesis optimization, and the elucidation of unknown degradants of 4'-Cyano-3-(4-thiomethylphenyl)propiophenone, Orbitrap HRMS is the undisputed platform of choice. Its sub-ppm mass accuracy provides definitive structural confirmation that nominal mass instruments cannot achieve [4].

However, once the impurity profile is fully characterized and the analytical goal shifts to routine, high-throughput quality control (QC) or the monitoring of specific genotoxic impurities, the Triple Quadrupole (QqQ) platform operating in MRM mode becomes the superior alternative, offering unmatched sensitivity, broader linear dynamic range, and operational cost-efficiency.

References

  • Emery Pharma. "High Resolution Mass Spectrometry Services." Emery Pharma Analytical Laboratory.[Link]

  • Agilent Technologies. "Agilent 1200 Series Rapid Resolution LC and Rapid Resolution LC/MS Optimization Guide." Agilent Application Notes.[Link]

  • ResearchGate. "Advances in high‐resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information." Pharmaceutical Technology & Development. [Link]

Validation

FTIR Spectral Analysis of 4'-Cyano-3-(4-thiomethylphenyl)propiophenone: A Comparative Guide to ATR vs. Transmission Methodologies

As a Senior Application Scientist in pharmaceutical characterization, selecting the right analytical technique is just as critical as understanding the molecule itself. 4'-Cyano-3-(4-thiomethylphenyl)propiophenone is a c...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist in pharmaceutical characterization, selecting the right analytical technique is just as critical as understanding the molecule itself. 4'-Cyano-3-(4-thiomethylphenyl)propiophenone is a complex, multi-functional compound that serves as an excellent model for evaluating Fourier-Transform Infrared (FTIR) spectroscopic methodologies.

This guide objectively compares the performance of Attenuated Total Reflectance (ATR-FTIR) against classic Transmission (KBr Pellet) techniques for analyzing this compound, while providing a mechanistic breakdown of its unique spectral fingerprints.

Mechanistic Peak Assignment & Spectroscopic Causality

To accurately interpret the FTIR spectrum of 4'-Cyano-3-(4-thiomethylphenyl)propiophenone, we must look beyond empirical peak matching and understand the physical causality behind the vibrations. According to Hooke's Law, vibrational frequency is dictated by the bond's force constant and the reduced mass of the atoms involved, while peak intensity is governed by the change in the dipole moment during the vibration.

  • Cyano Group (-C≡N) at ~2225 cm⁻¹: The carbon-nitrogen triple bond possesses a very high force constant, placing its stretching vibration in the isolated 2100–2250 cm⁻¹ region[1]. Because nitrogen is highly electronegative, this functional group has a large permanent dipole. The stretching motion causes a massive change in the dipole moment, resulting in an exceptionally strong and sharp absorption peak[1][2].

  • Conjugated Carbonyl (C=O) at ~1685 cm⁻¹: While a standard aliphatic ketone absorbs at approximately 1715 cm⁻¹, the carbonyl group in this propiophenone core is directly attached to a phenyl ring. The

    
     electrons of the aromatic ring delocalize into the carbonyl group via resonance. This delocalization reduces the pure double-bond character of the C=O bond, thereby lowering its force constant and shifting the absorption to a lower frequency (~1680–1685 cm⁻¹)[1].
    
  • Thiomethyl Group (-S-CH₃) at ~600–700 cm⁻¹ and ~1430 cm⁻¹: Sulfur is a heavy atom, which significantly increases the reduced mass of the C-S bond. Consequently, the C-S stretching vibration is pushed down into the low-frequency fingerprint region (600–700 cm⁻¹)[3][4]. Additionally, the methyl group attached to the sulfur exhibits specific C-H deformation modes around 1320 cm⁻¹ and 1430 cm⁻¹[3].

  • Aromatic Rings (Para-disubstituted): The molecule contains two para-disubstituted benzene rings. The aromatic C=C stretching vibrations appear around 1600 cm⁻¹ and 1500 cm⁻¹, while the characteristic out-of-plane C-H bending for para-substitution strongly absorbs at ~820 cm⁻¹.

G Molecule 4'-Cyano-3-(4-thiomethylphenyl) propiophenone Cyano -C≡N Group High Dipole Moment Molecule->Cyano Carbonyl C=O Group Aryl Conjugation Molecule->Carbonyl Thiomethyl -S-CH3 Group Heavy Atom (S) Molecule->Thiomethyl Cyano_Peak Sharp, Intense Peak ~2225 cm⁻¹ Cyano->Cyano_Peak Stretching Carbonyl_Peak Lowered Force Constant Peak ~1685 cm⁻¹ Carbonyl->Carbonyl_Peak Resonance Thiomethyl_Peak Low Frequency Stretch ~600-700 cm⁻¹ Thiomethyl->Thiomethyl_Peak C-S Stretch

Caption: Mechanistic causality of functional group properties on FTIR peak positions and intensities.

Comparative Evaluation: ATR-FTIR vs. Transmission (KBr Pellet)

When analyzing a solid powder like 4'-Cyano-3-(4-thiomethylphenyl)propiophenone, the choice of sample presentation drastically impacts data quality.

Transmission (KBr Pellet): For decades, dispersing a solid sample uniformly within an infrared-transparent potassium bromide (KBr) matrix has been the gold standard[5]. Because the IR beam passes through a longer effective pathlength, KBr pellets offer unparalleled sensitivity for detecting trace impurities[5][6]. Furthermore, because it adheres strictly to the Beer-Lambert law, it is superior for rigorous quantitative analysis and building historical reference libraries[5].

Attenuated Total Reflectance (ATR-FTIR): ATR utilizes an evanescent wave that penetrates only a few micrometers into the sample pressed against a high-refractive-index crystal (like diamond)[5][7]. This method is non-destructive, requires virtually no sample preparation, and is ideal for high-throughput screening[5][8]. However, the shallow penetration depth reduces overall sensitivity, and spectra may exhibit refractive index artifacts (peak shifts or intensity variations) at higher wavenumbers compared to classic transmission spectra[5][6].

Quantitative Performance Data
Performance MetricDiamond ATR-FTIRTransmission (KBr Pellet)
Sample Preparation Time < 1 minute (Direct application)[8]5 - 10 minutes (Grinding/Pressing)[6]
Sample Destruction Non-destructive (Powder is recoverable)[7]Destructive (Embedded in salt matrix)[5]
Sensitivity (Trace Impurities) Moderate (Shallow evanescent wave penetration)[5]High (Longer effective optical pathlength)[5][6]
Spectral Artifacts Peak intensity decreases at higher wavenumbers[5]Susceptible to Christiansen effect (scattering) if poorly ground[6]
Moisture Interference Negligible (Surface measurement)High (KBr is hygroscopic; introduces ~3400 cm⁻¹ band)[6]
Quantitative Accuracy Good (Requires highly uniform pressure)[7]Excellent (Strict adherence to Beer-Lambert Law)[5][6]

Self-Validating Experimental Protocols

A robust analytical method must include internal checks to validate the integrity of the data. Below are the optimized workflows for both techniques.

Protocol A: High-Throughput ATR-FTIR Analysis
  • Background Collection: Clean the diamond ATR crystal with isopropyl alcohol and allow it to dry. Collect a background spectrum (air) to ratio out atmospheric CO₂ and water vapor.

  • Sample Application: Place approximately 5–10 mg of 4'-Cyano-3-(4-thiomethylphenyl)propiophenone powder directly onto the center of the crystal[7][8].

  • Pressure Application: Lower the pressure anvil and apply a uniform pressure (e.g., 75 psi) to ensure intimate contact between the crystal and the sample[7].

  • Self-Validation Step: Initiate a preview scan and monitor the intensity of the sharp cyano peak at ~2225 cm⁻¹. If the peak intensity fluctuates or is weak, the sample contact is poor. Re-adjust the anvil pressure until the peak absorbance stabilizes (variance <1%) before collecting the final spectrum.

  • Data Acquisition: Collect 32 scans at a resolution of 4 cm⁻¹.

Protocol B: High-Sensitivity KBr Pellet Transmission
  • Matrix Preparation: Dry spectroscopy-grade KBr powder in an oven at 110°C for at least 2 hours to remove moisture, then store in a desiccator[6].

  • Sample Grinding: Weigh ~1 mg of the compound and ~100 mg of dry KBr (1:100 ratio). Grind thoroughly in an agate mortar for 2–3 minutes until the mixture achieves a fine, uniform, flour-like texture[6]. Causality: Particles larger than the IR wavelength cause light scattering (Christiansen effect), resulting in a distorted baseline[6].

  • Pellet Pressing: Transfer the mixture to a 7 mm or 13 mm die. Apply 10 tons of pressure under a vacuum for 2 minutes to form a transparent, glass-like disc[6].

  • Self-Validation Step: Place the pellet in the spectrometer and run a rapid scan. Inspect the baseline at ~3400 cm⁻¹ and ~1640 cm⁻¹. If a broad O-H stretching band is present with >5% absorbance, the hygroscopic KBr has absorbed atmospheric moisture[6]. The pellet must be discarded and remade in a lower-humidity environment to prevent masking the sample's aliphatic C-H stretches.

  • Data Acquisition: Collect 32 scans at a resolution of 4 cm⁻¹.

G cluster_ATR ATR-FTIR Workflow cluster_KBr Transmission (KBr) Workflow Start Solid Sample: 4'-Cyano-3-(4-thiomethylphenyl)propiophenone ATR_Step1 Place powder on Diamond Crystal Start->ATR_Step1 KBr_Step1 Grind sample with dry KBr (1:100 ratio) Start->KBr_Step1 ATR_Step2 Apply uniform pressure (e.g., 75 psi) ATR_Step1->ATR_Step2 ATR_Step3 Collect Spectrum (Evanescent Wave) ATR_Step2->ATR_Step3 Data Spectral Analysis & Peak Assignment ATR_Step3->Data KBr_Step2 Press under vacuum (10 tons for 2 mins) KBr_Step1->KBr_Step2 KBr_Step3 Collect Spectrum (Direct Transmission) KBr_Step2->KBr_Step3 KBr_Step3->Data

Caption: Workflow comparison: ATR-FTIR vs. KBr Pellet transmission for solid-state pharmaceutical analysis.

References

  • Kintek Press. "What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr?" Kintek Solution. Available at:[Link]

  • Spectroscopy Asia. "ATR analysis of the relative concentrations of active pharmaceutical ingredients." Spectroscopy Asia. Available at:[Link]

  • Kintek Press. "What Are The Advantages Of Using The Kbr Pellet Method For Solid Sample Analysis?" Kintek Solution. Available at:[Link]

  • NIH PMC. "2D-IR studies of cyanamides (NCN) as spectroscopic reporters of dynamics in biomolecules." National Institutes of Health. Available at:[Link]

  • UOMustansiriyah. "Chapter 2: Infrared Spectroscopy." Mustansiriyah University. Available at:[Link]

  • SciELO. "Vasoactive Thiomethyl-Pyrimidines: Promising Drug Candidates with Vascular Activity." SciELO Brazil. Available at:[Link]

  • Semantic Scholar. "SN-Donor Methylthioanilines and Copper(II) Complexes: Synthesis, Spectral Properties, and In Vitro." Semantic Scholar. Available at:[Link]

Sources

Comparative

A Comparative Guide to the Synthetic Routes for 4'-Cyano-3-(4-thiomethylphenyl)propiophenone: Efficiency and Practicality

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the efficient synthesis of key intermediates is paramount. 4'-Cyano-3-(4-thiomethylphenyl)propi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the efficient synthesis of key intermediates is paramount. 4'-Cyano-3-(4-thiomethylphenyl)propiophenone, a substituted aromatic ketone, represents a valuable scaffold in medicinal chemistry. This guide provides an in-depth comparison of the plausible synthetic routes to this target molecule, with a focus on efficiency, scalability, and the chemical principles underpinning each approach.

Introduction to 4'-Cyano-3-(4-thiomethylphenyl)propiophenone

4'-Cyano-3-(4-thiomethylphenyl)propiophenone (CAS No. 898780-91-1) is a complex molecule featuring a propiophenone core substituted with a cyano group and a thiomethylphenyl moiety.[1] Its structure suggests its potential as a precursor for various biologically active compounds. The efficient construction of this molecule is, therefore, of significant interest.

Route 1: The Friedel-Crafts Acylation Approach

The most logical and widely applicable method for the synthesis of aryl ketones is the Friedel-Crafts acylation.[2][3][4] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.

Mechanistic Overview

The reaction proceeds via the formation of a highly electrophilic acylium ion from the acyl chloride and the Lewis acid (e.g., aluminum chloride, AlCl₃). This acylium ion is then attacked by the electron-rich aromatic ring, leading to the formation of the ketone.[2]

Friedel-Crafts Acylation cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution Acyl_Chloride 3-(4-(methylthio)phenyl)propanoyl chloride Acylium_Ion Acylium Ion Acyl_Chloride->Acylium_Ion + AlCl₃ Lewis_Acid AlCl₃ Intermediate Sigma Complex Acylium_Ion->Intermediate + Benzonitrile Benzonitrile Benzonitrile Product 4'-Cyano-3-(4-thiomethylphenyl)propiophenone Intermediate->Product - H⁺, -AlCl₃

Sources

Validation

Quality Control Benchmarks for 4'-Cyano-3-(4-thiomethylphenyl)propiophenone

A Comparative Guide to Analytical Methodologies and Purity Standards Executive Summary & Core Directive 4'-Cyano-3-(4-thiomethylphenyl)propiophenone (CAS: 898780-91-1) is a critical late-stage intermediate in the synthes...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Analytical Methodologies and Purity Standards

Executive Summary & Core Directive

4'-Cyano-3-(4-thiomethylphenyl)propiophenone (CAS: 898780-91-1) is a critical late-stage intermediate in the synthesis of SGLT2 inhibitors, most notably Canagliflozin . Its quality directly dictates the stereochemical success and impurity profile of the subsequent glycosylation and reduction steps.

This guide moves beyond basic Certificate of Analysis (CoA) parameters to establish a Quality by Design (QbD) framework. We compare standard "release testing" against "stability-indicating" benchmarks, demonstrating why the control of sulfur-oxidation byproducts is the single most critical performance metric for this compound.

The "Performance" of an Intermediate

In drug development, an intermediate's "performance" is measured by its downstream behavior.

  • Alternative A (Standard Grade): 98% Purity, undefined sulfoxide content. Result: Variable yields in the subsequent Friedel-Crafts or coupling steps; difficult purification of the final API.

  • Alternative B (Benchmark Grade): >99.5% Purity, <0.10% Sulfoxide. Result: Consistent reaction kinetics, simplified crystallization of Canagliflozin.

Critical Quality Attributes (CQAs) & Impurity Profiling

The primary structural risk in this molecule is the thioether (sulfide) moiety. Unlike standard ketones, this group is highly susceptible to oxidation, forming sulfoxides and sulfones which are notoriously difficult to separate from the final API.

Impurity Fate Mapping

The following diagram illustrates the origin of key impurities and their potential to carry over into the final drug substance.

ImpurityFate cluster_0 Critical Control Point Target Target Intermediate (Sulfide) Sulfoxide Impurity A (Sulfoxide) Target->Sulfoxide Air/Peroxide Oxidation Canagliflozin Canagliflozin (Final API) Target->Canagliflozin Glycosylation & Reduction Sulfone Impurity B (Sulfone) Sulfoxide->Sulfone Over-oxidation OxidizedAPI Oxidized API (Difficult Removal) Sulfoxide->OxidizedAPI Carries Over Sulfone->OxidizedAPI Carries Over

Figure 1: Impurity Fate Map highlighting the "Carry-Over" risk of oxidized sulfur species.

Comparative Analysis: Analytical Methodologies

To ensure the "Benchmark Grade" quality, the analytical method must be capable of resolving the parent thioether from its oxidized derivatives. Standard C18 methods often co-elute these species due to similar hydrophobicities.

Comparison: Standard vs. Optimized Method
FeatureMethod A: Standard C18 (Generic) Method B: Optimized Phenyl-Hexyl (Benchmark)
Stationary Phase C18 (Octadecylsilane)Phenyl-Hexyl or C18 with

interaction
Selectivity Mechanism Hydrophobicity onlyHydrophobicity +

stacking (Critical for aromatic separation)
Sulfoxide Resolution Poor (

)
Excellent (

)
Mobile Phase Acetonitrile / WaterMethanol / Buffer (Methanol enhances

selectivity)
Detection UV @ 254 nmUV @ 290 nm (More specific to the conjugated ketone)
Verdict Insufficient for high-grade QC.Recommended for release testing.

Scientific Insight: The use of Methanol over Acetonitrile in Method B is intentional. Acetonitrile's


-electrons can interfere with the stationary phase's interaction with the analyte's aromatic rings.[1] Methanol allows the Phenyl-Hexyl column to fully engage with the propiophenone core, maximizing separation from impurities [1].

Experimental Protocols

Protocol 1: The Benchmark HPLC Method

This method is self-validating through the use of a system suitability resolution check.

Reagents:

  • Methanol (HPLC Grade)

  • Ammonium Formate (10 mM, pH 3.5)

  • Reference Standard: 4'-Cyano-3-(4-thiomethylphenyl)propiophenone (>99.8%)

Instrument Settings:

  • Column: Phenomenex Luna Phenyl-Hexyl (or equivalent), 150 x 4.6 mm, 3 µm.

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 40°C.

  • Detection: UV-Vis Diode Array, extracted at 290 nm.

  • Injection Vol: 10 µL.

Gradient Profile:

Time (min) % Mobile Phase A (Buffer) % Mobile Phase B (MeOH)
0.0 60 40
15.0 10 90
20.0 10 90
20.1 60 40

| 25.0 | 60 | 40 |

System Suitability Criteria:

  • Tailing Factor: NMT 1.5 for the main peak.

  • Resolution: NLT 3.0 between Main Peak and "Impurity A" (Sulfoxide - generated in situ via Protocol 2).

Protocol 2: In-Situ Oxidative Stress Test (Method Validation)

Use this protocol to generate the "Sulfoxide Impurity" marker if a commercial standard is unavailable.

  • Preparation: Dissolve 10 mg of the intermediate in 10 mL of Methanol/Water (50:50).

  • Stressing: Add 50 µL of 30% Hydrogen Peroxide (

    
    ).
    
  • Incubation: Vortex and let stand at room temperature for 30 minutes.

  • Analysis: Inject immediately using Protocol 1.

  • Observation: A new peak (Sulfoxide) should appear at RRT ~0.6-0.8 (more polar, elutes earlier).

  • Validation: If the main peak and this new peak are baseline separated, the method is validated for specificity.

Specification Benchmarks (Release Criteria)

To support a robust regulatory filing (DMF/ANDA), the following specifications are recommended. These exceed standard commercial "Technical Grade" requirements.

TestTechnical Grade (Standard)Pharma Benchmark (Recommended) Rationale
Assay (HPLC)


w/w
High assay prevents stoichiometry errors in the next step.
Sulfoxide Impurity Not Specified

Prevents difficult-to-remove impurities in API.
Loss on Drying


Water can quench organometallic reagents (e.g., Grignards) used downstream.
Residue on Ignition


Critical if metal catalysts (Pd/Cu) were used in synthesis.
Appearance Yellow/Brown SolidOff-white Crystalline PowderColor indicates removal of polymeric byproducts.

Analytical Logic Workflow

The following decision tree guides the QC process for incoming batches of this intermediate.

QCWorkflow Start Incoming Batch (Sample) Visual Visual Inspection (Color/Form) Start->Visual LOD Loss on Drying (<0.5%) Visual->LOD HPLC HPLC Analysis (Protocol 1) LOD->HPLC Decision1 Sulfoxide > 0.15%? HPLC->Decision1 Decision2 Total Impurity > 0.5%? Decision1->Decision2 No Reject REJECT / REWORK (Recrystallize) Decision1->Reject Yes Decision2->Reject Yes Release RELEASE (Proceed to Synthesis) Decision2->Release No

Figure 2: Logic Flow for Batch Release. Note that Sulfoxide content is a "Hard Stop" criteria.

References

  • Phenomenex Application Note. "Reversed Phase HPLC Method Development: Solvents and Phenyl Selectivity." Phenomenex.com. [Link]

  • University of Groningen. "GMP Compliant Synthesis of [18F]Canagliflozin." Research Portal. [Link]

  • American Chemical Society (ACS). "Synthesis and Optimization of Canagliflozin by Employing Quality by Design (QbD) Principles."[2] Organic Process Research & Development. [Link]

  • Google Patents.

Sources

Comparative

A Guide to the Comprehensive Validation of 4'-Cyano-3-(4-thiomethylphenyl)propiophenone as a Reference Standard

In the landscape of pharmaceutical research and development, the integrity of analytical data is paramount. The reliability of these data hinges on the quality of the reference standards used for calibration, identificat...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the integrity of analytical data is paramount. The reliability of these data hinges on the quality of the reference standards used for calibration, identification, and quantification. This guide provides a comprehensive framework for the validation of 4'-Cyano-3-(4-thiomethylphenyl)propiophenone as a chemical reference standard, designed for researchers, scientists, and drug development professionals. Our approach is grounded in established scientific principles and regulatory guidelines to ensure the generation of robust and trustworthy data.

The Critical Role of a Well-Characterized Reference Standard

A reference standard is a highly purified and well-characterized substance used as a benchmark in analytical chemistry.[1][2][3] Its primary purpose is to ensure the accuracy and precision of analytical methods.[4] For a novel compound like 4'-Cyano-3-(4-thiomethylphenyl)propiophenone, establishing a validated reference standard is a foundational step before it can be confidently used in assays for drug discovery, impurity profiling, or pharmacokinetic studies. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for the validation of analytical procedures, which is directly applicable to the characterization of a reference standard.[5][6][7]

The validation process for a reference standard aims to confirm its identity, establish its purity, and assess its stability over time. This guide will compare a rigorously validated 4'-Cyano-3-(4-thiomethylphenyl)propiophenone reference standard (V-RS) with a hypothetical, less-characterized alternative (NC-RS) to illustrate the importance of each validation parameter.

The Validation Workflow: A Multi-faceted Approach

The establishment of a reference standard is a systematic process that involves a battery of analytical techniques to provide a comprehensive understanding of the material.

Validation_Workflow cluster_0 Material Sourcing & Initial Assessment cluster_1 Comprehensive Characterization & Purity Determination cluster_2 Performance & Stability Synthesis_Purification Synthesis & Purification Preliminary_Characterization Preliminary Characterization (TLC, Melting Point) Synthesis_Purification->Preliminary_Characterization Purity_Assessment Purity Assessment (HPLC, GC) Preliminary_Characterization->Purity_Assessment Structural_Elucidation Structural Elucidation (NMR, MS, FTIR) Purity_Assessment->Structural_Elucidation Assay_Validation Assay Validation (Accuracy, Precision, Linearity) Purity_Assessment->Assay_Validation Residual_Solvents Residual Solvents (Headspace GC) Inorganic_Impurities Inorganic Impurities (ICP-MS) Water_Content Water Content (Karl Fischer) Stability_Studies Stability Studies (Forced Degradation) Assay_Validation->Stability_Studies

Caption: A comprehensive workflow for the validation of a chemical reference standard.

Structural Elucidation: Confirming the Molecular Identity

The first step in validating a reference standard is to unequivocally confirm its chemical structure. This is achieved through a combination of spectroscopic techniques that provide complementary information about the molecule's connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for structural elucidation of organic molecules.[8][9] Both ¹H and ¹³C NMR should be performed to map out the complete carbon-hydrogen framework.

Expected ¹H NMR (400 MHz, CDCl₃) Chemical Shifts for 4'-Cyano-3-(4-thiomethylphenyl)propiophenone:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8-7.7d2HAromatic H (ortho to C=O)
~7.7-7.6d2HAromatic H (ortho to CN)
~7.2-7.1d2HAromatic H (ortho to S-CH₃)
~7.0-6.9d2HAromatic H (ortho to CH₂)
~3.2t2H-CH₂-C=O
~3.0t2HAr-CH₂-
~2.5s3H-S-CH₃

Expected ¹³C NMR (100 MHz, CDCl₃) Chemical Shifts:

Key signals would include the carbonyl carbon (~197 ppm), the nitrile carbon (~118 ppm), and the methyl carbon of the thiomethyl group (~15 ppm), along with a series of aromatic signals.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.[10]

Expected GC-MS Data:

  • Molecular Ion (M⁺): m/z = 281

  • Key Fragments: Fragmentation patterns would be consistent with the loss of the cyano group, the thiomethyl group, and cleavage at the carbonyl group.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.[11][12]

Expected FTIR (KBr) Absorption Bands:

Wavenumber (cm⁻¹)Functional Group
~2230C≡N (Nitrile)
~1685C=O (Aromatic Ketone)
~1600, 1500C=C (Aromatic)
~2920C-H (Aliphatic)
~600-700C-S

Purity Determination: A Quantitative Assessment

The purity of a reference standard is a critical parameter that directly impacts the accuracy of analytical measurements.[2][13] A combination of chromatographic techniques should be employed to separate and quantify any impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity assessment of non-volatile organic compounds.[14] A validated, stability-indicating HPLC method should be developed.

Experimental Protocol: HPLC Purity Assessment

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point for method development.[15]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a solution of the reference standard in the mobile phase at a concentration of approximately 1 mg/mL.

Comparison of V-RS and NC-RS by HPLC:

ParameterValidated Reference Standard (V-RS)Non-Characterized Reference Standard (NC-RS)
Purity (Area %) ≥ 99.5%95.2%
Number of Impurities ≤ 25
Largest Impurity ≤ 0.2%2.8%

The higher purity and lower number of impurities in the V-RS ensure more accurate assay results.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for the analysis of volatile and semi-volatile impurities.[10][16]

Experimental Protocol: GC-MS Impurity Profiling

  • Column: A non-polar or medium-polarity column (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: 250 °C.

  • Oven Program: A temperature gradient from a low starting temperature (e.g., 50 °C) to a high final temperature (e.g., 300 °C) to elute a wide range of impurities.

  • MS Detector: Electron ionization (EI) with a scan range of m/z 40-500.

Assay Validation: Demonstrating Fitness for Purpose

Once the identity and purity of the reference standard are established, its performance in a quantitative assay must be validated according to ICH Q2(R1) guidelines.[5][6][7]

Assay_Validation_Parameters Assay_Validation Assay Validation Accuracy Accuracy Assay_Validation->Accuracy Precision Precision (Repeatability & Intermediate) Assay_Validation->Precision Specificity Specificity Assay_Validation->Specificity Linearity Linearity Assay_Validation->Linearity Robustness Robustness Assay_Validation->Robustness LOD_LOQ LOD & LOQ Assay_Validation->LOD_LOQ Range Range Linearity->Range

Caption: Key parameters for analytical assay validation as per ICH Q2(R1).

Comparative Assay Performance:

Validation ParameterValidated Reference Standard (V-RS)Non-Characterized Reference Standard (NC-RS)
Accuracy (% Recovery) 98.0 - 102.0%90.0 - 110.0%
Precision (RSD) ≤ 2.0%≤ 5.0%
Linearity (r²) ≥ 0.999≥ 0.99

The tighter acceptance criteria for the V-RS demonstrate its superior reliability for quantitative analysis.

Stability Studies: Ensuring Long-Term Integrity

A reference standard must be stable under defined storage conditions.[3] Stability studies, including forced degradation, are performed to establish a re-test date and to understand the degradation pathways.

Experimental Protocol: Forced Degradation Study

Subject the reference standard to the following conditions:

  • Acidic: 0.1 N HCl at 60 °C for 24 hours.

  • Basic: 0.1 N NaOH at 60 °C for 24 hours.

  • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal: 105 °C for 48 hours.

  • Photolytic: Exposure to UV light (e.g., 254 nm) for 24 hours.

Analyze the stressed samples by the validated HPLC method to assess for degradation and to ensure the method is stability-indicating.

Conclusion

The comprehensive validation of 4'-Cyano-3-(4-thiomethylphenyl)propiophenone as a reference standard is a rigorous but essential process. By employing a suite of orthogonal analytical techniques and adhering to established regulatory guidelines, a well-characterized standard can be established. This, in turn, provides the foundation for generating accurate, reliable, and reproducible data in all stages of pharmaceutical research and development. The use of a validated reference standard, as exemplified by the V-RS in our comparisons, is not merely a matter of best practice but a prerequisite for scientific integrity and regulatory compliance.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • Separation of Propiophenone, 2'-hydroxy-5'-methoxy- on Newcrom R1 HPLC column. SIELC. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • Determination of the orientational ordering of 4'-cyanophenyl-4-alkylbenzoates by 13C NMR. ScienceDirect. [Link]

  • Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. World Health Organization. [Link]

  • Determination of the orientational ordering of 4′-cyanophenyl-4-alkylbenzoates by 13C NMR. Taylor & Francis Online. [Link]

  • ¹³C NMR spectrum of bis(4-cyanophenyl) phenyl phosphate. ResearchGate. [Link]

  • Guidelines for the Selection and Use of Reference Materials. ILAC. [Link]

  • Synthesis, Spectroscopic (FT-IR, 1H NMR, and UV-Vis) and Nonlinear Optical Properties of a Novel 3-(p-Cyanophenyl)-5-(o, m, p-Iodophenyl)-1-Phenylformazan: Experimental and DFT Studies. Taylor & Francis Online. [Link]

  • 4-{[(3-Cyanophenyl)imino]methyl}-3-hydroxyphenyl Tetradecanoate. MDPI. [Link]

  • Reference-Standard Material Qualification. Pharmaceutical Technology. [Link]

  • Methods for Validating Reference Materials. XRF Scientific. [Link]

  • Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide.
  • GC-MS and GC×GC-ToF-MS analysis of roasted / broth flavors produced by Maillard reaction system of cysteine-xylose-glutamate. PMC. [Link]

  • The molecular structures of propiophenone (I), cinnamaldehyde (II), methyl cinamate (III), and cinnamyl alcohol (IV). ResearchGate. [Link]

  • Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. PMC. [Link]

  • From Nose to Data: How Gas Chromatography–Mass Spectrometry (GC-MS) and Related Technologies Decode Aroma Composition for Smart Pairing Decisions. Medium. [Link]

  • Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine. ResearchGate. [Link]

  • How to Interpret FTIR Results: A Beginner's Guide. Technology Networks. [Link]

  • Detection and Analysis of VOCs in Cherry Tomato Based on GC-MS and GC×GC-TOF MS Techniques. MDPI. [Link]

  • FTIR Spectroscopic Study of Thioanisole and Its Two Halogenated Derivatives. MDPI. [Link]

  • Synthesis of propiophenone. PrepChem.com. [Link]

  • 4-Cyano-3-tetrahydrothiophenone. PubChem. [Link]

  • Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. MDPI. [Link]

  • Production of propiophenone.
  • Propiophenone derivatives and methods of preparation thereof.
  • ANALYTICAL REPORT - 4'-Methylpropiophenone (C10H12O). Policija. [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. [Link]

  • Fourier-Transform Infrared (FTIR) Technology & Analysis. J.S. Held. [Link]

  • Analytical characterization of three cathinone derivatives, 4-MPD, 4F-PHP and bk-EPDP, purchased as bulk powder from online vendors. PubMed. [Link]

Sources

Validation

Elemental Analysis and Composition Verification of Propiophenone Derivatives

A Technical Comparison Guide for Pharmaceutical Development Executive Summary In the synthesis of propiophenone derivatives—critical intermediates for aminoketone antidepressants (e.g., Bupropion) and substituted pheneth...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Comparison Guide for Pharmaceutical Development

Executive Summary

In the synthesis of propiophenone derivatives—critical intermediates for aminoketone antidepressants (e.g., Bupropion) and substituted phenethylamines—purity verification is non-negotiable. While High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) have become ubiquitous for structural elucidation, Combustion Elemental Analysis (CHNS) remains the "Gold Standard" for establishing bulk purity.

This guide objectively compares these methodologies, detailing why CHNS analysis is essential for detecting non-chromatographic impurities (water, inorganic salts) that spectroscopic methods often miss. We provide a validated protocol for handling these often-volatile keto-derivatives to ensure compliance with the strict


 tolerance required by top-tier journals (ACS, RSC) and regulatory bodies.
Part 1: Strategic Comparison of Analytical Architectures

The selection of a verification method depends on the specific question being asked: What did I make? (Identity) vs. How pure is it? (Composition).

Comparative Performance Matrix
FeatureElemental Analysis (CHNS) HRMS (ESI/Q-TOF) Quantitative NMR (qNMR)
Primary Output Mass % of Elements (Bulk Purity)Exact Mass / Molecular FormulaStructural Connectivity / Molar Ratio
Sample Requirement 1–3 mg (Destructive)<0.1 mg (Non-destructive)5–10 mg (Non-destructive)
Detection Scope Total Sample (Organic + Inorganic + Solvents)Ionizable molecules onlySoluble protons/carbons only
Blind Spots Isomers (Same formula)Inorganic salts, Non-ionizable impuritiesParamagnetic impurities, Peak overlap
Regulatory Status Mandatory (New Chemical Entities)Supportive (Identity)Supportive (Purity/Identity)
Cost Per Run Low ($)High (

$)
Medium (

)
The "Blind Spot" Analysis
  • Why HRMS Fails Purity: A sample of 3'-chloropropiophenone could be 15% NaCl (from Friedel-Crafts workup) and still show a pristine HRMS spectrum because NaCl does not ionize in standard ESI conditions.

  • Why NMR Fails Bulk Purity: While qNMR is powerful, it requires an internal standard and precise relaxation delays (

    
    ). It often fails to detect occluded solvents if the solvent peaks are broad or exchangeable.
    
  • The EA Advantage: CHNS is a "total mass" balance. If your sample contains 5% trapped dichloromethane, your Carbon % will deviate significantly. If it contains trapped moisture, your Hydrogen % will spike.

Part 2: Technical Deep Dive – The Propiophenone Challenge

Propiophenone derivatives present unique challenges for elemental analysis due to three physicochemical factors:

  • Volatility: Many simple propiophenones (e.g., 3-chloropropiophenone) are liquids or low-melting solids. They can evaporate during the weighing process, leading to "Low Carbon" results.

  • Hygroscopicity: Aminoketone salts (like Bupropion HCl) are hygroscopic. They absorb atmospheric moisture rapidly, skewing Hydrogen values high and Nitrogen values low (by dilution).

  • Halogen Content: The presence of Chlorine or Bromine requires specific reduction catalysts (e.g., Tungsten oxide) to prevent halogen interference with the detector.

Visualization: The Verification Workflow

The following diagram outlines the decision logic for verifying a new propiophenone derivative.

VerificationWorkflow Start Crude Propiophenone Derivative Purify Purification (Distillation/Crystallization) Start->Purify TLC TLC/HPLC Check Purify->TLC Decision Isolate & Dry TLC->Decision Single Spot? HRMS HRMS (Confirm Identity) Decision->HRMS NMR 1H NMR (Confirm Structure) Decision->NMR EA CHNS Analysis (Confirm Bulk Purity) HRMS->EA Formula Confirmed NMR->EA Structure Confirmed Pass Release/Publish (Target ±0.4%) EA->Pass Within ±0.4% Fail Recalculate/Repurify EA->Fail >0.4% Dev Fail->Purify Impurity Found Fail->Decision Solvent Trap?

Figure 1: Integrated analytical workflow for propiophenone derivatives. Note that EA is the final "gatekeeper" for bulk purity.

Part 3: Validated Experimental Protocol

Objective: Determine C, H, and N composition of 3'-Chloropropiophenone (Liquid, BP ~120°C/12mmHg). Instrument: Flash 2000 / Elementar vario (or equivalent).

1. Sample Preparation (The Critical Step)
  • Solid Derivatives (Salts): Dry in a vacuum oven at 40°C for 4 hours to remove surface moisture.

  • Liquid Derivatives (Free Bases):

    • Do not weigh in open boats.

    • Use Tin Capsules for Liquids (Sn, smooth wall).

    • Technique: Tare the empty capsule + lid. Inject 1.5–2.5 mg of liquid using a micro-syringe. Immediately cold-weld the capsule using a sealing press (e.g., PerkinElmer Sealer).

    • Validation: Re-weigh the sealed capsule after 60 seconds. If mass decreases, the seal is leaking. Discard and repeat.

2. Instrument Parameters
  • Combustion Furnace: 980°C (Standard) or 1050°C (if refractory impurities suspected).

  • Carrier Gas: Helium (Flow: 140 mL/min).

  • Oxygen Injection: 250 mL (5 seconds) – Ensure excess

    
     for complete ring oxidation.
    
  • Reduction Column: Copper wire (reduced) at 650°C.

  • Halogen Trap: Ensure Silver Wool (Ag) is present in the combustion tube to trap Chlorine gas (

    
    ), preventing it from interfering with the thermal conductivity detector (TCD).
    
3. Calibration
  • Standard: Acetanilide (

    
    ) or BBOT.
    
  • K-Factor Determination: Run 3 standards bracketing the sample weight (e.g., 1.0 mg, 1.5 mg, 2.0 mg).

    
     must be >0.999.
    
4. The Combustion Mechanism

Understanding the chemistry helps troubleshoot failures.

CombustionMechanism Sample Sample (C, H, N, Cl) Furnace Combustion (1000°C) + O2 Injection Sample->Furnace Gases Gases: CO2, H2O, NOx, Cl2 Furnace->Gases Traps Traps/Reduction: Ag Wool (removes Cl2) Cu (reduces NOx -> N2) Gases->Traps Separation GC Separation Column Traps->Separation Detector TCD Detector (N2, CO2, H2O) Separation->Detector

Figure 2: Reaction pathway inside the analyzer. Note the specific removal of Halogens (Cl2) by Silver (Ag) traps.

Part 4: Data Analysis & Interpretation[2][3]

The ACS and RSC standard for publication is a deviation of


  absolute difference between Calculated and Found values.
Case Study: 3'-Chloropropiophenone (

)
  • Calculated: C: 64.11%, H: 5.38%

  • Note: Cl is typically not measured directly in CHNS mode but affects the mass balance.

ScenarioFound C%Found H%Diff CDiff HInterpretation
Pass 64.055.41-0.06+0.03High purity. Suitable for publication.
Fail A 62.505.35-1.61-0.03Low Carbon. Likely inorganic contamination (silica gel, salts) or weighing error (evaporation).
Fail B 63.105.90-1.01+0.52High Hydrogen. Solvent entrapment (Water or Ethanol). Requires drying.[1]
Fail C 64.805.40+0.69+0.02High Carbon. Presence of carbon-rich impurity (e.g., starting material toluene/benzene derivatives).
Troubleshooting "Fail" Results
  • The "Solvent Trap" Calculation: If C is low and H is high, calculate if adding 0.5 moles of water fixes the math.

    • Formula:

      
      
      
    • If the "Found" data matches this new formula, your sample is wet. You must dry it and re-run, or report it as a hydrate (if stable).

  • Incomplete Combustion: Propiophenone rings are stable. If Nitrogen (in derivatives like Bupropion) is consistently low, increase the Oxygen dose or add a combustion aid (

    
    ).
    
References
  • American Chemical Society (ACS). ACS Guide to Scholarly Communication: Characterization of Organic Compounds. (2022).[2] [Link]

  • Royal Society of Chemistry (RSC). Standard Guidelines for the Characterisation of Organic Compounds. (2023). [Link]

  • Holzgrabe, U. Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. (2010). [Link]

  • Musso, D. L., et al. Synthesis and Evaluation of the Antidepressant Activity of Bupropion Derivatives. Bioorganic & Medicinal Chemistry Letters. (1993). [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4'-Cyano-3-(4-thiomethylphenyl)propiophenone

As researchers and scientists dedicated to advancing drug development, our responsibility extends beyond discovery and application to the complete lifecycle management of the chemical entities we handle. The proper dispo...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists dedicated to advancing drug development, our responsibility extends beyond discovery and application to the complete lifecycle management of the chemical entities we handle. The proper disposal of specialized reagents like 4'-Cyano-3-(4-thiomethylphenyl)propiophenone is not merely a regulatory compliance task; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step framework for the safe handling and disposal of this compound, grounded in its specific chemical properties and potential hazards.

Core Principle: Hazard-Informed Waste Management

The disposal protocol for any chemical is fundamentally dictated by its hazard profile. A thorough understanding of the risks associated with 4'-Cyano-3-(4-thiomethylphenyl)propiophenone is the first step in designing a safe and effective disposal plan. The structure of this molecule contains three key functional groups that inform its handling: a cyano group (-C≡N) , a thiomethyl group (-S-CH₃) , and a propiophenone backbone .

Based on available safety data, the compound is classified as harmful and requires careful handling.

Table 1: Hazard Profile of 4'-Cyano-3-(4-thiomethylphenyl)propiophenone

PropertyInformationReference
CAS Number 898780-91-1[1]
Molecular Formula C₁₇H₁₅NOS[1]
GHS Pictogram GHS07 (Harmful/Irritant)[1]
Signal Word Warning[1]
Primary Hazard Statement H302: Harmful if swallowed[1]
Key Structural Hazards Cyano Group: Potential to form highly toxic hydrogen cyanide (HCN) gas if mixed with strong acids.
Thiomethyl Group: Combustion may produce toxic sulfur oxides (SOx).[2]
Organic Backbone: Combustible. Combustion will produce carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[2][3]

This profile dictates that the primary disposal route will be destructive incineration at a licensed facility capable of handling nitrogenous and sulfur-containing organic compounds and scrubbing the resultant flue gases. Under no circumstances should this compound or its containers be disposed of in standard trash or poured down the drain .[2][4][5]

Pre-Disposal: In-Lab Waste Segregation

Proper disposal begins at the point of generation. To prevent dangerous chemical reactions and ensure compliant disposal, a strict segregation protocol is essential. All waste streams containing 4'-Cyano-3-(4-thiomethylphenyl)propiophenone must be kept separate from other laboratory waste, especially acidic waste.

Recommended Waste Streams:

  • Solid Waste: Includes unused or expired pure compound, contaminated weighing papers, and disposable items like gloves or bench covers with gross contamination (visible powder).

  • Liquid Waste: Consists of solutions containing the compound dissolved in organic solvents. This should be collected in a dedicated, clearly labeled "Non-Halogenated Organic Waste" container that also indicates the presence of cyano and sulfur compounds.

  • Contaminated Sharps & Glassware: Includes needles, syringes, Pasteur pipettes, or broken glassware that have come into direct contact with the compound. These must be placed in a puncture-proof sharps container designated for hazardous chemical waste.

Disposal Workflow: A Step-by-Step Protocol

The following workflow provides a systematic approach to safely move the compound from active use to final disposal.

G Disposal Decision Workflow for 4'-Cyano-3-(4-thiomethylphenyl)propiophenone cluster_0 Disposal Decision Workflow for 4'-Cyano-3-(4-thiomethylphenyl)propiophenone cluster_1 Disposal Decision Workflow for 4'-Cyano-3-(4-thiomethylphenyl)propiophenone cluster_2 Disposal Decision Workflow for 4'-Cyano-3-(4-thiomethylphenyl)propiophenone cluster_3 Disposal Decision Workflow for 4'-Cyano-3-(4-thiomethylphenyl)propiophenone A Waste Generation (Pure compound, solution, or contaminated item) B Characterize Waste Type A->B C Solid Waste (e.g., powder, contaminated gloves) B->C Solid D Liquid Waste (e.g., in organic solvent) B->D Liquid E Sharps/Glassware (e.g., needles, pipettes) B->E Sharps F Package in sealed, labeled container: 'Hazardous Solid Waste (Contains Cyano & Sulfur)' C->F G Collect in sealed, labeled container: 'Hazardous Liquid Waste (Non-Halogenated, Contains Cyano & Sulfur)' D->G H Collect in puncture-proof container: 'Hazardous Sharps Waste (Contains Cyano & Sulfur)' E->H I Store in designated Satellite Accumulation Area (SAA) F->I G->I H->I J Arrange pickup by certified Environmental Health & Safety (EHS) personnel for licensed incineration. I->J

Caption: Disposal workflow from waste generation to final collection by EHS.

Detailed Procedural Steps:

  • Personal Protective Equipment (PPE): Before handling waste, ensure you are wearing appropriate PPE, including a lab coat, safety glasses (or goggles), and chemical-resistant gloves.

  • Select the Correct Waste Container:

    • For solids, use a sealable, wide-mouth container made of a material compatible with the compound (e.g., HDPE).

    • For liquids, use a sealable, solvent-safe container (e.g., a safety can or coated glass bottle) equipped with a screw cap. Ensure it is designated for non-halogenated waste.

    • For sharps, use a designated, puncture-proof sharps container.

  • Label the Container Before Use: The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "4'-Cyano-3-(4-thiomethylphenyl)propiophenone" and its CAS number: 898780-91-1

    • An indication of hazards: "Harmful if Swallowed," "Contains Cyano and Sulfur Compounds," "Keep Away from Acids."

    • The accumulation start date.

  • Transfer the Waste:

    • Carefully transfer solid waste into the designated solid waste container, minimizing the creation of dust.

    • Using a funnel, pour liquid waste into the designated liquid waste container.

    • Directly place contaminated sharps and non-reusable glassware into the sharps container.

  • Secure the Container: Tightly seal the container cap after each addition. Do not leave containers open.

  • Temporary Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be clearly marked, away from drains, and in a location that minimizes the risk of spills or accidental mixing with incompatible chemicals.

  • Final Disposal: Once the container is full or has reached its storage time limit according to institutional policy, arrange for its collection by your institution's certified Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[5] Never attempt to transport hazardous waste personally.

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental release.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or if dust is airborne.

  • Control and Contain: Prevent the substance from entering drains or waterways.[2] For small powder spills, gently cover with an inert absorbent material like vermiculite or sand. Avoid dry sweeping, which can aerosolize the powder.

  • Personal Protection: Don appropriate PPE, including a respirator if dust is present, before re-entering the area to clean up.

  • Clean-Up:

    • Carefully scoop the absorbent material and spilled compound into a designated hazardous waste container.

    • Clean the affected area with a suitable solvent (e.g., acetone or ethanol), collecting all cleaning materials (wipes, etc.) as hazardous solid waste.

    • Perform a final wash of the area with soap and water.

  • Report: Report the incident to your laboratory supervisor and EHS department in accordance with your institution's policy.

By adhering to these structured procedures, you ensure that the disposal of 4'-Cyano-3-(4-thiomethylphenyl)propiophenone is conducted safely, responsibly, and in full compliance with the principles of chemical hygiene and environmental protection.

References

  • 4'-cyano-3-(4-thiomethylphenyl)propiophenone. Fluorochem.

  • 4'-Cyano-3-(4-thiomethylphenyl)propiophenone. BLDpharm.

  • SAFETY DATA SHEET. Merck Millipore.

  • SAFETY DATA SHEET - Propiophenone. Fisher Scientific.

  • SAFETY DATA SHEET - Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate. Fisher Scientific.

  • SAFETY DATA SHEET - 4'-Methylpropiophenone. A&K Scientific.

  • SAFETY DATA SHEET - 4'-cyano-4-hydroxybiphenyl. Sigma-Aldrich.

  • Safety Data Sheet - Propiophenone. Cayman Chemical.

  • SAFETY DATA SHEET - Propiophenone. TCI Chemicals.

  • SAFETY DATA SHEET - 4'-Cyano-4-decyloxybiphenyl. TCI Chemicals.

  • SAFETY DATA SHEET - Propiophenone. Fisher Scientific.

  • PROPIOPHENONE CAS NO 93-55-0 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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